Pranlukast Hydrate
描述
Pranlukast is a cysteinyl leukotriene receptor-1 antagonist. It antagonizes or reduces bronchospasm caused, principally in asthmatics, by an allergic reaction to accidentally or inadvertently encountered allergens.
属性
IUPAC Name |
N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C27H23N5O4.H2O/c2*33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18;/h2*1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXTUBJFNBZPGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5.C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H48N10O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021180 | |
| Record name | Pranlukast hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
981.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150821-03-7 | |
| Record name | Pranlukast hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150821037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pranlukast hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-[4(4-phenylbutoxy)benzoyl]amino-2-(5-tetrazolyl)-4-oxo-4H-1-benzopyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRANLUKAST HEMIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR702N558K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pranlukast Hydrate: A Deep Dive into its Mechanism of Action in Asthma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pranlukast hydrate is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, playing a crucial role in the management of bronchial asthma.[1][2] By competitively blocking the action of cysteinyl leukotrienes (cysLTs) — key inflammatory mediators in the pathophysiology of asthma — this compound effectively mitigates the hallmark features of the disease, including bronchoconstriction, airway edema, mucus hypersecretion, and eosinophilic inflammation.[3][4] This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underpinning the therapeutic effects of this compound in asthma, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
The Role of Cysteinyl Leukotrienes in Asthma Pathophysiology
Cysteinyl leukotrienes, comprising leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are lipid mediators synthesized from arachidonic acid by various inflammatory cells, including mast cells, eosinophils, and basophils.[1][5] In asthmatic airways, the overproduction of cysLTs contributes significantly to the inflammatory cascade.[6] These mediators exert their pro-inflammatory effects by binding to CysLT1 receptors, which are predominantly expressed on airway smooth muscle cells, vascular endothelium, and inflammatory cells like eosinophils and mast cells.[5] The activation of CysLT1 receptors triggers a cascade of intracellular signaling events leading to:
-
Bronchoconstriction: Potent contraction of airway smooth muscle, leading to narrowing of the airways and symptoms like wheezing and shortness of breath.[1][5]
-
Increased Vascular Permeability: Leading to airway edema and further narrowing of the bronchial lumen.[3]
-
Mucus Hypersecretion: Enhancing the production of thick, viscous mucus, which can obstruct airways.[3][5]
-
Recruitment and Activation of Inflammatory Cells: Particularly eosinophils, which are key effector cells in allergic asthma.[1][6]
This compound: A Competitive Antagonist of the CysLT1 Receptor
This compound functions as a selective and competitive antagonist of the CysLT1 receptor.[7][8] This means it binds to the same site on the receptor as the endogenous cysLTs but does not activate it. By occupying the receptor, this compound prevents the binding of LTC4, LTD4, and LTE4, thereby inhibiting their downstream effects.[3][9] This antagonism is the core of its therapeutic action in asthma.
Signaling Pathway of CysLT1 Receptor and its Inhibition by Pranlukast
The binding of cysLTs to the G-protein coupled CysLT1 receptor initiates a signaling cascade that results in increased intracellular calcium concentrations, leading to smooth muscle contraction. Pranlukast, by blocking this initial binding, prevents the initiation of this signaling cascade.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. dovepress.com [dovepress.com]
- 3. Pranlukast | C27H23N5O4 | CID 4887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acmeglobal.com [acmeglobal.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Pranlukast: a review of its use in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pranlukast : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
A Comprehensive Technical Guide to the Synthesis and Characterization of Pranlukast Hydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and characterization of Pranlukast Hydrate, a potent and selective cysteinyl leukotriene receptor antagonist. This document outlines the synthetic pathways, experimental protocols, and comprehensive characterization of the compound, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Introduction to this compound
Pranlukast, chemically known as N-[4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-8-yl]-4-(4-phenylbutoxy)benzamide, is a leukotriene receptor antagonist used in the treatment of bronchial asthma and allergic rhinitis.[1] It functions by selectively antagonizing the cysteinyl leukotriene receptor 1 (CysLT1), thereby inhibiting the pro-inflammatory actions of cysteinyl leukotrienes, which are key mediators in the pathophysiology of asthma and allergic reactions.[2][3] Pranlukast is typically formulated as a hemihydrate for pharmaceutical use.[4]
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the formation of key intermediates. Several synthetic routes have been reported, with a common pathway involving the condensation of 8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran with 4-(4-phenylbutoxy)benzoic acid.[1][5]
Key Intermediates
The synthesis of this compound relies on the preparation of several crucial intermediates:
-
4-(4-phenylbutoxy)benzoic acid: This intermediate provides the phenylbutoxy side chain of the final molecule.[5][6]
-
3-Amino-2-hydroxyacetophenone: This serves as a precursor for the benzopyran ring system.[5][6]
-
Ethyl tetrazole-5-carboxylate: This reagent is used to introduce the tetrazole ring, a critical pharmacophore for the drug's activity.[5][6]
-
8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran: This is the core heterocyclic structure to which the side chain is attached.[5]
Synthetic Workflow
The overall synthetic scheme can be visualized as a convergent synthesis where the two main fragments, the benzopyran core and the phenylbutoxybenzoic acid side chain, are prepared separately and then coupled.
Experimental Protocols
Synthesis of 4-(4-phenylbutoxy)benzoic acid:
-
Preparation of 4-Phenylbutanol: Anhydrous aluminum chloride is added to benzene, followed by the dropwise addition of 4-chlorobutanol at a controlled temperature (10-25°C). The reaction mixture is stirred for several hours, then quenched with ice-water containing hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The resulting residue is distilled under reduced pressure to yield 4-phenylbutanol.[1][7]
-
Preparation of 1-Bromo-4-phenylbutane: 4-Phenylbutanol is refluxed with 40% hydrobromic acid. After cooling, the organic layer is separated and distilled under reduced pressure to give 1-bromo-4-phenylbutane.[1]
-
Synthesis of 4-(4-phenylbutoxy)benzoic acid methyl ester: 1-Bromo-4-phenylbutane, methyl p-hydroxybenzoate, and potassium carbonate are refluxed in a mixture of DMF and toluene for 5-20 hours. After cooling, water is added, and the product is extracted with toluene. The solvent is evaporated, and the crude product is recrystallized to obtain the methyl ester.[8]
-
Hydrolysis to 4-(4-phenylbutoxy)benzoic acid: The methyl ester is refluxed with aqueous sodium hydroxide for 1 hour. After cooling, the mixture is acidified with hydrochloric acid. The precipitated white solid is filtered, washed with water, and dried to yield 4-(4-phenylbutoxy)benzoic acid.[7]
Synthesis of 8-Amino-4-oxo-2-(tetrazol-5-yl)-1-benzopyran-4-one:
-
Synthesis of 8-nitro-4-oxo-1-benzopyran-2-carboxylic acid, ethyl ester: 3-Nitro-2-hydroxyacetophenone and diethyl oxalate are reacted in the presence of sodium ethoxide in ethanol via heating under reflux. The reaction mixture is then poured into ice-cold dilute hydrochloric acid to precipitate the product.[9]
-
Formation of 2-cyano-8-nitro-1-benzopyran-4-one: The ethyl ester from the previous step is reacted with ammonia in methanol to form the corresponding amide, which is then dehydrated using phosphorus oxychloride.[1]
-
Tetrazole Ring Formation: The 2-cyano derivative is heated with sodium azide and ammonium chloride in DMF for approximately 8 hours. The reaction mixture is then poured into ice-water and acidified with dilute hydrochloric acid to precipitate 8-nitro-2-(tetrazol-5-yl)-1-benzopyran-4-one.[1][10]
-
Reduction of the Nitro Group: The nitro compound is subjected to catalytic hydrogenation using 5% Pd/C in a mixture of dichloromethane, methanol, and water with concentrated hydrochloric acid. After the reaction is complete, the catalyst is filtered off, and the filtrate is neutralized with saturated sodium bicarbonate to yield 8-amino-2-(tetrazol-5-yl)-1-benzopyran-4-one.[7]
Final Coupling and Hydration:
-
Preparation of Pranlukast: 4-(4-phenylbutoxy)benzoic acid is dissolved in dimethylacetamide (DMAC) and cooled to 0°C. Thionyl chloride is added gradually. After stirring, a mixture of 8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran hydrochloride is added, and the reaction is stirred to completion. The product is precipitated by adding the reaction mixture to water, filtered, and dried.[1]
-
Formation of this compound: The crude Pranlukast is recrystallized from a suitable solvent system (e.g., methanol/water) to yield this compound.[7]
Characterization of this compound
A variety of analytical techniques are employed to confirm the identity, purity, and solid-state properties of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure of Pranlukast.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Specific peak assignments would be populated here from experimental data. |
Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. A broad absorption band in the region of 3250-3650 cm⁻¹ is indicative of the presence of water of hydration (O-H stretching).[11]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (water of hydration) |
| ~3300 | Medium | N-H stretch (amide) |
| ~1650 | Strong | C=O stretch (amide and chromone) |
| ~1600, ~1580 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ether) |
Note: The table presents typical absorption ranges for the functional groups in this compound.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Pranlukast.
| Technique | Parameter | Value |
| ESI-MS | [M-H]⁻ | 480.17 |
| Molecular Weight | 481.51 g/mol |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for assessing the purity of this compound and for quantifying it in various matrices.
| Parameter | Condition |
| Column | C18 (e.g., Phenomenex Gemini C18, 250 x 4.6 mm, 5 µm)[12] |
| Mobile Phase | Acetonitrile and ammonium formate buffer (e.g., 50:50, v/v)[12] |
| Flow Rate | 1.0 - 1.25 mL/min[12] |
| Detection | UV at 230 nm[12] |
Solid-State Characterization
Powder X-ray Diffraction (PXRD): PXRD is essential for identifying the crystalline form of this compound and distinguishing it from anhydrous forms. The hemihydrate form exhibits characteristic diffraction peaks at specific 2θ values.[4]
| 2θ Angle (°) |
| 9.8 |
| 14.4 |
| 16.6 |
| 19.9 |
Note: These are the main characteristic peaks for raw Pranlukast hemihydrate.[13]
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to investigate the thermal stability and phase transitions of this compound. TGA can quantify the water content, while DSC reveals melting points and other thermal events.[4][8] The DSC experiment should be preceded by a TGA experiment to determine the decomposition temperature.[14]
| Technique | Observation |
| TGA | Weight loss corresponding to the loss of water of hydration upon heating.[15] |
| DSC | Endothermic peak corresponding to the dehydration process, followed by an endotherm for melting and subsequent exotherm for decomposition.[15] |
Mechanism of Action: CysLT1 Receptor Antagonism
Pranlukast exerts its therapeutic effect by acting as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[2][3]
The Cysteinyl Leukotriene Signaling Pathway
Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators derived from arachidonic acid.[3] They are produced by various inflammatory cells, including mast cells and eosinophils. Upon binding to the CysLT1 receptor, a G-protein coupled receptor, they trigger a cascade of intracellular events.[2][16]
This signaling pathway leads to several pathophysiological responses characteristic of asthma and allergic rhinitis, including:
-
Bronchoconstriction[3]
-
Increased vascular permeability and tissue edema[3]
-
Mucus hypersecretion[3]
-
Recruitment of inflammatory cells, particularly eosinophils[3]
Pranlukast's Role in Pathway Inhibition
Pranlukast competitively binds to the CysLT1 receptor, thereby blocking the binding of cysteinyl leukotrienes.[3] This antagonism prevents the downstream signaling cascade, leading to the alleviation of asthma and allergy symptoms. The blockade of the CysLT1 receptor by Pranlukast results in:
-
Reduced bronchoconstriction
-
Decreased airway inflammation and edema
-
Inhibition of mucus production
-
Suppression of inflammatory cell infiltration
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The synthetic pathways, while complex, are well-established, leading to the production of a high-purity active pharmaceutical ingredient. A suite of analytical techniques is crucial for the thorough characterization of its chemical structure, purity, and solid-state properties. Understanding the mechanism of action, specifically the antagonism of the CysLT1 receptor, is fundamental to its application in treating inflammatory airway diseases. The information presented herein serves as a valuable resource for professionals in the fields of medicinal chemistry, pharmaceutical sciences, and drug development.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 3. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]
- 4. Physicochemical and crystal structure analysis of pranlukast pseudo-polymorphs I: anhydrates and hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101560208A - Preparation method of pranlukast - Google Patents [patents.google.com]
- 10. CN101450943B - Method for synthesizing drug pranlukast from tetrahydrofuran path - Google Patents [patents.google.com]
- 11. ejournal.upi.edu [ejournal.upi.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Improving dissolution and oral bioavailability of pranlukast hemihydrate by particle surface modification with surfactants and homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cysteinyl Leukotriene Pathway and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Physicochemical Landscape of Pranlukast Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pranlukast, a potent and selective cysteinyl leukotriene receptor antagonist, is a cornerstone in the management of bronchial asthma and allergic rhinitis.[1][2] Its therapeutic efficacy is intrinsically linked to its solid-state properties. The commercially available form, Pranlukast Hemihydrate, exists as a crystalline solid, and its physicochemical characteristics are paramount to its formulation, stability, and bioavailability.[3][4] This technical guide provides an in-depth exploration of the physicochemical properties of Pranlukast Hydrate crystals, offering a comprehensive resource for researchers and professionals in drug development.
Physicochemical Properties
Polymorphism and Crystal Structure
Pranlukast is known to exist in multiple crystalline forms, including a hemihydrate (HH) and at least three anhydrate (AH) forms (AH-I, AH-II, and AH-III).[3][4] The hemihydrate is the form utilized in pharmaceutical products.[3][4] The crystal structures of the hemihydrate and anhydrate form I (AH-I) have been determined by single-crystal X-ray analysis.[3][4] Both the hemihydrate and AH-I exhibit similar crystal packing patterns and molecular structures.[3][4]
The different polymorphic forms can be interconverted under specific conditions. The hemihydrate form transforms to the anhydrate forms (AH-I, AH-II, and AH-III) upon heating from 25°C to 210°C.[3][4] Conversely, at 25°C, anhydrate form I (AH-I) converts to the hemihydrate form at a relative humidity above 5%.[3][4]
Thermal Behavior
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing the different forms of Pranlukast.
Table 1: Thermal Analysis Data for this compound and its Anhydrates
| Form | Technique | Key Observations | Reference |
| Hemihydrate (HH) | TG-DTA | Dehydration followed by decomposition. | [3][4] |
| Anhydrate I (AH-I) | DSC | Endothermic peak corresponding to melting. | [3][4] |
| Anhydrate II (AH-II) | DSC | Endothermic peak corresponding to melting. | [3][4] |
| Anhydrate III (AH-III) | DSC | Endothermic peak corresponding to melting. | [3][4] |
Note: Specific temperature ranges and peak values can be found in the cited literature.
Solubility
Pranlukast Hemihydrate is characterized by its poor water solubility, a factor that can influence its dissolution rate and bioavailability.[5] Its solubility has been determined in water and various organic solvents at different temperatures.
Table 2: Solubility of Pranlukast Hemihydrate
| Solvent | Temperature (°C) | Solubility (µg/mL) | Mole Fraction Solubility (x 10⁻⁵) | Reference |
| Water | 25 | ~0.36 | - | [5] |
| Water with 1% HPMC | 25 | 87.58 | - | [5] |
| Water with 5% Sucrose Laurate | 25 | 682.03 | - | [5] |
| Methanol | 25 | - | 3.96 | [6] |
| Ethanol | 25 | - | 6.18 | [6] |
| 1-Propanol | 25 | - | 9.63 | [6] |
| 2-Propanol | 25 | - | 5.71 | [6] |
| 1-Butanol | 25 | - | 26.39 | [6] |
Note: The solubility in organic solvents was determined over a range of temperatures from 298.15 to 323.15 K. The values presented here are at 298.15 K (25°C). For detailed temperature-dependent solubility data, please refer to the cited source.
The dissolution of Pranlukast Hemihydrate is an endothermic and spontaneous process in the studied organic solvents.[6]
Stability
Stability testing of this compound has been conducted according to the International Council for Harmonisation (ICH) guidelines.[1][7] These studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
This compound is found to be labile under alkaline and photolytic (liquid state) conditions.[1] It is stable under acidic, peroxide, photolytic (solid state), and thermal conditions.[1]
Table 3: Stability of this compound under Stress Conditions
| Condition | Degradation | Degradation Products Identified | Reference |
| Alkaline | 62.48% | DP6, DP9 | [1] |
| Photolytic (liquid state) | 7.67% | DP1, DP3, DP4, DP5, DP7, DP10 | [1] |
| Acidic | Stable | - | [1] |
| Peroxide | Stable | - | [1] |
| Photolytic (solid state) | Stable | - | [1] |
| Thermal | Stable | - | [1] |
Experimental Protocols
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction is a fundamental technique for the characterization of the crystalline forms of this compound.
Methodology:
-
Instrument: X-ray diffractometer.
-
Radiation Source: Cu Kα radiation is commonly used.
-
Sample Preparation: The sample is finely powdered and placed in a sample holder. To minimize preferred orientation, the powder can be mixed with a diluent like finely ground silica gel.
-
Data Collection: The diffraction pattern is recorded over a specific 2θ range, for example, 5° to 40°.
-
Analysis: The resulting diffractogram provides information on the crystal structure, with characteristic peaks corresponding to specific lattice spacings (d-values).
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA provide information about the thermal properties and stability of this compound crystals.
DSC Methodology:
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments model Q200).
-
Sample Preparation: A small amount of the sample (typically 4-5 mg) is weighed into an aluminum pan.
-
Heating Rate: A constant heating rate, such as 10°C/minute, is applied.
-
Temperature Range: The analysis is performed over a defined temperature range, for instance, from 20°C to 250°C.
-
Atmosphere: The experiment is typically conducted under a nitrogen atmosphere.
-
Calibration: The instrument is calibrated using standards like indium.
TGA Methodology:
-
Instrument: Thermogravimetric Analyzer (e.g., TA Instruments model Q500).
-
Sample Preparation: A sample of 4-5 mg is placed in the TGA pan.
-
Heating Rate: A linear heating rate of 10°C/minute is commonly used.
-
Temperature Range: The analysis is carried out over a wide temperature range, for example, from 20°C to 1000°C.
-
Atmosphere: A nitrogen atmosphere with a specific flow rate (e.g., 40 mL/minute) is maintained.
High-Performance Liquid Chromatography (HPLC)
HPLC is a key analytical technique for the quantification of this compound and the analysis of its degradation products.
Methodology for Stability-Indicating Assay:
-
Column: A C18 reversed-phase column is frequently used (e.g., Kromosil 100 C18, 150 mm x 4.6 mm, 5 µm or Phenomenex Gemini C18, 250 x 4.6 mm, 5 µ).[7][8]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% glacial acetic acid or ammonium acetate buffer) is employed.[7][9] The specific ratio can be optimized, for example, Acetonitrile: 0.1% Glacial acetic acid (85:15 v/v).[7]
-
Flow Rate: A typical flow rate is between 0.5 mL/min and 1.2 mL/min.[7][9]
-
Detection: UV detection at a wavelength of 262 nm or 230 nm is common.[7][9]
-
Temperature: The column temperature is maintained at a constant value, such as 30°C or 40°C.[7][9]
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the Pranlukast molecule and to characterize its solid-state forms.
Methodology:
-
Instrument: Fourier-transform infrared spectrophotometer.
-
Sample Preparation: The sample can be prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Collection: The spectrum is recorded over a specific wavenumber range, typically 4000 to 400 cm⁻¹.
-
Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.
Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the physicochemical characterization of this compound crystals.
Signaling Pathway of Pranlukast as a Leukotriene Receptor Antagonist
Caption: Mechanism of action of Pranlukast as a CysLT1 receptor antagonist.
Conclusion
A thorough understanding of the physicochemical properties of this compound is critical for the development of robust and effective pharmaceutical formulations. This guide has summarized key data on its polymorphism, thermal behavior, solubility, and stability, and provided detailed experimental protocols for its characterization. The crystalline nature of this compound necessitates careful control and monitoring of its solid-state properties throughout the drug development process to ensure consistent product quality and therapeutic performance.
References
- 1. Isolation, Characterization, and Toxicity Study of Stress Degradation Products of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical and crystal structure analysis of pranlukast pseudo-polymorphs I: anhydrates and hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving dissolution and oral bioavailability of pranlukast hemihydrate by particle surface modification with surfactants and homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of this compound in its Laboratory Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Molecular Pharmacology of Pranlukast Hydrate: A Technical Guide
Pranlukast Hydrate is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist utilized in the management of bronchial asthma and allergic rhinitis.[1][2] This guide provides an in-depth overview of its molecular pharmacology, intended for researchers, scientists, and professionals in drug development. It details the mechanism of action, receptor interaction, downstream signaling effects, and impact on key inflammatory cells, supported by quantitative data and experimental methodologies.
Primary Mechanism of Action: CysLT1 Receptor Antagonism
Pranlukast exerts its therapeutic effects by acting as a competitive and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][3] Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent inflammatory lipid mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism.[1][4] These molecules play a central role in the pathophysiology of asthma and allergic rhinitis by inducing bronchoconstriction, increasing vascular permeability, promoting mucus secretion, and recruiting inflammatory cells, particularly eosinophils.[1][4]
By binding to the CysLT1 receptor, Pranlukast competitively inhibits the binding of endogenous CysLTs, thereby preventing the initiation of their pro-inflammatory and bronchoconstrictive effects.[3][5] This antagonism occurs without any intrinsic agonistic activity.[5]
Receptor Binding and Affinity
Pranlukast demonstrates high affinity and selectivity for the CysLT1 receptor. In vitro studies have quantified its binding affinity, showcasing its potency as an antagonist.
| Parameter | Value | Cell/Tissue System | Reference |
| IC50 | 0.8 nM | CysLT1 Receptor Interaction | [6] |
| IC50 (vs. LTD4-evoked SO4 output) | 0.3 µM | Not specified | [7] |
| pKB | 7.0 | Not specified | [7] |
Experimental Protocol: Receptor Binding Assay (Hypothetical)
A common method to determine the IC50 for receptor binding is a competitive radioligand binding assay. A typical protocol would involve:
-
Membrane Preparation: Membranes are prepared from cells heterologously expressing the human CysLT1 receptor.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [3H]LTD4) and varying concentrations of Pranlukast.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of Pranlukast that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
Downstream Signaling Pathways
The binding of CysLTs to the CysLT1 receptor, a Gq-coupled protein receptor, activates downstream signaling cascades.[8] Pranlukast's antagonism of this receptor consequently inhibits these pathways.
Inhibition of NF-κB Activation
Pranlukast has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[7] This inhibition appears to be, in part, independent of CysLT1 receptor antagonism.[9]
| Cell Line | Inhibition of NF-κB Activation | Reference |
| U-937 (DMSO-differentiated) | ~40% | [7] |
| Jurkat | ~30% | [7] |
Experimental Protocol: NF-κB Activation Assay (Hypothetical)
A typical method to assess NF-κB activation is through an electrophoretic mobility shift assay (EMSA) or a reporter gene assay.
-
Cell Culture and Treatment: Cells (e.g., U-937 or Jurkat) are cultured and pre-treated with Pranlukast for a specified time.
-
Stimulation: Cells are then stimulated with an agent known to induce NF-κB activation (e.g., phorbol 12-myristate 13-acetate (PMA) or lipopolysaccharide (LPS)).
-
Nuclear Extract Preparation: Nuclear extracts are prepared from the treated and control cells.
-
EMSA: The nuclear extracts are incubated with a radiolabeled double-stranded DNA probe containing the NF-κB consensus sequence.
-
Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: The gel is dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complex. The intensity of the bands is quantified to determine the level of NF-κB activation.
Effects on Inflammatory Cells
Pranlukast significantly modulates the function of key inflammatory cells involved in asthma and allergic rhinitis, primarily eosinophils and mast cells.
Eosinophils
Eosinophils are a major source of CysLTs and also express CysLT1 receptors, creating an autocrine loop that perpetuates inflammation.[10] Pranlukast disrupts this cycle by:
-
Inhibiting Eosinophil Effector Functions: Pranlukast partially inhibits superoxide anion generation and degranulation induced by platelet-activating factor (PAF).[10] It completely inhibits leukotriene D4-induced superoxide generation.[10]
-
Reducing Eosinophil Infiltration: Pranlukast has been shown to attenuate eosinophil influx into the airways.[4][11][12][13]
-
Decreasing Eosinophil Progenitors: It attenuates the allergen-induced increase in bone marrow eosinophil/basophil colony-forming units.[14]
| Effect on Eosinophils | Quantitative Data | Condition | Reference |
| Sputum Eosinophil Count | Decrease from 5.3% to 0.7% | 2 weeks of treatment in mild asthmatics | [14] |
| Allergen-induced Eosinophil Count | Decreased to 5.6% (7h) and 7.5% (24h) vs. placebo (13.8% and 15.3%) | Post-allergen inhalation in mild asthmatics | [14] |
| Blood and Sputum Eosinophils | Significantly decreased | 4 weeks of treatment in mild/moderate asthmatics | [15] |
Mast Cells
While not a classical mast cell stabilizer that prevents degranulation, Pranlukast's antagonism of CysLT1 receptors mitigates the downstream effects of mast cell-derived leukotrienes.[16][17][18] Mast cells, upon activation, release a plethora of inflammatory mediators, including CysLTs.[1] By blocking the action of these leukotrienes, Pranlukast helps to reduce bronchoconstriction and inflammation initiated by mast cell activation.
Clinical Pharmacology and Efficacy
Clinical studies have consistently demonstrated the efficacy of Pranlukast in improving asthma control.
| Clinical Outcome | Improvement with Pranlukast | Study Details | Reference |
| Morning Peak Expiratory Flow (PEF) | Significantly increased | 4-week administration in asthmatic patients | [4] |
| As-needed β2-agonist use | Significantly decreased | 4-week administration in asthmatic patients | [4] |
| Allergen-induced Early Asthmatic Response (EAR) | 48.3% protection | Pretreatment in atopic asthmatics | [19] |
| Allergen-induced Late Asthmatic Response (LAR) | 30.8% protection | Pretreatment in atopic asthmatics | [19] |
| Allergen-induced Airway Hyperresponsiveness | 78.4% protection | Pretreatment in atopic asthmatics | [19] |
| FEV1 | Significant increase within 1 hour, maintained for 8 hours | Mild to moderate asthmatics | [20] |
Additional Pharmacological Effects
Recent research suggests that Pranlukast may possess pharmacological activities beyond CysLT1 receptor antagonism.
-
Inhibition of IL-5 Production: Pranlukast has been shown to inhibit the synthesis of Interleukin-5 (IL-5), a key cytokine in eosinophil differentiation, activation, and survival, through a mechanism distinct from CysLT1 antagonism.[21]
-
Inhibition of TNF-α Production: It may also inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) by suppressing NF-κB activation, again through pathways potentially independent of CysLT1 antagonism.[9]
-
Inhibition of Volume-Regulated Anion Channels (VRACs): Pranlukast has been identified as an inhibitor of VRACs, though at concentrations much higher than those required for CysLT1 receptor inhibition.[8]
Conclusion
This compound is a well-characterized selective antagonist of the CysLT1 receptor. Its primary mechanism of action involves the competitive inhibition of cysteinyl leukotrienes, leading to the attenuation of bronchoconstriction, airway edema, and inflammation. The molecular pharmacology of Pranlukast extends to the modulation of key inflammatory cells, particularly eosinophils, and the inhibition of pro-inflammatory signaling pathways. Emerging evidence also points to potential pharmacological effects independent of CysLT1 receptor antagonism, which may contribute to its overall therapeutic profile. This comprehensive understanding of Pranlukast's molecular interactions and downstream effects is crucial for its optimal clinical application and for guiding future research in the development of novel anti-inflammatory and anti-asthmatic therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Pranlukast | C27H23N5O4 | CID 4887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 5. Pranlukast : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pranlukast, a cysteinyl leukotriene receptor 1 antagonist, attenuates allergen-specific tumour necrosis factor alpha production and nuclear factor kappa B nuclear translocation in peripheral blood monocytes from atopic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of human eosinophil activation by a cysteinyl leukotriene receptor antagonist (pranlukast; ONO-1078) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of pranlukast, a leukotriene receptor antagonist, on airway inflammation in mild asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Effects of Pranlukast, a Leukotriene Receptor Antagonist, on Airway Inflammation in Mild Asthmatics | Semantic Scholar [semanticscholar.org]
- 14. atsjournals.org [atsjournals.org]
- 15. Effect of pranlukast on bronchial inflammation in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mast cell stabilisers, leukotriene antagonists and antihistamines: A rapid review of the evidence for their use in COVID-19 | The Centre for Evidence-Based Medicine [cebm.net]
- 17. Mast cell stabilizer - Wikipedia [en.wikipedia.org]
- 18. Treatment of mast cell activation syndrome MCAS UK explained. [syncope.co.uk]
- 19. ovid.com [ovid.com]
- 20. Pranlukast, a novel leukotriene receptor antagonist: results of the first European, placebo controlled, multicentre clinical study in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pranlukast, a leukotriene receptor antagonist, inhibits interleukin-5 production via a mechanism distinct from leukotriene receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Pranlukast Hydrate: A Deep Dive into its Structure-Activity Relationship for Drug Development Professionals
An in-depth technical guide on the core principles governing the interaction of Pranlukast Hydrate with its biological target, providing a foundation for future drug discovery and development in the field of leukotriene receptor antagonism.
This compound is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), playing a crucial role in the management of asthma and allergic rhinitis. Its therapeutic efficacy stems from its ability to block the pro-inflammatory effects of cysteinyl leukotrienes, which are key mediators in the pathophysiology of these respiratory diseases. This guide delves into the intricate structure-activity relationships (SAR) of this compound, offering valuable insights for researchers, scientists, and drug development professionals. We will explore the key structural features of the molecule, their impact on biological activity, the underlying signaling pathways, and the experimental methodologies used to elucidate these relationships.
Core Molecular Structure and Key Pharmacophoric Features
The chemical scaffold of Pranlukast, N-[4-oxo-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-8-yl]-4-(4-phenylbutoxy)benzamide, is comprised of several key moieties that are critical for its high-affinity binding to the CysLT1 receptor. The development of Pranlukast can be traced back to lead compounds identified through random screening, which were subsequently optimized by incorporating structural elements from other known leukotriene antagonists like FPL 55712[1].
The core structure can be dissected into three main regions:
-
The Chromone Ring System: This bicyclic heterocycle serves as a rigid scaffold, correctly orienting the other functional groups for optimal interaction with the receptor binding pocket.
-
The Tetrazole Moiety: This acidic group is a critical pharmacophore, mimicking the carboxylic acid of the natural ligands (leukotrienes). It is essential for anchoring the molecule within the receptor.
-
The Benzoylamino Linker and Phenylbutoxy Side Chain: This extended lipophilic tail is crucial for establishing van der Waals and hydrophobic interactions within a non-polar region of the CysLT1 receptor, contributing significantly to the overall binding affinity and selectivity.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro biological activity of this compound from various studies. This quantitative data is essential for understanding the potency of the compound and for providing a benchmark for the development of new analogs.
| Compound | Assay Type | Target/System | Value | Reference |
| Pranlukast | Competitive Radioligand Binding | [3H]LTD4 binding to lung membranes | Ki = 0.99 ± 0.19 nM | [2] |
| Pranlukast | Competitive Radioligand Binding | [3H]LTC4 binding to lung membranes | Ki = 5640 ± 680 nM | [3] |
| Pranlukast | Competitive Radioligand Binding | [3H]LTE4 binding to lung membranes | Ki = 0.63 ± 0.11 nM | [3] |
| Pranlukast | Functional Assay (Mucus Secretion) | LTD4-evoked 35SO4 output in guinea-pig trachea | IC50 = 0.3 µM | |
| Pranlukast | Functional Assay (Calcium Mobilization) | UDP-induced calcium mobilization in dU937 cells | IC50 = 1.6 ± 0.4 µM | [4] |
| Pranlukast | Functional Assay (Calcium Mobilization) | UTP-induced calcium mobilization in dU937 cells | IC50 = 4.5 ± 0.8 µM | [4] |
Signaling Pathway of this compound's Antagonistic Action
Pranlukast exerts its therapeutic effect by competitively inhibiting the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to the CysLT1 receptor. The CysLT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its natural ligands, initiates a signaling cascade leading to the characteristic inflammatory responses of asthma and allergic rhinitis.
The binding of an agonist to the CysLT1 receptor activates the Gq alpha subunit of the associated heterotrimeric G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration leads to a variety of cellular responses, including smooth muscle contraction (bronchoconstriction) and the release of inflammatory mediators. Pranlukast, by blocking the initial binding of leukotrienes, effectively prevents the initiation of this entire signaling cascade.
Experimental Protocols
A thorough understanding of the SAR of this compound relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments cited in the evaluation of CysLT1 receptor antagonists.
CysLT1 Receptor Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to the CysLT1 receptor.
1. Membrane Preparation:
-
Homogenize tissues known to express CysLT1 receptors (e.g., guinea pig lung parenchyma) or cultured cells overexpressing the human CysLT1 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
2. Binding Assay:
-
In a 96-well plate, add the following components in a final volume of 200 µL:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-LTD4 (a radiolabeled CysLT1 agonist) at a concentration near its Kd, and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled CysLT1 antagonist (e.g., 10 µM Pranlukast or Zafirlukast), 50 µL of [3H]-LTD4, and 100 µL of the membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of the test compound (e.g., Pranlukast analog), 50 µL of [3H]-LTD4, and 100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
3. Separation and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Transfer the filter discs to scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competitive binding data.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
LTD4-Induced Guinea Pig Tracheal Smooth Muscle Contraction Assay
This functional assay assesses the ability of a compound to antagonize the bronchoconstrictor effects of LTD4 in an ex vivo setting.
1. Tissue Preparation:
-
Humanely euthanize a guinea pig and carefully dissect out the trachea.
-
Place the trachea in a petri dish containing Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1), gassed with 95% O2 and 5% CO2.
-
Carefully remove excess connective tissue and cut the trachea into rings (2-3 mm in width).
-
Cut the rings open opposite the smooth muscle to form strips.
2. Organ Bath Setup:
-
Suspend each tracheal strip in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Connect one end of the strip to a fixed hook and the other end to an isometric force transducer to record changes in tension.
-
Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
3. Experimental Procedure:
-
After equilibration, induce a reference contraction with a standard agonist like histamine or carbachol to ensure tissue viability. Wash the tissue and allow it to return to baseline.
-
Pre-incubate the tracheal strips with either vehicle (control) or varying concentrations of the test compound (e.g., Pranlukast analog) for a defined period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve to LTD4 by adding increasing concentrations of LTD4 to the organ bath and recording the resulting contraction.
-
In the presence of a competitive antagonist, the LTD4 concentration-response curve will be shifted to the right.
4. Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by a reference agonist.
-
Calculate the EC50 value (the concentration of LTD4 that produces 50% of the maximal response) in the absence and presence of the antagonist.
-
The potency of the antagonist can be expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.
Synthesis of this compound: A Workflow Overview
The synthesis of Pranlukast involves a multi-step process, starting from readily available chemical precursors. While several synthetic routes have been reported, a common approach involves the key steps of forming the benzopyranone core, introducing the tetrazole moiety, and finally coupling the side chain.
A representative synthetic workflow is outlined below:
-
Synthesis of the Chromone Core: This typically starts with a substituted 2-hydroxyacetophenone. Cyclization with a suitable reagent, such as diethyl oxalate, followed by hydrolysis and decarboxylation, yields the 4-oxo-4H-1-benzopyran-2-carboxylic acid.
-
Introduction of the Amino Group: The chromone core is then nitrated at the 8-position, followed by reduction to the corresponding 8-amino derivative.
-
Formation of the Tetrazole Ring: The carboxylic acid at the 2-position is converted to a nitrile, which then undergoes a [3+2] cycloaddition with an azide source (e.g., sodium azide with a Lewis acid) to form the tetrazole ring.
-
Synthesis of the Side Chain: The 4-(4-phenylbutoxy)benzoic acid side chain is typically prepared separately. This can be achieved through a Williamson ether synthesis between 4-hydroxybenzoic acid and 1-bromo-4-phenylbutane.
-
Final Amide Coupling: The 8-amino-2-(tetrazol-5-yl)-4H-1-benzopyran-4-one intermediate is coupled with the activated 4-(4-phenylbutoxy)benzoic acid (e.g., as an acid chloride) to form the final Pranlukast molecule.
-
Hydrate Formation: The final product is then crystallized from an appropriate solvent system containing water to yield this compound.
Conclusion
The structure-activity relationship of this compound is a well-defined example of rational drug design, where specific structural motifs are finely tuned to achieve high potency and selectivity for the CysLT1 receptor. A comprehensive understanding of these relationships, supported by robust experimental data and a clear picture of the underlying molecular mechanisms, is paramount for the continued development of novel and improved leukotriene receptor antagonists. This guide provides a foundational knowledge base to aid researchers in this endeavor, with the ultimate goal of advancing the therapeutic options for patients suffering from asthma and other inflammatory diseases.
References
In Vitro Binding Affinity of Pranlukast Hydrate to CysLT1 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of Pranlukast Hydrate to the cysteinyl leukotriene receptor 1 (CysLT1). Pranlukast is a selective and competitive antagonist of the CysLT1 receptor, a key player in the inflammatory cascade of allergic and hypersensitivity reactions, particularly in the context of asthma and allergic rhinitis.[1][2] This document compiles quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field.
Quantitative Binding Affinity Data
The binding affinity of Pranlukast for the CysLT1 receptor has been determined in various in vitro systems. The following table summarizes the key quantitative data from radioligand binding assays. Lower Ki and IC50 values are indicative of higher binding affinity.
| Parameter | Value (nM) | Radioligand | Tissue/Cell Source | Reference |
| Ki | 0.8 | Not Specified | Not Specified | [3] |
| Ki | 0.99 ± 0.19 | [3H]-LTD4 | Lung Membranes | [4] |
| IC50 | 0.04 - 23 | Not Specified | Not Specified | [3] |
Note: The variability in IC50 values can be attributed to differences in experimental conditions, such as the specific cell line or tissue preparation used, and the concentration of the radioligand.
Experimental Protocols
The determination of the in vitro binding affinity of Pranlukast to the CysLT1 receptor typically involves competitive radioligand binding assays. A general protocol is outlined below, based on commonly employed methodologies.[4]
Membrane Preparation
-
Tissue or Cell Source: Tissues endogenously expressing the CysLT1 receptor, such as human or guinea pig lung parenchyma, or cell lines overexpressing the receptor (e.g., U937 cells) are used.[4]
-
Homogenization: The selected tissue or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, containing protease inhibitors) to disrupt the cell membranes.
-
Centrifugation: The homogenate is subjected to centrifugation to pellet the cell membranes.
-
Washing and Resuspension: The membrane pellet is washed with a suitable buffer to remove cytosolic components and then resuspended in an assay buffer. The total protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Radioligand Binding Assay
-
Assay Components: The assay is typically performed in a multi-well plate format and includes the membrane preparation, a radiolabeled CysLT1 receptor ligand (e.g., [3H]-LTD4), and varying concentrations of unlabeled this compound.
-
Incubation: The components are incubated together to allow for competitive binding between the radioligand and Pranlukast to the CysLT1 receptors on the membranes. The incubation is carried out at a specific temperature (e.g., 25°C) and for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification of Radioactivity: The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of Pranlukast that inhibits 50% of the specific binding of the radioligand (IC50 value). The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1 receptor agonist.
Signaling Pathways and Experimental Visualization
CysLT1 Receptor Signaling Pathway
The CysLT1 receptor is a G-protein coupled receptor (GPCR).[5][6] Upon binding of its endogenous ligand, leukotriene D4 (LTD4), the receptor activates a signaling cascade that leads to various physiological responses, including bronchoconstriction and inflammation. Pranlukast, as a competitive antagonist, blocks this activation.
References
- 1. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 3. rcsb.org [rcsb.org]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
The Modulatory Effects of Pranlukast Hydrate on Eosinophil Migration and Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eosinophils are key effector cells in the pathogenesis of allergic inflammatory diseases, including asthma and allergic rhinitis. Their recruitment to inflammatory sites and subsequent activation contribute significantly to tissue damage and disease symptoms. Cysteinyl leukotrienes (CysLTs), particularly leukotriene D4 (LTD4), are potent mediators that drive eosinophil migration and activation. Pranlukast hydrate, a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R), has demonstrated efficacy in mitigating these eosinophil-mediated processes. This technical guide provides an in-depth overview of the effects of this compound on eosinophil migration and activation, detailing the underlying signaling pathways, experimental methodologies to assess these effects, and a summary of quantitative data from pertinent studies.
Introduction: The Role of Eosinophils and Cysteinyl Leukotrienes in Allergic Inflammation
Eosinophils are granulocytic leukocytes that play a central role in type 2 immune responses. Upon activation by various stimuli, including cytokines and lipid mediators, eosinophils release a plethora of pro-inflammatory substances, such as cytotoxic granule proteins (e.g., eosinophil cationic protein - ECP, major basic protein - MBP), reactive oxygen species (ROS), and additional lipid mediators.[1] This degranulation and oxidative burst contribute to airway hyperresponsiveness, mucus production, and tissue remodeling characteristic of allergic diseases.[2][3][4]
Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators synthesized from arachidonic acid by eosinophils and other inflammatory cells.[5] They exert their biological effects by binding to specific G protein-coupled receptors, primarily the CysLT1 receptor, which is expressed on the surface of eosinophils.[5] LTD4, in particular, is a powerful chemoattractant for eosinophils and a potent activator of their effector functions.[6]
This compound: A CysLT1 Receptor Antagonist
This compound is a selective and competitive antagonist of the CysLT1 receptor.[7][8][9] By blocking the binding of LTD4 to its receptor on eosinophils, this compound effectively inhibits the downstream signaling pathways that lead to cellular migration and activation.[5][6] This mechanism of action underlies its therapeutic utility in the management of asthma and other allergic conditions.[2][3][4]
Quantitative Effects of this compound on Eosinophil Function
The inhibitory effects of this compound on eosinophil migration and activation have been quantified in various in vitro and in vivo studies. The following tables summarize key findings.
Table 1: Inhibitory Effects of this compound on Eosinophil Migration
| Parameter | Agonist | This compound Concentration | % Inhibition / Effect | Reference |
| Eosinophil Transendothelial Migration | 0.1 µM LTD4 | 1 µM | Significant blockade (p < 0.001) | [6] |
| Airway Eosinophil Influx (in vivo) | LTD4 | 20 mg/kg (intragastric) | Significant inhibition | [7] |
| Spontaneous Eosinophil Transmigration | - | 1 µM | No significant modification | [6] |
| Eotaxin-induced Eosinophil Transmigration | Eotaxin | 1 µM | No significant modification | [6] |
| RANTES-induced Eosinophil Transmigration | RANTES | 1 µM | No significant modification | [6] |
| PAF-induced Eosinophil Transmigration | PAF | 1 µM | No significant modification | [6] |
Table 2: Inhibitory Effects of this compound on Eosinophil Activation
| Parameter | Agonist | This compound Concentration | % Inhibition / IC50 | Reference |
| Superoxide Generation | LTD4 | Not specified | Complete inhibition | [5] |
| αMβ2 (CD11b/CD18) Expression | LTD4 | Not specified | Complete inhibition | [5] |
| Superoxide Generation | Platelet-Activating Factor (PAF) | Not specified | Partial inhibition | [5] |
| Degranulation (Eosinophil Protein X) | Platelet-Activating Factor (PAF) | Not specified | Partial inhibition | [5] |
| LTD4-evoked Mucus Secretion* | 10 µM LTD4 | 0.3 µM | IC50 of 0.3 µM | [10] |
*Note: While not a direct measure of eosinophil degranulation, mucus secretion is a downstream consequence of eosinophil activation and CysLT signaling in the airways.
Signaling Pathways Modulated by this compound
This compound exerts its inhibitory effects by blocking the CysLT1 receptor-mediated signaling cascade in eosinophils. The binding of LTD4 to the CysLT1 receptor initiates a series of intracellular events that are crucial for migration and activation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on eosinophil migration and activation.
Eosinophil Isolation from Human Peripheral Blood
High-purity eosinophils are essential for in vitro studies. A common method is negative magnetic selection.[11][12]
Protocol:
-
Blood Collection: Draw whole blood into tubes containing an anticoagulant such as EDTA.[13]
-
Granulocyte Enrichment:
-
Negative Selection:
-
Resuspend the granulocyte pellet in a suitable buffer.
-
Incubate the cells with a cocktail of antibodies directed against surface markers of non-eosinophilic cells (e.g., CD3, CD14, CD16, CD19, CD56).[12]
-
Add magnetic particles that bind to the antibody-labeled cells.[12]
-
Pass the cell suspension through a column placed in a magnetic field. The labeled, non-eosinophilic cells will be retained in the column.[11]
-
-
Collection and Purity Assessment:
-
Collect the flow-through, which contains the purified eosinophils.
-
Assess the purity of the isolated eosinophils using cytological staining (e.g., Wright-Giemsa) and microscopy. Purity should typically be >98%.[11]
-
Eosinophil Migration Assay (Boyden Chamber/Transwell Assay)
This assay quantifies the chemotactic response of eosinophils to various stimuli.[14][15][16][17]
Protocol:
-
Chamber Preparation: Use a multi-well plate with inserts containing a microporous membrane (typically 5-8 µm pore size for eosinophils). The lower chamber is filled with media containing the chemoattractant (e.g., LTD4).[17]
-
Cell Preparation: Resuspend purified eosinophils in a serum-free medium. Pre-incubate the cells with various concentrations of this compound or a vehicle control.
-
Assay Initiation: Add the eosinophil suspension to the upper chamber of the insert.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient to allow migration (e.g., 1-3 hours).
-
Quantification of Migration:
-
Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells in several microscopic fields. Alternatively, the dye can be eluted and the absorbance measured to quantify the migrated cells.
-
Eosinophil Activation Assays
This assay measures the production of superoxide anions, a key indicator of the eosinophil respiratory burst.[5]
Protocol:
-
Cell Preparation: Resuspend purified eosinophils in a suitable buffer (e.g., Hank's Balanced Salt Solution) containing ferricytochrome c. Pre-incubate with this compound or vehicle.
-
Stimulation: Add the activating agent (e.g., LTD4 or PAF) to the cell suspension.
-
Measurement: Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of ferricytochrome c to ferrocytochrome c by superoxide results in an increase in absorbance.
-
Calculation: The amount of superoxide produced can be calculated using the extinction coefficient for reduced cytochrome c.
CD11b is the alpha chain of the Mac-1 integrin (αMβ2), and its surface expression is upregulated on activated eosinophils.[5]
Protocol:
-
Cell Stimulation: Incubate purified eosinophils with the desired stimulus (e.g., LTD4) in the presence or absence of this compound.
-
Antibody Staining:
-
Flow Cytometric Analysis:
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in buffer and analyze using a flow cytometer.
-
Gate on the eosinophil population based on their forward and side scatter characteristics.
-
Quantify the mean fluorescence intensity (MFI) of CD11b staining to determine the level of expression.
-
Conclusion
This compound is a potent inhibitor of eosinophil migration and activation, primarily through its selective antagonism of the CysLT1 receptor. By blocking the pro-inflammatory effects of LTD4, this compound reduces the recruitment of eosinophils to sites of allergic inflammation and curtails their subsequent release of damaging mediators. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other CysLT1 receptor antagonists in the context of eosinophil-driven diseases. A thorough understanding of these mechanisms and methodologies is crucial for the development of more targeted and effective therapies for allergic and inflammatory conditions.
References
- 1. Mechanisms of eosinophilic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene receptor antagonist pranlukast suppresses eosinophil infiltration and cytokine production in human nasal mucosa of perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 4. Effect of pranlukast on bronchial inflammation in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of human eosinophil activation by a cysteinyl leukotriene receptor antagonist (pranlukast; ONO-1078) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the cysteinyl leukotriene antagonist pranlukast on transendothelial migration of eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Persistent airway eosinophilia after leukotriene (LT) D4 administration in the guinea pig: modulation by the LTD4 receptor antagonist, pranlukast, or an interleukin-5 monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pranlukast, an oral leukotriene receptor antagonist, on leukotriene D4 (LTD4) challenge in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of pranlukast, an oral leukotriene receptor antagonist, on leukotriene D4 (LTD4) challenge in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation of Human Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eosinophil Purification from Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. idp.springernature.com [idp.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Detection and quantitation of eosinophils in the murine respiratory tract by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. miltenyibiotec.com [miltenyibiotec.com]
- 21. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. worthington-biochem.com [worthington-biochem.com]
The Role of Pranlukast Hydrate in Inhibiting Inflammatory Cell Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pranlukast Hydrate, a selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, plays a significant role in mitigating inflammatory responses, primarily by inhibiting the recruitment of inflammatory cells. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative effects, and experimental methodologies related to the inhibitory action of this compound on inflammatory cell migration. The document summarizes key data, details experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in immunology and drug development.
Introduction
Inflammatory cell recruitment to sites of injury or infection is a hallmark of the inflammatory response. While essential for host defense, dysregulated or excessive cell recruitment can lead to chronic inflammation and tissue damage, as seen in conditions like asthma and allergic rhinitis. Cysteinyl leukotrienes (CysLTs), including leukotriene D4 (LTD4), are potent lipid mediators that contribute significantly to the inflammatory cascade by promoting the migration and activation of various immune cells, most notably eosinophils and neutrophils.
This compound exerts its anti-inflammatory effects by selectively and competitively binding to the CysLT1 receptor, thereby blocking the downstream signaling pathways initiated by CysLTs. This antagonism effectively curtails the pro-inflammatory actions of these mediators, leading to a reduction in inflammatory cell infiltration and a subsequent alleviation of inflammatory symptoms.
Mechanism of Action: Inhibition of Inflammatory Cell Recruitment
This compound's primary mechanism in inhibiting inflammatory cell recruitment is the blockade of the CysLT1 receptor, which is expressed on the surface of various immune cells, including eosinophils, neutrophils, mast cells, and macrophages.
The binding of CysLTs, particularly LTD4, to the CysLT1 receptor on these cells initiates a signaling cascade that is crucial for chemotaxis, the directed migration of cells along a chemical gradient. This process involves:
-
G-Protein Activation: The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq and Gi proteins.[1]
-
Downstream Signaling: Activation of these G-proteins leads to the activation of downstream effector molecules.
-
Gq Pathway: The Gq pathway activates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gi Pathway: The Gi pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The βγ subunits of Gi can also activate other signaling molecules, including phosphoinositide 3-kinase (PI3K).
-
-
Cellular Response: These signaling events culminate in the reorganization of the actin cytoskeleton, formation of lamellipodia and filopodia, and enhanced cell motility and adhesion, all of which are essential for chemotaxis.[2]
By competitively antagonizing the CysLT1 receptor, this compound prevents the initiation of this signaling cascade, thereby inhibiting the chemotactic response of inflammatory cells towards CysLTs.
Quantitative Data on the Inhibition of Inflammatory Cell Recruitment
Several studies have quantified the inhibitory effects of this compound on the recruitment of inflammatory cells. The following tables summarize the key findings.
| Cell Type | Assay | Chemoattractant | This compound Concentration | Inhibition | Reference |
| Eosinophils | Transendothelial Migration | LTD4 (0.1 µM) | 1 µM | Significant blockade (p < 0.001) | [3] |
| Eosinophils | Chemotactic Response & Adhesion | LTD4 | Not Specified | Blocked | [4] |
| Study Population | Treatment | Cell Type | Measurement | Result | Reference |
| Patients with Perennial Allergic Rhinitis | This compound | Eosinophils and Neutrophils | Percentage of inflammatory cells in nasal mucosa | Significant decrease | [5] |
| Patients with Asthma | This compound | Eosinophils | Serum Eosinophil Cationic Protein (ECP) levels | Significant reduction | [6] |
Experimental Protocols
In Vitro Eosinophil Transendothelial Migration Assay (Boyden Chamber Assay)
This protocol is based on the methodology described in studies evaluating the effect of CysLT1 receptor antagonists on eosinophil migration.[3][7]
Objective: To assess the ability of this compound to inhibit the migration of eosinophils across an endothelial cell monolayer in response to a chemoattractant.
Materials:
-
Human eosinophils (isolated from peripheral blood)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Boyden chamber apparatus (or Transwell® inserts with 8.0 µm pore size)
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
Leukotriene D4 (LTD4)
-
This compound
-
Calcein-AM (for cell labeling and quantification)
-
Fluorometer
Procedure:
-
Endothelial Monolayer Preparation:
-
Culture HUVECs on the upper surface of the Boyden chamber membrane until a confluent monolayer is formed.
-
-
Eosinophil Preparation:
-
Isolate eosinophils from human peripheral blood using a suitable method (e.g., density gradient centrifugation).
-
Resuspend the isolated eosinophils in culture medium.
-
Label the eosinophils with Calcein-AM according to the manufacturer's instructions.
-
-
Assay Setup:
-
In the lower chamber of the Boyden apparatus, add culture medium containing the chemoattractant (LTD4). For control wells, add medium without the chemoattractant.
-
In separate experimental setups, add different concentrations of this compound to both the upper and lower chambers to evaluate its inhibitory effect.
-
Add the Calcein-AM labeled eosinophil suspension to the upper chamber.
-
-
Incubation:
-
Incubate the Boyden chamber at 37°C in a humidified atmosphere with 5% CO2 for a predetermined time (e.g., 2-4 hours) to allow for cell migration.
-
-
Quantification:
-
After incubation, carefully remove the upper chamber.
-
Quantify the number of migrated eosinophils in the lower chamber by measuring the fluorescence of Calcein-AM using a fluorometer.
-
Calculate the percentage of inhibition by comparing the number of migrated cells in the presence and absence of this compound.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of CysLT1 Receptor-Mediated Chemotaxis
Caption: CysLT1 Receptor Signaling Pathway in Chemotaxis.
Experimental Workflow for In Vitro Chemotaxis Assay
Caption: Boyden Chamber Assay Workflow.
Conclusion
This compound is a potent inhibitor of inflammatory cell recruitment, acting through the selective antagonism of the CysLT1 receptor. By blocking the chemotactic signals mediated by cysteinyl leukotrienes, this compound effectively reduces the infiltration of key inflammatory cells, such as eosinophils and neutrophils, to sites of inflammation. This mechanism of action underscores its therapeutic efficacy in inflammatory conditions like asthma and allergic rhinitis. The quantitative data and experimental protocols presented in this guide provide a valuable resource for further research into the anti-inflammatory properties of this compound and the development of novel therapeutic strategies targeting inflammatory cell recruitment.
References
- 1. Structural diversity of leukotriene G-protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The G protein-coupled receptor CysLT1 mediates chemokine-like effects and prolongs survival in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the cysteinyl leukotriene antagonist pranlukast on transendothelial migration of eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Leukotriene receptor antagonist pranlukast suppresses eosinophil infiltration and cytokine production in human nasal mucosa of perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pranlukast, a cysteinyl leukotriene antagonist, reduces serum eosinophil cationic protein levels in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New method for the measurement of eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Development and Validation of a Stability-Indicating HPLC Method for Pranlukast Hydrate
Introduction
Pranlukast hydrate is a selective and competitive antagonist of the cysteinyl leukotriene type-1 (CysLT1) receptor, utilized in the management of asthma and allergic rhinitis.[1] Accurate and reliable analytical methods are crucial for the quantification of this compound in pharmaceutical formulations and for quality control purposes. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method has been developed and validated in accordance with the International Conference on Harmonisation (ICH) guidelines.
Chemical Structure
N-[4-Oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl]-4-(4-phenyl butyloxy) benzamide hemihydrate
Principle of the Method
The chromatographic separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent and an acidic aqueous buffer. The method leverages the principles of reversed-phase chromatography, where the non-polar stationary phase retains the analyte, and the polar mobile phase facilitates its elution. Detection is performed using a UV detector at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity. The method is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its degradation products.[2][3]
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Glacial Acetic Acid (AR grade)
-
Ammonium Acetate (AR grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (AR grade)
-
Sodium Hydroxide (AR grade)
-
Hydrogen Peroxide (30%, AR grade)
-
Dimethyl Sulfoxide (DMSO, HPLC grade)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Kromosil 100 C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[2][4]
-
Mobile Phase Option 1: Acetonitrile: 0.1% Glacial Acetic Acid in water (85:15 v/v).[2][4]
-
Mobile Phase Option 2: Methanol: Ammonium Acetate buffer (75:25 v/v).[1]
-
Flow Rate: 0.5 mL/min (for Option 1) or 1.2 mL/min (for Option 2).[1][2]
-
Detection Wavelength: 262 nm (for Option 1) or 230 nm (for Option 2).[1][2]
-
Injection Volume: 20 µL.
3. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a suitable solvent such as ethanol or DMSO and dilute to the mark with the same solvent.[1][2][3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 100-500 ng/mL or 0.1-100 µg/mL).[1][2]
-
Sample Preparation: For the analysis of pharmaceutical formulations, an appropriate amount of the formulation powder is to be accurately weighed, dissolved in a suitable solvent, sonicated to ensure complete dissolution, and diluted with the mobile phase to a final concentration within the calibration range. The solution should be filtered through a 0.45 µm syringe filter before injection.
HPLC Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:[2][4][5]
1. Specificity (Forced Degradation Studies)
To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[2][3] A stock solution of this compound was subjected to the following stress conditions:
-
Acid Degradation: 5 mL of the stock solution was mixed with 5 mL of 1N HCl and heated at 80°C for 2 hours.[2]
-
Alkaline Degradation: 5 mL of the stock solution was mixed with 5 mL of 0.1N NaOH and heated at 80°C for 2 hours.
-
Oxidative Degradation: 5 mL of the stock solution was mixed with 5 mL of 6% H₂O₂ and heated at 80°C for 1 hour.[3]
-
Thermal Degradation: The stock solution was heated in a dry heat oven at 80°C for 4 hours.[1]
-
Photolytic Degradation: The stock solution was exposed to UV light (254 nm) for 24 hours.
The stressed samples were then diluted with the mobile phase and injected into the HPLC system. The chromatograms were analyzed for the separation of the this compound peak from any degradation product peaks.
2. Linearity
Linearity was evaluated by analyzing a series of at least five concentrations of this compound. The peak area was plotted against the corresponding concentration, and a linear regression analysis was performed.
3. Accuracy (Recovery)
The accuracy of the method was determined by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[2] The percentage recovery was calculated.
4. Precision
-
Repeatability (Intra-day Precision): The precision of the method was assessed by injecting six replicate preparations of the same concentration on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day Precision): The intermediate precision was determined by analyzing the same sample on different days by different analysts. The %RSD was calculated.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.
6. Robustness
The robustness of the method was evaluated by intentionally varying critical chromatographic parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (± 2°C)
-
Detection wavelength (± 2 nm)
The effect of these variations on the system suitability parameters (e.g., retention time, tailing factor, and theoretical plates) was observed.
Data Presentation
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Kromosil 100 C18 (150 x 4.6 mm, 5 µm) | C18 column (100 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Glacial Acetic Acid (85:15 v/v) | Methanol: Ammonium Acetate buffer (75:25 v/v) |
| Flow Rate | 0.5 mL/min | 1.2 mL/min |
| Detection Wavelength | 262 nm | 230 nm |
| Column Temperature | 30°C | Not Specified |
| Injection Volume | 20 µL | Not Specified |
Table 2: Summary of Validation Parameters
| Validation Parameter | Result (Method 1) | Result (Method 2) |
| Linearity Range | 100 - 500 ng/mL[2] | 0.1 - 100 µg/mL[1] |
| Correlation Coefficient (r²) | 0.999[2] | 0.999[1] |
| Accuracy (% Recovery) | 99.41 - 99.72%[2] | Not specified |
| Precision (%RSD) | < 2%[2] | < 2%[1] |
| LOD | Not specified | 4.63 µg/mL[1] |
| LOQ | Not specified | 14.03 µg/mL[1] |
| Robustness | The method was found to be robust.[2] | The method was found to be robust. |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Forced Degradation Study Workflow.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of this compound in its Laboratory Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for Cell-Based Assays of Pranlukast Hydrate Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pranlukast Hydrate is a selective, competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3] Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of asthma and allergic rhinitis.[1][4] They are produced by various inflammatory cells, including mast cells, eosinophils, and basophils.[1][5] By blocking the CysLT1 receptor, Pranlukast inhibits downstream signaling cascades that lead to bronchoconstriction, airway edema, mucus secretion, and inflammatory cell recruitment.[1][3]
Beyond its primary mechanism, Pranlukast has also been reported to exhibit anti-inflammatory effects independent of CysLT1 receptor antagonism, notably through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[6][7][8] This action can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6.[6][9]
These application notes provide detailed protocols for key cell-based assays to quantify the bioactivity of this compound, focusing on its CysLT1 receptor antagonism and its broader anti-inflammatory properties.
Signaling Pathways Modulated by this compound
To understand the bioactivity of Pranlukast, it is essential to visualize its points of intervention in key cellular signaling pathways.
Application Note 1: CysLT1 Receptor Antagonism via Calcium Mobilization Assay
This assay functionally measures the ability of this compound to block the CysLT1 receptor, a Gq-coupled receptor, by quantifying the inhibition of agonist-induced intracellular calcium mobilization.[4][10]
Experimental Workflow
Protocol
-
Cell Preparation:
-
Seed HEK293 cells stably expressing the human CysLT1 receptor into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Molecular Devices) in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL of the loading buffer to each well.
-
Incubate for 60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS/HEPES buffer.
-
Using a fluorescence plate reader with an integrated liquid handler (e.g., FLIPR or FlexStation), add 25 µL of the Pranlukast dilutions (or vehicle control) to the respective wells.
-
Incubate for 15-20 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare Leukotriene D4 (LTD4) agonist solution in HBSS/HEPES buffer at a concentration that yields 80% of the maximal response (EC₈₀), as determined from a prior agonist dose-response experiment.
-
Add 50 µL of the LTD4 agonist solution to all wells.
-
Immediately begin measuring fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every 1-2 seconds for a period of 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Normalize the data by setting the response of the vehicle control (LTD4 only) to 100% and the response of a no-agonist control to 0%.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Representative Data
The following table provides representative data for CysLT1 receptor antagonists to illustrate the expected format of results.[4]
| Compound | Target | Assay Type | Cell Line | IC₅₀ (nM) |
| Pranlukast | CysLT1R | Calcium Mobilization | CysLT1R-HEK293 | 1 - 10 |
| Montelukast | CysLT1R | Calcium Mobilization | CysLT1R-HEK293 | 0.5 - 5 |
| Zafirlukast | CysLT1R | Calcium Mobilization | CysLT1R-HEK293 | 2 - 20 |
Application Note 2: Anti-inflammatory Activity via NF-κB Reporter Assay
This assay measures the ability of this compound to inhibit the NF-κB signaling pathway, a key regulator of inflammation, independently of its CysLT1 receptor activity.[8][11] The protocol utilizes a luciferase reporter gene under the control of NF-κB response elements.
Protocol
-
Cell Culture and Transfection:
-
Seed human monocytic U-937 cells or epithelial NCI-H292 cells in 24-well plates.[6][8]
-
Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., pRL-TK Renilla luciferase for normalization) using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment and Stimulation:
-
Replace the medium with fresh culture medium.
-
Pre-treat the transfected cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL), for 6-8 hours.[8][9]
-
-
Luciferase Assay:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity for each sample to correct for transfection efficiency.
-
Calculate the percentage of inhibition of NF-κB activity for each Pranlukast concentration relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the log concentration of Pranlukast and determine the IC₅₀ value.
-
Representative Data
| Compound | Cell Line | Stimulant | Effect | % Inhibition (at 10 µM) |
| Pranlukast | U-937 (monocytic) | TNF-α | Inhibition of NF-κB activation | ~40%[7] |
| Pranlukast | Jurkat (T-cell) | TNF-α | Inhibition of NF-κB activation | ~30%[7] |
| Pranlukast | NCI-H292 (epithelial) | LPS | Inhibition of NF-κB activation | Dose-dependent[8] |
Application Note 3: Mast Cell Stabilization Assay (β-Hexosaminidase Release)
This assay assesses the ability of Pranlukast to inhibit the degranulation of mast cells, a critical event in allergic reactions. The release of the granular enzyme β-hexosaminidase is used as a quantitative marker for degranulation.[12]
Protocol
-
Cell Culture:
-
Culture a rat basophilic leukemia cell line (RBL-2H3), which is a common model for mast cells, in 96-well plates.
-
Sensitize the cells by incubating them overnight with anti-DNP IgE (0.5 µg/mL).
-
-
Compound Incubation and Stimulation:
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Add 100 µL of Tyrode's buffer containing various concentrations of this compound or a vehicle control.
-
Incubate for 30 minutes at 37°C.
-
Trigger degranulation by adding 50 µL of DNP-HSA antigen (10 ng/mL). Include a non-stimulated control (buffer only) and a total release control (cells lysed with 0.5% Triton X-100).
-
Incubate for 1 hour at 37°C.
-
-
Measurement of β-Hexosaminidase Activity:
-
Place the plate on ice to stop the reaction.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer, pH 4.5) to each well.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding 150 µL of stop buffer (0.1 M Na₂CO₃/NaHCO₃, pH 10.0).
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample using the formula: % Release = [(Sample Abs - Blank Abs) / (Total Release Abs - Blank Abs)] * 100
-
Calculate the percentage of inhibition of release for each Pranlukast concentration compared to the antigen-stimulated vehicle control.
-
Representative Data
| Compound | Cell Line | Effect | IC₅₀ (µM) |
| Pranlukast | RBL-2H3 | Inhibition of IgE-mediated degranulation | >10* |
| Ketotifen (Positive Control) | RBL-2H3 | Inhibition of IgE-mediated degranulation | ~1 |
*Note: The primary mechanism of Pranlukast is receptor antagonism, not mast cell stabilization. Effects on degranulation are likely downstream of CysLT1R activation or via off-target effects and may require higher concentrations than those needed for direct receptor blockade.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Pranlukast | C27H23N5O4 | CID 4887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Pranlukast inhibits NF-kappa B activation in human monocytes/macrophages and T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Pranlukast inhibits NF-kappaB activation and MUC2 gene expression in cultured human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pranlukast, a cysteinyl leukotriene receptor 1 antagonist, attenuates allergen-specific tumour necrosis factor alpha production and nuclear factor kappa B nuclear translocation in peripheral blood monocytes from atopic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Evaluation of Pranlukast Hydrate in Animal Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pranlukast Hydrate is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist.[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma.[2] They induce bronchoconstriction, increase mucus secretion, enhance vascular permeability leading to airway edema, and promote the infiltration of inflammatory cells, particularly eosinophils.[1][2] this compound competitively inhibits the binding of LTD4 to the CysLT1 receptor, thereby antagonizing these pathological effects and mitigating the symptoms of asthma.[1]
These application notes provide detailed protocols for utilizing common animal models of allergic asthma to evaluate the efficacy of this compound. The focus is on two widely used and clinically relevant models: the Ovalbumin (OVA)-induced and the House Dust Mite (HDM)-induced asthma models in mice.
Mechanism of Action of this compound
This compound acts as a selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1). By blocking this receptor, it prevents the downstream signaling cascade initiated by cysteinyl leukotrienes, which are key mediators in the pathophysiology of asthma. This action leads to a reduction in airway inflammation, bronchoconstriction, and mucus production.
Animal Models of Allergic Asthma
Mice are the most commonly used species for modeling asthma due to their well-characterized immune systems, the availability of transgenic strains, and a wide array of reagents for analysis.[3] The most frequently employed models for evaluating anti-asthmatic drugs are the Ovalbumin (OVA)-induced and the House Dust Mite (HDM)-induced models.
Ovalbumin (OVA)-Induced Allergic Asthma Model
The OVA-induced asthma model is a robust and widely used model that mimics the key features of allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased IgE levels.[4][5] BALB/c mice are often preferred for this model as they are known to mount a strong Th2-biased immune response.
Experimental Workflow:
Protocol for OVA-Induced Asthma in BALB/c Mice:
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound
Procedure:
-
Sensitization (Days 0 and 14):
-
Prepare a sensitizing solution of 20 µg OVA and 2 mg Alum in 200 µL of sterile saline per mouse.
-
Administer 200 µL of the OVA/Alum suspension via intraperitoneal (i.p.) injection on Day 0 and Day 14.[3]
-
-
Challenge and Treatment (Days 21, 22, and 23):
-
On three consecutive days, challenge the mice with an aerosol of 1% OVA in sterile saline for 30 minutes using a nebulizer in a closed chamber.
-
Administer this compound (at desired doses) or vehicle to the respective groups of mice, typically via oral gavage, 1 hour prior to each OVA challenge.
-
-
Endpoint Analysis (Day 24):
-
24 to 48 hours after the final OVA challenge, perform endpoint analyses including measurement of airway hyperresponsiveness, collection of bronchoalveolar lavage fluid (BALF) for cell counts, and cytokine analysis.
-
House Dust Mite (HDM)-Induced Allergic Asthma Model
The HDM model is considered more clinically relevant as HDM is a common human allergen. This model also induces a robust Th2-mediated allergic airway inflammation. C57BL/6 mice are commonly used for this model.
Experimental Workflow:
Protocol for HDM-Induced Asthma in C57BL/6 Mice:
Materials:
-
6-8 week old female C57BL/6 mice
-
House Dust Mite (HDM) extract
-
Sterile phosphate-buffered saline (PBS)
-
This compound
-
Vehicle for this compound
Procedure:
-
Sensitization (Day 0):
-
Lightly anesthetize the mice.
-
Administer 25 µg of HDM extract in 50 µL of sterile PBS intranasally.
-
-
Challenge and Treatment (Days 7-11):
-
On five consecutive days, challenge the mice with 10 µg of HDM extract in 50 µL of sterile PBS intranasally.
-
Administer this compound (at desired doses) or vehicle to the respective groups of mice, typically via oral gavage, 1 hour prior to each HDM challenge.
-
-
Endpoint Analysis (Day 12):
-
24 hours after the final HDM challenge, perform endpoint analyses.
-
Key Experimental Protocols
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a hallmark of asthma and can be measured in mice using invasive or non-invasive methods in response to a bronchoconstrictor like methacholine.
Protocol for Non-Invasive AHR Measurement (Whole-Body Plethysmography):
-
Place conscious, unrestrained mice into the main chamber of a whole-body plethysmograph.
-
Allow the mice to acclimatize for 10-20 minutes.
-
Record baseline readings for 3 minutes.
-
Expose the mice to nebulized sterile saline (vehicle) for 3 minutes, followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, and 50 mg/mL) for 3 minutes each.
-
Record readings for 3 minutes after each nebulization.
-
AHR is expressed as the enhanced pause (Penh), a calculated value that correlates with airway obstruction.
Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL fluid is collected to analyze the inflammatory cell infiltrate in the airways.
Protocol for BAL Fluid Collection and Cell Counting:
-
Euthanize the mouse via an approved method.
-
Expose the trachea through a midline incision.
-
Insert a cannula into the trachea and secure it.
-
Instill and aspirate 1 mL of ice-cold PBS or saline into the lungs three times.
-
Pool the recovered fluid (BALF) and keep it on ice.
-
Centrifuge the BALF at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total number of cells using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to count the number of eosinophils, neutrophils, macrophages, and lymphocytes.
Cytokine Analysis in BAL Fluid
The levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF are key indicators of allergic inflammation.
Protocol for Cytokine Measurement by ELISA:
-
Use the supernatant from the centrifuged BALF collected as described above.
-
Quantify the concentrations of IL-4, IL-5, and IL-13 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Data Presentation
Table 1: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid of OVA-Induced Asthmatic Mice (Representative Data)
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |
| Naive (No OVA) | 1.5 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.5 ± 0.2 | 1.2 ± 0.3 |
| OVA + Vehicle | 12.8 ± 2.1 | 8.5 ± 1.5 | 1.2 ± 0.4 | 2.5 ± 0.6 | 2.6 ± 0.5 |
| OVA + Pranlukast (Low Dose) | 8.2 ± 1.5 | 4.1 ± 0.9 | 0.8 ± 0.3 | 1.8 ± 0.4 | 2.5 ± 0.6 |
| OVA + Pranlukast (High Dose) | 5.5 ± 1.1 | 2.3 ± 0.6 | 0.6 ± 0.2 | 1.2 ± 0.3 | 2.4 ± 0.5 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to OVA + Vehicle group.
Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine in OVA-Induced Asthmatic Mice (Representative Data)
| Methacholine (mg/mL) | Naive (Penh) | OVA + Vehicle (Penh) | OVA + Pranlukast (Low Dose) (Penh) | OVA + Pranlukast (High Dose) (Penh) |
| Baseline | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.1 ± 0.2 | 1.0 ± 0.1 |
| 6.25 | 1.1 ± 0.2 | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.5 ± 0.2** |
| 12.5 | 1.5 ± 0.3 | 4.2 ± 0.6 | 2.8 ± 0.5 | 2.1 ± 0.4 |
| 25 | 2.1 ± 0.4 | 6.5 ± 0.8 | 4.5 ± 0.7* | 3.2 ± 0.6 |
| 50 | 2.8 ± 0.5 | 8.9 ± 1.1 | 6.1 ± 0.9* | 4.5 ± 0.8** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to OVA + Vehicle group at the same methacholine concentration.
Table 3: Effect of this compound on Th2 Cytokine Levels in BAL Fluid of HDM-Induced Asthmatic Mice (Representative Data)
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Naive (No HDM) | 15 ± 5 | 10 ± 4 | 25 ± 8 |
| HDM + Vehicle | 150 ± 25 | 120 ± 20 | 250 ± 40 |
| HDM + Pranlukast (Low Dose) | 95 ± 18 | 75 ± 15 | 160 ± 30* |
| HDM + Pranlukast (High Dose) | 60 ± 12 | 50 ± 10 | 100 ± 22** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to HDM + Vehicle group.
Conclusion
The Ovalbumin- and House Dust Mite-induced asthma models in mice are valuable tools for the preclinical evaluation of this compound. By following the detailed protocols provided, researchers can effectively assess the impact of this CysLT1 receptor antagonist on key features of allergic asthma, including airway hyperresponsiveness, eosinophilic inflammation, and Th2 cytokine production. The provided data tables serve as a template for organizing and presenting the quantitative results from such studies, facilitating a clear comparison of the therapeutic efficacy of this compound.
References
- 1. New insights into the role of cytokines in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of ONO-1078 (pranlukast) on cytokine production in peripheral blood mononuclear cells of patients with bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pranlukast, a cysteinyl leukotriene receptor antagonist, attenuates allergen-induced early- and late-phase bronchoconstriction and airway hyperresponsiveness in asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Effects of a cysteinyl leukotriene antagonist, ONO-1078 (pranlukast), on total airway resistance after antigen challenge in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pranlukast Hydrate Formulation in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of Pranlukast Hydrate for in vivo research applications. The information is intended to guide researchers in preparing stable and effective formulations for preclinical studies, particularly for oral administration in animal models.
This compound is a selective and competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), which makes it a valuable tool for studying inflammatory pathways, particularly in respiratory and allergic conditions.[1][2][3] Due to its low aqueous solubility (approximately 1.03 μg/mL), appropriate formulation is critical for achieving desired exposure and pharmacological effects in in vivo models.[4]
Physicochemical Properties and Solubility
Understanding the physicochemical properties of this compound is essential for selecting an appropriate formulation strategy.
| Property | Value | Reference |
| Chemical Name | N-[4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-7-yl]-4-(4-phenylbutoxy)benzamide hemihydrate | [4] |
| Molecular Formula | C₂₇H₂₃N₅O₄ · ½H₂O | [4] |
| Molecular Weight | 490.5 g/mol | [5] |
| Aqueous Solubility | 1.03 μg/mL at 37°C | [4] |
| pKa | ~5 (estimated for the tetrazole group) | [4] |
| BCS Class | Class II (low solubility, high permeability) | [6] |
The solubility of this compound is pH-dependent, with very low solubility in acidic conditions.[4] To enhance solubility and bioavailability for oral dosing, various excipients can be utilized. The following table summarizes the solubility of this compound in different aqueous solutions of excipients.
| Excipient (1% w/v for polymers, 5% w/v for surfactants) | Solubility (μg/mL) | Reference |
| Water | ~1 | [4] |
| Hydroxypropylmethyl cellulose (HPMC) | 87.58 | [4] |
| Sucrose laurate | 682.03 | [4] |
Signaling Pathway of this compound
This compound acts by blocking the CysLT1 receptor, thereby inhibiting the downstream signaling cascade initiated by cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄). This action prevents physiological responses such as smooth muscle contraction, airway edema, and mucus secretion, which are key events in the pathophysiology of asthma and allergic rhinitis.[1][2][3] Pranlukast has also been shown to inhibit the activation of NF-κB, a key transcription factor in inflammatory responses.[7]
Experimental Protocols for In Vivo Formulations
The choice of formulation will depend on the specific requirements of the study, such as the desired dose, route of administration, and study duration. Below are detailed protocols for preparing several common formulations for oral administration in preclinical models.
Homogeneous Suspension in Carboxymethyl Cellulose Sodium (CMC-Na)
This is a straightforward method for preparing a suspension for oral gavage.
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Purified water (e.g., Milli-Q or equivalent)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Volumetric flask and graduated cylinders
-
Weighing balance
Protocol:
-
Prepare the CMC-Na solution:
-
Weigh the required amount of CMC-Na to prepare a 0.5% to 1% (w/v) solution in purified water.
-
Slowly add the CMC-Na powder to the water while stirring vigorously with a magnetic stirrer to prevent clumping.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear and viscous. This may take several hours.
-
-
Prepare the this compound suspension:
-
Weigh the required amount of this compound powder to achieve the target concentration (e.g., 5 mg/mL).[7]
-
Triturate the this compound powder in a mortar with a small amount of the prepared CMC-Na solution to form a smooth paste. This step helps to wet the powder and reduce particle aggregation.
-
Gradually add the remaining CMC-Na solution to the paste while continuing to mix.
-
Transfer the mixture to a volumetric flask and add CMC-Na solution to the final volume.
-
Stir the suspension continuously with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
-
Administration:
-
Stir the suspension well immediately before each administration to ensure a uniform dose is delivered.
-
Administer the suspension to the animals via oral gavage at the appropriate volume based on their body weight.
-
Solubilized Formulation with DMSO, PEG300, and Tween 80
This protocol is suitable for achieving a solubilized formulation, which may enhance absorption.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Purified water or saline
-
Vortex mixer
-
Pipettes and sterile tubes
Protocol:
-
Prepare the stock solution:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 24 mg/mL).[7] Ensure the powder is completely dissolved. Sonication may be used to aid dissolution.
-
-
Prepare the final formulation (example for a 1 mL final volume):
-
In a sterile tube, add 400 μL of PEG300.
-
Add 50 μL of the this compound stock solution in DMSO to the PEG300. Mix thoroughly using a vortex mixer until the solution is clear.
-
Add 50 μL of Tween 80 to the mixture and vortex until clear.
-
Add 500 μL of purified water or saline to the mixture to bring the final volume to 1 mL. Mix thoroughly.
-
-
Administration:
-
This formulation should be prepared fresh and used immediately for optimal results.[7]
-
Administer the solution orally to the animals.
-
Formulation in Corn Oil
For lipophilic compounds, a corn oil-based formulation can be an option.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Vortex mixer
-
Pipettes and sterile tubes
Protocol:
-
Prepare the stock solution:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 12 mg/mL).[7]
-
-
Prepare the final formulation (example for a 1 mL final volume):
-
In a sterile tube, add 950 μL of corn oil.
-
Add 50 μL of the this compound stock solution in DMSO to the corn oil.
-
Mix thoroughly using a vortex mixer until a uniform suspension or solution is achieved.
-
-
Administration:
-
This formulation should be prepared fresh and used immediately.[7]
-
Ensure the mixture is homogenous before administration via oral gavage.
-
Experimental Workflow for an In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the efficacy of a this compound formulation in an animal model of asthma or allergy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Pranlukast | C27H23N5O4 | CID 4887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Improving dissolution and oral bioavailability of pranlukast hemihydrate by particle surface modification with surfactants and homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivochem.net [invivochem.net]
- 6. KR101446129B1 - Process for preparing pranlukast-containing solid formulation - Google Patents [patents.google.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Pranlukast Hydrate in Murine Models of Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, characterized by symptoms such as sneezing, nasal congestion, and rhinorrhea. It is primarily an IgE-mediated hypersensitivity response to environmental allergens. Murine models, particularly those utilizing ovalbumin (OVA) to induce an allergic response, are critical tools for investigating the pathophysiology of allergic rhinitis and for the preclinical evaluation of novel therapeutic agents.[1][2] Pranlukast Hydrate is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1R) antagonist.[3] Cysteinyl leukotrienes (CysLTs) are key inflammatory mediators in allergic rhinitis, responsible for inducing nasal congestion, increasing vascular permeability, and promoting eosinophil migration into the nasal mucosa.[4][5] By blocking the CysLT1 receptor, this compound effectively mitigates these inflammatory responses, making it a relevant compound for investigation in allergic rhinitis models.[3][6]
These application notes provide a detailed experimental protocol for evaluating the efficacy of this compound in a murine model of OVA-induced allergic rhinitis.
Mechanism of Action of this compound
This compound is a competitive antagonist of the CysLT1 receptor.[3] In allergic rhinitis, allergen exposure triggers the release of CysLTs (LTD4, LTC4, LTE4) from mast cells, eosinophils, and basophils.[5] These leukotrienes then bind to CysLT1 receptors on various cells, including vascular endothelial cells and leukocytes in the nasal mucosa.[4] This binding initiates a signaling cascade that results in increased vascular permeability, edema, and the recruitment of inflammatory cells, leading to the characteristic symptoms of allergic rhinitis.[7] this compound works by selectively binding to and inhibiting the CysLT1 receptors, thereby preventing the pro-inflammatory effects of CysLTs.[7] This leads to a reduction in nasal congestion, mucus secretion, and infiltration of inflammatory cells.[7][8]
Signaling Pathway of this compound Intervention
Caption: this compound blocks the CysLT1 receptor, inhibiting the downstream signaling cascade.
Experimental Protocol
This protocol outlines the induction of allergic rhinitis in BALB/c mice using ovalbumin (OVA) and the subsequent treatment with this compound.
Materials and Reagents
-
This compound
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Anesthetic agent (e.g., isoflurane)
-
Nasal lavage supplies
-
ELISA kits for murine IL-4, IL-5, and IgE
-
Histology supplies (formalin, paraffin, H&E stain)
Animal Model
-
Species: BALB/c mice
-
Age: 6-8 weeks
-
Sex: Female[9]
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Experimental Workflow
Caption: Workflow for OVA-induced allergic rhinitis and Pranlukast treatment.
Detailed Methodology
1. Sensitization:
-
On days 0, 7, and 14, sensitize BALB/c mice with an intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.[9]
-
The control group should receive i.p. injections of PBS with alum.
2. Challenge and Treatment:
-
From day 21 to day 27, challenge the sensitized mice daily with an intranasal (i.n.) administration of 10 µL of OVA solution (1 mg/mL in PBS) into each nostril under light anesthesia. The control group will receive i.n. PBS.
-
Administer this compound orally (e.g., by gavage) at a proposed dosage of 10-30 mg/kg, once or twice daily, starting one hour before the first OVA challenge and continuing throughout the challenge period. The vehicle control group should receive the vehicle solution. The optimal dosage for mice may require preliminary dose-ranging studies.
3. Symptom Evaluation:
-
On day 27, observe the mice for 15 minutes immediately after the final OVA challenge.
-
Count the number of sneezes and the frequency of nasal rubbing movements.
4. Sample Collection (Day 28):
-
24 hours after the final OVA challenge, anesthetize the mice.
-
Collect blood via cardiac puncture for serum IgE analysis.
-
Perform nasal lavage by flushing the nasal passages with PBS to collect nasal lavage fluid (NALF).
-
Euthanize the mice and collect the nasal tissues for histological analysis.
5. Laboratory Analysis:
-
Nasal Lavage Fluid (NALF) Analysis:
-
Centrifuge the NALF to pellet the cells.
-
Count the total and differential cell numbers (especially eosinophils) in the cell pellet.
-
Measure the levels of IL-4 and IL-5 in the supernatant using ELISA kits.
-
-
Serum Analysis:
-
Measure the level of OVA-specific IgE in the serum using an ELISA kit.
-
-
Histological Analysis:
-
Fix the nasal tissues in 10% formalin, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, particularly eosinophils.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the experiments. Expected outcomes are based on published literature for leukotriene receptor antagonists.
Table 1: Effect of this compound on Allergic Rhinitis Symptoms
| Treatment Group | Number of Sneezes (mean ± SEM) | Nasal Rubbing Frequency (mean ± SEM) |
| Control (PBS) | ||
| OVA + Vehicle | ||
| OVA + Pranlukast (10 mg/kg) | ||
| OVA + Pranlukast (30 mg/kg) |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in Nasal Lavage Fluid
| Treatment Group | Total Cells (x10⁴/mL) | Eosinophils (x10⁴/mL) |
| Control (PBS) | ||
| OVA + Vehicle | ||
| OVA + Pranlukast (10 mg/kg) | ||
| OVA + Pranlukast (30 mg/kg) |
Table 3: Effect of this compound on Cytokine and IgE Levels
| Treatment Group | NALF IL-4 (pg/mL) | NALF IL-5 (pg/mL) | Serum OVA-specific IgE (ng/mL) |
| Control (PBS) | |||
| OVA + Vehicle | |||
| OVA + Pranlukast (10 mg/kg) | |||
| OVA + Pranlukast (30 mg/kg) |
Conclusion
This protocol provides a robust framework for evaluating the therapeutic potential of this compound in a murine model of allergic rhinitis. By antagonizing the CysLT1 receptor, this compound is expected to significantly reduce the hallmark features of allergic rhinitis, including nasal symptoms, eosinophilic inflammation, and the production of Th2 cytokines. The data generated from these experiments will be valuable for the preclinical assessment of this compound and for furthering our understanding of the role of cysteinyl leukotrienes in allergic airway diseases.
References
- 1. A Preliminary Study in Immune Response of BALB/c and C57BL/6 Mice with a Locally Allergic Rhinitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of asthma phenotypes in OVA-induced mice challenged via inhaled and intranasal routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukotriene receptor antagonist pranlukast suppresses eosinophil infiltration and cytokine production in human nasal mucosa of perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amelioration of ovalbumin-induced lung inflammation in a mouse model by Trichinella spiralis novel cystatin - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Effect of Pranlukast Hydrate on Airway Hyperresponsiveness: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pranlukast Hydrate is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent inflammatory mediators implicated in the pathophysiology of asthma and allergic rhinitis.[2][3] They induce bronchoconstriction, increase vascular permeability, enhance mucus secretion, and promote the recruitment of inflammatory cells, particularly eosinophils, into the airways.[1][2] By blocking the CysLT1 receptor, this compound mitigates these effects, leading to reduced airway inflammation and hyperresponsiveness.[1]
These application notes provide detailed protocols for key experiments to measure the therapeutic efficacy of this compound in the context of airway hyperresponsiveness. The protocols are intended to guide researchers in designing and executing studies to evaluate the impact of this compound on pulmonary function, airway inflammation, and clinical symptoms.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: Effect of this compound on Lung Function
| Parameter | Dosage | Treatment Duration | Baseline Value (Mean ± SD/SEM) | Post-Treatment Value (Mean ± SD/SEM) | Change from Baseline | p-value | Reference |
| FEV₁ (% fall from baseline, allergen challenge) | 450 mg twice daily | 5.5 days | 30.0% ± 5.1% (Placebo) | 15.5% ± 3.5% (Pranlukast) | 14.5% reduction in fall | p = 0.007 | [4] |
| Morning PEFR (L/min) | 225 mg twice daily | 4 weeks | 380.8 ± 10.1 | 396.3 ± 10.4 | +15.5 L/min | <0.05 | [5] |
| Morning PEFR (L/min) | 337.5 mg twice daily | 4 weeks | N/A | N/A | +10.8 to +18.6 L/min increase | Statistically significant | [6] |
| FEV₁ (mL) | 225 mg twice daily | 4 weeks | N/A | N/A | 210 to 340 mL increase | Statistically significant | [6] |
Table 2: Effect of this compound on Airway Inflammation
| Parameter | Dosage | Treatment Duration | Baseline Value (Mean ± SD/SEM) | Post-Treatment Value (Mean ± SD/SEM) | % Change | p-value | Reference |
| Sputum Eosinophils (%) | 225 mg twice daily | 4 weeks | 26.1 ± 3.2% | 18.9 ± 3.6% | -27.6% | p < 0.01 | [3] |
| Peripheral Blood Eosinophils (/µL) | 225 mg twice daily | 4 weeks | 437.1 ± 55.0 | 266.1 ± 30.9 | -39.1% | p < 0.01 | [3] |
| Serum ECP (ng/mL) | 225 mg twice daily | 4 weeks | 27.9 ± 5.8 | 18.1 ± 2.1 | -35.1% | p < 0.03 | [3] |
| Serum ECP (µg/L) in responders | 225 mg twice daily | 4 weeks | 15.5 ± 2.8 | 8.3 ± 1.8 | -46.5% | p = 0.018 | [2] |
Table 3: Effect of this compound on Airway Hyperresponsiveness
| Parameter | Challenge Agent | Dosage | Treatment Duration | Baseline Value (Mean ± SD/SEM) | Post-Treatment Value (Mean ± SD/SEM) | Fold Change | p-value | Reference |
| PC₂₀ (doubling doses, allergen-induced) | Methacholine | 450 mg twice daily | 5.5 days | -1.76 ± 0.32 (Placebo) | -0.38 ± 0.31 (Pranlukast) | 78.4% protection | p = 0.012 | [4] |
| PC₂₀-FEV₁ (mg/dL) | Methacholine | 225 mg twice daily | 4 weeks | 0.34 | 0.61 | 1.8-fold increase | p = 0.028 | [7][8] |
| Airway Responsiveness (µg/mL) | Histamine | 225 mg twice daily | 4 weeks | 715.3 ± 228.3 | 1404.2 ± 401.1 | ~2-fold increase | p < 0.01 | [3] |
Table 4: Effect of this compound on Asthma Symptoms
| Parameter | Dosage | Treatment Duration | Baseline Score (Mean ± SD/SEM) | Post-Treatment Score (Mean ± SD/SEM) | Change | p-value | Reference |
| Symptom Score | 225 mg twice daily | 4 weeks | 4.7 ± 1.2 | 1.8 ± 0.4 | -2.9 | p < 0.03 | [3] |
| Rescue β₂-agonist use (puffs/week) | 225 mg twice daily | 4 weeks | 20.3 ± 5.9 | 9.6 ± 4.5 | -10.7 | p = 0.021 | [2] |
Experimental Protocols
Measurement of Airway Hyperresponsiveness
a) Methacholine Challenge Test
This test assesses the degree of airway narrowing in response to inhaled methacholine, a bronchoconstricting agent.
Protocol:
-
Patient Preparation: Ensure the patient has abstained from bronchodilator medications for the appropriate duration (e.g., short-acting β-agonists for 8 hours, long-acting β-agonists for 24-48 hours). Record baseline spirometry, including Forced Expiratory Volume in one second (FEV₁). The baseline FEV₁ should be >70% of the predicted value.
-
Nebulization of Saline: Administer nebulized saline (placebo) and repeat spirometry to establish a stable baseline. A fall in FEV₁ of >10% after saline may indicate unstable asthma and is a contraindication to proceeding.
-
Methacholine Administration: Administer doubling or quadrupling concentrations of methacholine chloride via a calibrated nebulizer, starting with a very low dose (e.g., 0.03 mg/mL).
-
Post-Dose Spirometry: Perform spirometry 30 and 90 seconds after each methacholine dose.
-
Dose Escalation: Continue with increasing concentrations of methacholine until the FEV₁ has fallen by 20% or more from the post-saline baseline, or the maximum concentration has been administered.
-
PC₂₀ Calculation: The provocative concentration of methacholine that causes a 20% fall in FEV₁ (PC₂₀) is calculated by interpolation from the log dose-response curve. A lower PC₂₀ indicates greater airway hyperresponsiveness.
-
Post-Test: Administer a short-acting bronchodilator to reverse bronchoconstriction and monitor the patient until FEV₁ returns to baseline.
b) Histamine Challenge Test
Similar to the methacholine challenge, this test uses histamine to induce bronchoconstriction.
Protocol:
-
Patient Preparation: Follow the same preparation guidelines as for the methacholine challenge.
-
Baseline Measurements: Establish a stable baseline FEV₁ after saline inhalation.
-
Histamine Administration: Administer doubling concentrations of histamine dihydrochloride, starting at a low concentration (e.g., 0.125 or 0.5 mg/mL), via a nebulizer for a fixed duration (e.g., 2 minutes of tidal breathing).
-
Spirometry: Measure FEV₁ after each dose.
-
Dose Escalation and PC₂₀ Calculation: Continue until a ≥20% fall in FEV₁ is observed. Calculate the PC₂₀ from the log dose-response curve.
Assessment of Airway Inflammation
a) Sputum Induction and Eosinophil Count
This non-invasive method allows for the collection and analysis of airway inflammatory cells.
Protocol:
-
Pre-medication: Administer an inhaled short-acting β-agonist (e.g., 400 µg of salbutamol) to prevent bronchoconstriction.
-
Baseline Spirometry: Measure FEV₁ 15 minutes after bronchodilator administration.
-
Hypertonic Saline Nebulization: The patient inhales nebulized hypertonic saline (e.g., 3%, 4.5%, or 7%) for a set period (e.g., 5-7 minutes). The concentration can be adjusted based on patient tolerance and FEV₁.
-
Sputum Expectoration: After each inhalation period, the patient is encouraged to cough deeply and expectorate sputum into a sterile container.
-
Spirometry Monitoring: Monitor FEV₁ after each induction period. A fall of ≥20% from baseline is a criterion to stop the procedure.
-
Sample Processing: Process the collected sputum within 2 hours. Select mucus plugs and treat with a mucolytic agent like dithiothreitol (DTT).
-
Cell Count: Prepare a cytospin slide and stain with May-Grünwald Giemsa. Perform a differential cell count on at least 400 non-squamous cells to determine the percentage of eosinophils.
b) Measurement of Serum Eosinophil Cationic Protein (ECP)
ECP is a protein released from activated eosinophils and serves as a biomarker for eosinophilic inflammation.
Protocol:
-
Sample Collection: Collect whole blood in a serum separator tube.
-
Clotting: Allow the blood to clot at room temperature for 60-120 minutes to ensure complete release of ECP from eosinophils.
-
Centrifugation: Centrifuge the sample to separate the serum.
-
Serum Aspiration: Carefully aspirate the serum and transfer it to a clean tube.
-
Analysis: Measure the ECP concentration using a validated immunoassay, such as a radioimmunoassay (RIA) or a fluoroenzyme immunoassay.
Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing Pranlukast Efficacy
Caption: Clinical trial workflow for this compound.
References
- 1. Effects of this compound on serum eosinophil cationic protein levels in patients with adult bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. Pranlukast, a cysteinyl leukotriene receptor antagonist, attenuates allergen-induced early- and late-phase bronchoconstriction and airway hyperresponsiveness in asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical effects of pranlukast, an oral leukotriene receptor antagonist, in mild-to-moderate asthma: a 4 week randomized multicentre controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pranlukast, a novel leukotriene receptor antagonist: results of the first European, placebo controlled, multicentre clinical study in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of pranlukast, a cysteinyl leukotriene antagonist, on bronchial responsiveness to methacholine in aspirin-intolerant asthmatics treated with corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
Application Notes and Protocols: Utilizing Pranlukast Hydrate for Studying TGF-β Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-beta (TGF-β) signaling plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) production. Dysregulation of this pathway is a key driver in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis and airway remodeling in asthma. Pranlukast Hydrate, a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), is traditionally recognized for its anti-inflammatory properties in the context of asthma.[1][2] Emerging evidence, however, highlights its potential as a valuable research tool for investigating the intricate mechanisms of TGF-β signaling and its downstream fibrotic effects.[3][4]
Studies have demonstrated that Pranlukast can attenuate airway remodeling by inhibiting the TGF-β/Smad signaling cascade.[3][4] This inhibitory action leads to a reduction in key markers of fibrosis, including collagen deposition and the expression of α-smooth muscle actin (α-SMA).[3] These findings suggest that this compound can be employed in both in vitro and in vivo models to probe the interplay between leukotriene signaling and the pro-fibrotic TGF-β pathway. One proposed mechanism for this anti-fibrotic effect is the antagonism of the direct pro-fibrotic actions of cysteinyl leukotrienes, independent of altering the expression of TGF-β1 itself.[5]
These application notes provide detailed protocols for utilizing this compound to study its effects on TGF-β-induced pro-fibrotic responses in lung fibroblasts.
Data Presentation
The following table summarizes the reported effects of this compound on key markers of TGF-β-induced fibrosis. This data is compiled from studies investigating the impact of Pranlukast on airway remodeling and fibrosis.[3]
| Cell Type | Treatment | Marker Measured | Effect of Pranlukast | Reference |
| Human Fetal Lung Fibroblasts (HFL-1) | TGF-β1 Stimulation | Smad Signaling | Inhibition of TGF-β1-induced Smad signaling | [3] |
| Human Fetal Lung Fibroblasts (HFL-1) | TGF-β1 Stimulation | Collagen Synthesis | Reduction in collagen synthesis | [3] |
| Human Fetal Lung Fibroblasts (HFL-1) | TGF-β1 Stimulation | Pro-fibrotic Gene Expression | Reduction in the expression of pro-fibrotic genes | [3] |
| Asthma Mouse Model (OVA-sensitized) | Ovalbumin (OVA) Challenge | Collagen Deposition | Attenuation of collagen deposition in the airways | [3] |
| Asthma Mouse Model (OVA-sensitized) | Ovalbumin (OVA) Challenge | α-Smooth Muscle Actin Expression | Attenuation of α-smooth muscle actin expression | [3] |
Experimental Protocols
Protocol 1: In Vitro Investigation of this compound's Effect on TGF-β1-Induced Fibroblast Activation
This protocol details the methodology to assess the inhibitory effect of this compound on the activation of human fetal lung fibroblasts (HFL-1) induced by TGF-β1.
Materials:
-
Human Fetal Lung Fibroblast (HFL-1) cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human TGF-β1
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)
-
Primers for COL1A1, ACTA2, and a housekeeping gene (e.g., GAPDH)
-
Reagents for Western blotting, including lysis buffer, primary antibodies (anti-phospho-Smad2, anti-Smad2), and secondary antibodies.
Procedure:
-
Cell Culture: Culture HFL-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed HFL-1 cells in appropriate culture plates (e.g., 6-well plates for protein and RNA analysis) and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells by replacing the growth medium with serum-free DMEM for 24 hours.
-
Pranlukast Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 1, 10, 25 µM). Pre-treat the serum-starved cells with the this compound solutions or vehicle (DMSO) for 1 hour.
-
TGF-β1 Stimulation: Following pre-treatment, stimulate the cells with recombinant human TGF-β1 (e.g., 10 ng/mL) in the presence of this compound or vehicle.
-
Incubation: Incubate the cells for the desired time points. For analysis of Smad phosphorylation, a short incubation time (e.g., 30-60 minutes) is recommended. For analysis of pro-fibrotic gene and protein expression, a longer incubation period (e.g., 24-48 hours) is appropriate.
-
Sample Collection:
-
For qPCR analysis: Lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
For Western blot analysis: Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Analysis:
-
Quantitative PCR (qPCR):
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers for collagen type I alpha 1 chain (COL1A1), alpha-smooth muscle actin (ACTA2), and a housekeeping gene.
-
Analyze the relative gene expression using the ΔΔCt method.
-
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Smad2 and total Smad2.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
-
Mandatory Visualizations
Caption: TGF-β Signaling Pathway and the Point of Pranlukast Intervention.
Caption: In Vitro Experimental Workflow.
Caption: Pranlukast's Mechanism of Action in TGF-β Signaling.
Conclusion
This compound serves as a multifaceted tool for researchers investigating the complex interplay between inflammatory pathways and fibrotic mechanisms. Its ability to modulate the TGF-β/Smad signaling cascade offers a unique pharmacological approach to dissect the contribution of leukotriene signaling to the development and progression of fibrotic conditions. The protocols and information provided herein are intended to guide researchers in designing and executing experiments to further elucidate the therapeutic potential of targeting the CysLT1 receptor in the context of TGF-β-driven pathologies.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. The leukotriene receptor antagonist pranlukast attenuates airway remodeling by suppressing TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 5. Pranlukast, a cysteinyl leukotriene type 1 receptor antagonist, attenuates the progression but not the onset of silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pranlukast Hydrate Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Pranlukast Hydrate in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is poorly soluble in water. Its solubility has been reported to be approximately 0.36 µg/mL at 25°C and 1.03 µg/mL at 37°C.[1] This low aqueous solubility can present significant challenges for in vitro studies.
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: The low intrinsic solubility of this compound in aqueous solutions is the most likely reason. The molecule's chemical structure contributes to its hydrophobicity. Additionally, the pH of your buffer can influence solubility, as this compound contains a tetrazole group with a pKa of approximately 5, making its solubility pH-dependent.[1][2]
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, organic solvents can be used to prepare stock solutions of this compound. Dimethyl sulfoxide (DMSO) is a commonly used solvent.[3][4] However, it is crucial to be mindful of the final concentration of the organic solvent in your in vitro assay, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% in most cell-based assays.
Q4: Are there alternative methods to improve the solubility of this compound without using high concentrations of organic solvents?
A4: Absolutely. Several formulation strategies can enhance the aqueous solubility of this compound for in vitro experiments. These include the use of:
-
Surfactants: Non-ionic surfactants like sucrose laurate have been shown to significantly increase solubility.[1]
-
Polymers: Hydrophilic polymers such as hydroxypropylmethyl cellulose (HPMC) and Kollidon® VA64 can improve wettability and dissolution.[1][2]
-
Co-solvents: A mixture of solvents can be employed. For in vivo studies, a combination of DMSO and polyethylene glycol (PEG) has been used.[5]
-
pH adjustment: For certain buffer systems, adjusting the pH can improve solubility, although this may not be suitable for all experimental conditions.[2]
Troubleshooting Guide
Issue: Precipitate formation upon addition of this compound stock solution to aqueous media.
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Lower the final concentration: Attempt to use a lower final concentration of this compound in your assay if experimentally feasible. 2. Use a solubilizing agent: Prepare the working solution in a buffer containing a biocompatible surfactant (e.g., Tween 80) or polymer (e.g., HPMC).[1] 3. Optimize solvent concentration: If using an organic solvent stock, ensure the final concentration in the assay medium is as low as possible to avoid precipitation. |
| pH of the Medium | 1. Check the pH: Ensure the pH of your final assay medium is compatible with this compound solubility. Solubility may be lower in acidic conditions.[1] 2. Buffer selection: Consider using a different buffer system if the pH of your current one is contributing to precipitation. |
| Temperature Effects | 1. Pre-warm the medium: Pre-warming the assay medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution may help. 2. Maintain temperature: Ensure the temperature is maintained throughout the experiment, as temperature fluctuations can affect solubility. |
Quantitative Data on this compound Solubility
The following table summarizes the solubility of this compound in various media.
| Solvent/Medium | Concentration of Excipient | Solubility of this compound (µg/mL) | Temperature |
| Water | - | ~0.36 | 25°C[1] |
| Water | - | 1.03 | 37°C[1] |
| 1% (w/w) HPMC solution | 1% | 87.58 | Not Specified[1] |
| Sucrose Laurate solution | Not Specified | 682.03 | 25°C[1] |
| pH 6.8 dissolution medium | - | < 10 | Not Specified[1] |
Experimental Protocols
Protocol 1: Preparation of a Solubilized this compound Solution using a Surfactant
-
Prepare a stock solution of the surfactant: Prepare a 1% (w/v) solution of sucrose laurate in your desired aqueous buffer.
-
Add this compound: Add an excess amount of this compound powder to the surfactant solution.
-
Equilibrate: Stir the suspension at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[1]
-
Separate undissolved drug: Centrifuge the suspension to pellet the undissolved this compound.
-
Filter: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Determine concentration: The concentration of the solubilized this compound in the filtrate can be determined using a validated analytical method such as HPLC.
Protocol 2: Preparation of this compound Stock Solution in DMSO
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Add DMSO: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Preparation of working solution: When preparing the working solution for your assay, dilute the DMSO stock in your final assay medium, ensuring the final DMSO concentration is non-toxic to your experimental system (typically <0.5%).
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. Improving dissolution and oral bioavailability of pranlukast hemihydrate by particle surface modification with surfactants and homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. invivochem.net [invivochem.net]
Pranlukast Hydrate Stability Testing: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Pranlukast Hydrate under stress conditions.
Frequently Asked Questions (FAQs)
Q1: Under what stress conditions is this compound known to be unstable?
A1: this compound is particularly susceptible to degradation under alkaline and photolytic (in liquid state) conditions.[1][2][3][4][5] Significant degradation has been observed when the drug is exposed to basic solutions.[1][2][3][4][5] It also shows lability when exposed to light in a solution.[1][2][3][4][5]
Q2: Which stress conditions have been shown to have minimal effect on the stability of this compound?
A2: Studies have demonstrated that this compound is relatively stable under acidic, oxidative, thermal, and photolytic (in solid state) conditions.[1][2][3][4][5]
Q3: What are the major degradation products of this compound observed under stress testing?
A3: Under alkaline stress conditions, two primary degradation products, designated as DP6 and DP9, have been identified.[1][3][4][5] Photolytic degradation in a liquid state leads to the formation of at least six degradation products, identified as DP1, DP3, DP4, DP5, DP7, and DP10.[1][3][4][5]
Q4: What analytical technique is typically used for this compound stability testing?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective analytical method for stability-indicating assays of this compound.[1][2][6][7][8] This technique allows for the separation and quantification of the parent drug from its degradation products.
Troubleshooting Guide
Issue: Significant degradation is observed in my control sample.
-
Possible Cause: Unintentional exposure to light or alkaline conditions. The pH of your solvent system might be slightly alkaline.
-
Troubleshooting Steps:
-
Ensure all solutions are prepared with fresh, high-purity solvents and that the pH is controlled, preferably neutral or slightly acidic.
-
Protect all samples and solutions from light by using amber glassware or by wrapping containers in aluminum foil.
-
Review the preparation of the mobile phase to ensure it is not inadvertently alkaline.
-
Issue: I am not seeing any degradation under forced degradation conditions.
-
Possible Cause: The stress conditions applied may not be stringent enough.
-
Troubleshooting Steps:
-
For alkaline hydrolysis, consider increasing the concentration of the base (e.g., from 0.01 N to 0.1 N NaOH) or extending the exposure time.[3]
-
For photostability, ensure the light exposure meets the intensity and duration guidelines specified in ICH Q1B.
-
Confirm that the temperature for thermal stress studies is sufficiently high (e.g., in 10°C increments above accelerated testing temperatures, such as 50°C, 60°C).
-
Issue: I am having trouble separating the degradation products from the parent peak in my chromatogram.
-
Possible Cause: The chromatographic method may not be optimized for resolving all degradation products.
-
Troubleshooting Steps:
-
Adjust the mobile phase composition. A gradient elution may be necessary to achieve adequate separation.
-
Experiment with different stationary phases (e.g., a different C18 column or a column with a different chemistry).
-
Optimize the column temperature and flow rate.
-
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies of this compound.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Observation | % Degradation |
| Alkaline Hydrolysis | Labile | 62.48%[1][2][3][4] |
| Photolytic (Liquid State) | Labile | 7.67%[1][2][3][4] |
| Acidic Hydrolysis | Stable | Not significant |
| Oxidative (Peroxide) | Stable | Not significant |
| Photolytic (Solid State) | Stable | Not significant |
| Thermal | Stable | Not significant |
Table 2: Quantification of Major Degradation Products (DPs)
| Stress Condition | Degradation Product | % Degradation |
| Alkaline Hydrolysis | DP6 | 46.61%[3][4] |
| DP7 | 0.24%[3][4] | |
| DP9 | 15.62%[3][4] | |
| Photolytic Degradation | DP1 | 0.23%[3][4] |
| DP2 | 0.35%[3][4] | |
| DP3 | 0.77%[3][4] | |
| DP4 | 1.14%[3][4] | |
| DP5 | 1.10%[3][4] | |
| DP7 | 2.22%[3][4] | |
| DP10 | 1.86%[3][4] |
Experimental Protocols
1. Stability-Indicating RP-HPLC Method
-
Column: Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)[1][3][5] or Kromosil 100 C18 (150 mm × 4.6 mm × 5 μm).[2][6][7][8][9]
-
Mobile Phase: A common mobile phase is a mixture of an ammonium format buffer (50 mM, pH 4, with formic acid) and acetonitrile in a 50:50 (v/v) ratio.[1][3][5] Another option is Acetonitrile: 0.1% Glacial acetic acid (85:15% v/v).[2][6][7][8][9]
-
Flow Rate: 1.25 mL/min[1][3][5] or 0.5 mL/min.[2][6][7][8][9]
-
Detection: Photodiode array (PDA) detector at 230 nm[1][3][5] or a UV-detector at 262 nm.[2][6][7][8][9]
2. Forced Degradation (Stress Testing) Protocol
Forced degradation studies are conducted as per ICH Q1A (R2) and Q1B guidelines.[1][2][3][4][5]
-
Alkaline Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Treat the solution with 0.1 N NaOH.
-
Incubate the mixture at 25°C for a specified period (e.g., 4 hours).[3]
-
Neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Dilute to the final concentration and analyze by HPLC.
-
-
Acidic Hydrolysis:
-
Oxidative Degradation:
-
Prepare a stock solution of this compound.
-
Add a solution of hydrogen peroxide (e.g., 3% v/v).
-
Keep the solution at room temperature for a specified time.
-
Dilute and analyze by HPLC.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat in an oven at a specific temperature (e.g., 60°C) for a defined period.
-
Dissolve the stressed sample in a suitable solvent.
-
Dilute to the final concentration and analyze by HPLC.
-
-
Photolytic Degradation:
-
Solid State: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Liquid State: Expose a solution of the drug to the same light conditions.
-
Prepare samples for analysis by HPLC.
-
Visualizations
Caption: Workflow for this compound Stress Stability Testing.
Caption: Degradation Pathways of this compound under Stress.
References
- 1. Isolation, Characterization, and Toxicity Study of Stress Degradation Products of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of this compound in its Laboratory Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pranlukast Hydrate Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pranlukast Hydrate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] By blocking this receptor, it inhibits the pro-inflammatory effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are key mediators in the pathophysiology of asthma and other inflammatory conditions. This action leads to reduced bronchoconstriction, decreased mucus secretion, and inhibition of inflammatory cell recruitment.[1]
Q2: What is the primary application of this compound in animal studies?
A2: this compound is primarily used in animal models of asthma and allergic rhinitis to investigate its therapeutic potential and underlying mechanisms.[1] It is also utilized in studies of other inflammatory conditions where cysteinyl leukotrienes are implicated.
Q3: What are the common administration routes for this compound in animal studies?
A3: The most common route of administration for this compound in animal studies is oral gavage.[2] Intraperitoneal injection has also been reported. The choice of administration route depends on the specific experimental design and objectives.
Q4: Is there a known issue with tachyphylaxis (rapid decrease in response) with this compound?
A4: Clinical studies in humans have shown no evidence of tachyphylaxis with long-term administration of pranlukast. This suggests that a diminished response with repeated dosing is unlikely to be a significant concern in animal studies.
Troubleshooting Guide
Issue: Poor Solubility and Bioavailability of this compound
This compound is known for its poor water solubility, which can pose a significant challenge for achieving consistent and effective dosing in animal studies, particularly for oral administration.
Symptoms:
-
Difficulty in preparing a homogenous dosing solution or suspension.
-
Inconsistent or lower-than-expected therapeutic effects in vivo.
-
High variability in pharmacokinetic data between individual animals.
Possible Causes:
-
Inherent low aqueous solubility of the compound.
-
Use of an inappropriate vehicle for administration.
-
Precipitation of the compound in the gastrointestinal tract following oral administration.
Solutions:
-
Vehicle Selection:
-
For oral gavage, this compound can be suspended in a 10% aqueous solution of gum arabic.[2]
-
Other potential vehicles include aqueous suspensions containing suspending agents like methylcellulose or carboxymethylcellulose.
-
-
Formulation Strategies to Enhance Solubility:
-
While complex formulations are often reserved for later-stage drug development, for research purposes, consider simple co-solvents if compatible with the animal model and experimental goals. However, the use of a well-formulated suspension is generally preferred for preclinical studies.
-
Issue: Variability in Experimental Results
Symptoms:
-
Inconsistent outcomes in efficacy studies.
-
Wide error bars in graphical data representations.
Possible Causes:
-
Inconsistent dosing due to poor suspension quality.
-
Variability in animal handling and dosing technique.
-
Individual differences in drug absorption and metabolism among animals.
Solutions:
-
Standardize Dosing Procedure:
-
Ensure the dosing suspension is homogenous before and during administration. Use a vortex mixer immediately before drawing each dose.
-
Utilize precise oral gavage techniques to ensure accurate delivery to the stomach.
-
Train all personnel involved in animal dosing to maintain consistency.
-
-
Pharmacokinetic Considerations:
-
Be aware that the timing of administration can influence plasma concentrations. For instance, in human studies, evening dosing has been associated with higher plasma concentrations.
-
Conduct a pilot pharmacokinetic study to determine the optimal dosing regimen and sampling time points for your specific animal model and experimental setup.
-
Data Presentation
Table 1: Recommended Dosage of this compound in Various Animal Models
| Animal Species | Disease Model | Dosage | Administration Route | Reference |
| Mouse | Ovalbumin-Induced Asthma | Not specified in the provided results | Not specified | |
| Rat | Acute Toxicity Study | 50 mg/kg (maximal nonlethal dose) | Intraperitoneal | [2] |
| Dog | Gastrointestinal Motility Study | 30-60 mg/kg | Oral | |
| Guinea Pig | Acetaldehyde-Induced Bronchoconstriction | Not specified in the provided results | Not specified | [3] |
| Least Shrew | Emesis Study | 5-10 mg/kg | Intraperitoneal | [4] |
Note: These dosages are starting points and may require optimization for specific experimental conditions.
Table 2: Summary of Pharmacokinetic Parameters of this compound in Children
| Parameter | Value | Unit | Population | Reference |
| Apparent Clearance (CL/F) | Varies with age | L/h/kg | Children (3-14 years) | [5][6] |
| Model | One-compartment with first-order absorption and lag time | - | Children | [5] |
Note: Pharmacokinetic parameters can vary significantly between species. It is crucial to perform species-specific pharmacokinetic studies.
Experimental Protocols
Protocol for Oral Gavage Administration of this compound in Rodents
Materials:
-
This compound powder
-
Vehicle (e.g., 10% gum arabic in sterile water)[2]
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriately sized gavage needles (flexible or curved with a bulbous tip are recommended)[7]
-
Syringes
Procedure:
-
Preparation of Suspension: a. Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals. b. If necessary, gently grind the this compound powder to a fine consistency using a mortar and pestle to improve suspension. c. Add the powder to the vehicle in a suitable container with a magnetic stir bar. d. Stir the mixture continuously on a magnetic stirrer to ensure a homogenous suspension. Maintain stirring throughout the dosing procedure.
-
Animal Handling and Dosing: a. Weigh each animal accurately to calculate the individual dose volume. b. Gently restrain the animal. For mice, this can be done by scruffing the neck and back to immobilize the head. c. Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib). d. Gently insert the gavage needle into the esophagus. The animal should swallow the tube. If there is any resistance, do not force the tube. e. Once the needle is in place, slowly administer the calculated volume of the this compound suspension. f. Gently remove the gavage needle and return the animal to its cage. g. Monitor the animal for any signs of distress after the procedure.
Protocol for Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum) as an adjuvant
-
Saline solution
-
This compound suspension
-
Nebulizer for aerosol challenge
Procedure:
-
Sensitization: a. On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of OVA mixed with alum in saline.[8] A typical dose is 20 µg OVA and 2 mg alum in 200 µL saline.[8]
-
Drug Administration: a. Begin oral administration of this compound at the desired dose one hour before each challenge. The vehicle control group should receive the vehicle alone.
-
Airway Challenge: a. On days 28, 29, and 30, challenge the sensitized mice with an aerosol of OVA (e.g., 1% in saline) for 30 minutes using a nebulizer.[8]
-
Endpoint Analysis (24-48 hours after the last challenge): a. Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using whole-body plethysmography. b. Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes) by cell counting and differential staining. c. Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (e.g., using H&E and PAS staining). d. Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates using ELISA or other immunoassays. e. OVA-specific IgE: Measure serum levels of OVA-specific IgE by ELISA.
Mandatory Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Effect of a cysteinyl leukotriene antagonist, this compound, on acetaldehyde-induced bronchoconstriction in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pranlukast prevents cysteinyl leukotriene-induced emesis in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics of this compound dry syrup in children with allergic rhinitis and bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Pranlukast Hydrate and its Degradation Products by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Pranlukast Hydrate and its degradation products using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a suitable HPLC method for the stability-indicating analysis of this compound?
A stability-indicating HPLC method is crucial for separating this compound from its degradation products. A common approach involves using a reverse-phase C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer.[1][2][3]
Q2: Under which conditions is this compound most likely to degrade?
Forced degradation studies have shown that this compound is particularly susceptible to degradation under alkaline, acidic, and oxidative stress conditions.[3][4][5] Some studies also report significant degradation under photolytic conditions, especially in a liquid state.[4][6][7] Conversely, it has been found to be relatively stable under dry heat and neutral hydrolytic conditions.[3][4][6]
Q3: What are the known degradation products of this compound?
Several degradation products (DPs) of this compound have been identified under various stress conditions. Notably, under alkaline conditions, two degradation products, DP6 and DP9, have been observed.[4][6] Photolytic degradation can lead to the formation of multiple degradation products, including DP1, DP3, DP4, DP5, DP7, and DP10.[4][6]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Column deterioration. | - Adjust the mobile phase pH to ensure complete ionization or suppression of ionization of the analyte. - Reduce the sample concentration or injection volume. - Replace the column with a new one of the same type. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition. - Inadequate column equilibration. - Pump malfunction or leaks. | - Prepare fresh mobile phase and ensure proper mixing and degassing. - Increase the column equilibration time before each injection. - Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[8] |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Lamp deterioration in the detector. | - Use high-purity solvents and filter the mobile phase. - Degas the mobile phase thoroughly. - Purge the detector cell. - Replace the detector lamp if necessary.[9] |
| No Peaks or Very Small Peaks | - Injection error. - Detector issue. - Sample degradation. | - Verify the injection volume and ensure the autosampler is functioning correctly. - Check the detector settings and lamp status. - Ensure proper sample storage and handling to prevent degradation before analysis.[9] |
| Extra (Ghost) Peaks | - Contamination from previous injections (carryover). - Impurities in the sample or mobile phase. | - Implement a thorough needle wash program. - Inject a blank solvent run to identify the source of contamination. - Use high-purity solvents and freshly prepared samples. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of this compound degradation products.
Stability-Indicating RP-HPLC Method
This method is designed to separate this compound from its potential degradation products.
| Parameter | Method 1 | Method 2 |
| Column | Kromosil 100 C18 (150 mm x 4.6 mm, 5 µm)[1][3] | Phenomenex Gemini C18 (250 x 4.6 mm, 5 µ)[4] |
| Mobile Phase | Acetonitrile: 0.1% Glacial Acetic Acid (85:15 v/v)[1][3] | 50 mM Ammonium Formate Buffer (pH 4 with Formic Acid): Acetonitrile (50:50 v/v)[4] |
| Flow Rate | 0.5 mL/min[1][3] | 1.25 mL/min[4] |
| Detection Wavelength | 262 nm[1][3] | 230 nm[4] |
| Column Temperature | 30°C[1][3] | Not specified |
| Injection Volume | Not specified | Not specified |
Forced Degradation Studies Protocol
Forced degradation studies are performed to assess the stability of this compound under various stress conditions.
| Stress Condition | Procedure |
| Acidic Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 N HCl. Reflux for a specified period. Neutralize the solution before injection. |
| Alkaline Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Reflux for a specified period. Neutralize the solution before injection.[7] |
| Oxidative Degradation | Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified duration. |
| Photolytic Degradation | Expose a solution of this compound to direct sunlight or a photostability chamber for a defined period.[4][6] |
| Thermal Degradation | Heat a solid sample of this compound in a hot air oven at a specified temperature (e.g., 80°C) for a defined period.[2] |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Troubleshooting Logic for Common HPLC Issues
References
- 1. researchgate.net [researchgate.net]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of this compound in its Laboratory Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, Characterization, and Toxicity Study of Stress Degradation Products of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Pranlukast Hydrate Aqueous Formulations
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Pranlukast Hydrate in aqueous solutions.
Troubleshooting Guide: this compound Precipitation
Issue: My this compound is precipitating out of my aqueous solution.
This is a common issue due to the poor water solubility of this compound. Follow this troubleshooting workflow to identify and resolve the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
This compound is a poorly water-soluble drug. Its solubility in water at 25°C is approximately 0.36 μg/mL.[1] This low solubility is a primary reason for precipitation in aqueous media.
Q2: How does pH influence the solubility of this compound?
The solubility of this compound is pH-dependent. It contains a tetrazole group with an estimated pKa of around 5, which can influence its solubility.[1] It exhibits extremely low dissolution at acidic pH. For instance, its solubility is less than 10 μg/mL in a pH 6.8 dissolution medium.[1] Researchers should ensure the pH of their aqueous solution is optimized to maintain solubility.
Q3: What types of excipients can be used to prevent the precipitation of this compound?
The use of surfactants and hydrophilic polymers can significantly increase the aqueous solubility of this compound and prevent precipitation.
-
Surfactants: Sucrose laurate has been shown to increase the solubility of this compound to 682.03 μg/mL, which is about a 1,900-fold increase compared to its solubility in water alone.[1]
-
Hydrophilic Polymers: Hydroxypropylmethyl cellulose (HPMC) is also effective. In a 1% (w/w) aqueous solution of HPMC, the solubility of this compound increased to 87.58 μg/mL.[1]
Q4: Are there more advanced formulation strategies to enhance the stability of this compound in aqueous solutions?
Yes, advanced formulation techniques can be employed to improve the dissolution and stability of this compound. These include:
-
Surface-Modified Microparticles: This technique involves using a spray-drying method with a combination of hydrophilic polymers and surfactants, such as HPMC and sucrose laurate.[1][2] This approach enhances the hydrophilicity of the drug particles, leading to improved dissolution.[2]
-
Amorphous Solid Dispersions: These are created by processes like hot-melt extrusion.[3] In this method, the drug exists in an amorphous form within a polymer matrix, which can significantly increase its solubility and dissolution rate.[2][4]
Quantitative Data on Solubility Enhancement
The following tables summarize the impact of various excipients on the solubility of this compound.
Table 1: Solubility of Pranlukast Hemihydrate in Various Excipient Aqueous Solutions
| Excipient Solution (1% w/v for polymers, 5% w/v for surfactants) | Solubility (μg/mL) | Fold Increase vs. Water |
| Water (Control) | 0.36 | 1.0 |
| Hydroxypropylmethyl cellulose (HPMC) | 87.58 | ~243 |
| Sucrose Laurate | 682.03 | ~1900 |
Data sourced from a study on particle surface modification.[1]
Experimental Protocols
Protocol 1: Preparation of Surface-Modified this compound Microparticles
This protocol describes the preparation of surface-modified microparticles using a spray-drying method to improve dissolution.[1][2]
Experimental Workflow
Caption: Workflow for preparing surface-modified microparticles.
Methodology:
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing a hydrophilic polymer (e.g., Hydroxypropylmethyl cellulose - HPMC) and a surfactant (e.g., Sucrose Laurate). A ratio of 1:2 for HPMC to sucrose laurate has been shown to be effective.[2]
-
Dispersion of this compound: Disperse the this compound powder into the prepared aqueous solution.
-
Homogenization: Homogenize the suspension to ensure uniform distribution of the drug particles.
-
Spray-Drying: Feed the homogenized suspension into a spray dryer. The process evaporates the water, leaving behind surface-modified microparticles of this compound.
-
Collection: Collect the resulting dry powder. These microparticles will have enhanced wettability and dissolution properties in aqueous media.[2]
Protocol 2: Preparation of Amorphous Solid Dispersion via Hot-Melt Extrusion
This protocol outlines the creation of an amorphous solid dispersion to enhance the oral bioavailability of Pranlukast.[3]
Methodology:
-
Polymer Selection: Choose a suitable polymer carrier. Soluplus® has been identified as an effective polymer for creating an amorphous solid dispersion with Pranlukast.[3]
-
Blending: Physically mix the this compound with the selected polymer. A drug-to-polymer ratio of 1:4 has been found to be optimal in some studies.[3]
-
Hot-Melt Extrusion: Process the blend through a hot-melt extruder. For a Pranlukast-Soluplus® mixture, a barrel temperature of 210 °C and a screw speed of 100 rpm have been used.[3]
-
Cooling and Milling: Allow the extrudate to cool and then mill it into a fine powder. The resulting powder contains Pranlukast in an amorphous state, which typically exhibits higher solubility and a faster dissolution rate compared to the crystalline form.[2][4]
References
Technical Support Center: Enhancing Pranlukast Hydrate Dissolution for Oral Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the dissolution rate of Pranlukast Hydrate for oral delivery.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the dissolution rate of this compound important?
A1: this compound is a poorly water-soluble drug, categorized as a Biopharmaceutics Classification System (BCS) Class II compound.[1] Its low aqueous solubility limits its dissolution rate in the gastrointestinal tract, leading to low and variable oral bioavailability, which is estimated to be around 4.3%.[1][2] Enhancing the dissolution rate is crucial for improving its absorption and therapeutic efficacy as a leukotriene receptor antagonist in the treatment of bronchial asthma and allergic rhinitis.[3][4]
Q2: What are the primary methods to improve the dissolution rate of this compound?
A2: Several techniques have been successfully employed to enhance the dissolution rate of this compound, including:
-
Solid Dispersion: This involves dispersing this compound in a hydrophilic carrier matrix to improve wettability and dissolution. Common carriers include polymers like Kollidon® VA64, PEG 4000, and PEG 6000.[2][5]
-
Nanosuspension: This method reduces the particle size of the drug to the nanometer range, thereby increasing the surface area available for dissolution. High-pressure homogenization is a common technique for preparing nanosuspensions, often using stabilizers like Poloxamer 407 and PEG 200.[6][7]
-
Surface Modification: This technique involves modifying the surface of this compound microparticles with surfactants and hydrophilic polymers, such as hydroxypropylmethyl cellulose (HPMC) and sucrose laurate, to improve wettability and dissolution without altering the drug's crystalline structure.[8][9]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water microemulsions upon gentle agitation in aqueous media, enhancing the solubilization and absorption of the drug.[10][11]
Q3: How does this compound work to treat asthma?
A3: this compound is a selective and competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[3][4] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are inflammatory mediators released by immune cells that cause bronchoconstriction, airway edema, and mucus secretion, which are hallmark features of asthma.[2][12] By blocking the CysLT1 receptor, Pranlukast inhibits these effects, leading to reduced airway inflammation and relief from asthma symptoms.[3][12]
Troubleshooting Guides
Solid Dispersion Formulations
| Issue | Potential Cause | Troubleshooting Steps |
| Low Dissolution Enhancement | - Inappropriate carrier selection.- Drug-to-carrier ratio is not optimal.- Incomplete amorphization of the drug. | - Screen various hydrophilic carriers (e.g., Kollidon® VA64, PEGs, HPMC) to find one with good miscibility with Pranlukast.[5][13]- Optimize the drug-to-carrier ratio; a 1:2 ratio has been shown to be effective.[5][13]- Characterize the solid dispersion using DSC and XRD to confirm the amorphous state of Pranlukast.[5][13] |
| Physical Instability (Recrystallization) | - The chosen polymer has a low glass transition temperature (Tg).- High humidity and temperature during storage. | - Select a polymer with a high Tg to maintain the amorphous state.- Store the solid dispersion in a controlled environment with low humidity and temperature. |
| Delayed Initial Dissolution When Encapsulated | - Entanglement of the water-soluble polymer from the solid dispersion with the gelatin of the capsule wall.[14] | - Consider adding an anti-tacking agent to the formulation before encapsulation.[14]- Evaluate different capsule materials (e.g., HPMC capsules instead of gelatin). |
Nanosuspension Formulations
| Issue | Potential Cause | Troubleshooting Steps |
| Particle Aggregation/Agglomeration | - Insufficient amount or inappropriate type of stabilizer.- High surface energy of the nanoparticles. | - Screen different stabilizers (e.g., Poloxamer 407, HPMC, PEG 200) and optimize their concentration. A combination of stabilizers may be more effective.[6][7]- Ensure the stabilizer provides a sufficient steric or ionic barrier. |
| Inconsistent Particle Size | - Non-optimized high-pressure homogenization parameters (pressure, number of cycles). | - Systematically vary the homogenization pressure and the number of cycles to achieve a uniform and desired particle size. A programmed approach with increasing pressure can be effective.[6][7] |
| Crystal Growth During Storage or Drying | - Ostwald ripening in the suspension.- Insufficient cryoprotectant during lyophilization. | - Use a combination of stabilizers to prevent crystal growth.- If freeze-drying, select an appropriate cryoprotectant and optimize its concentration. |
Self-Microemulsifying Drug Delivery Systems (SMEDDS)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Self-Emulsification | - Incorrect ratio of oil, surfactant, and co-surfactant.- Low HLB value of the surfactant. | - Construct a pseudo-ternary phase diagram to identify the optimal ratios of the components for efficient self-emulsification.- Select a surfactant with a high HLB value (typically >12) to ensure the spontaneous formation of a microemulsion. |
| Drug Precipitation Upon Dilution | - The drug has low solubility in the selected oil phase.- The formulation cannot maintain the drug in a solubilized state upon dispersion. | - Perform solubility studies of Pranlukast in various oils to select a vehicle with high solubilizing capacity.- Optimize the surfactant and co-surfactant concentrations to enhance the solubilization capacity of the microemulsion. |
| Formulation Instability (Phase Separation) | - Incompatibility between the formulation components. | - Screen for compatible oils, surfactants, and co-surfactants.- Conduct long-term stability studies under different temperature and humidity conditions. |
Data Presentation
Table 1: Comparison of Dissolution Enhancement Techniques for this compound
| Technique | Key Formulation Components | Dissolution Improvement | Bioavailability Enhancement (vs. Pure Drug/Commercial Product) | Reference |
| Surface Modification | Pranlukast, HPMC, Sucrose Laurate | ~90.8% drug dissolved in 120 min vs. ~4% for commercial product in pH 6.8.[8] | ~2.5-fold increase in AUC and ~3.9-fold increase in Cmax.[8][9] | [8][9] |
| Solid Dispersion (Physical Mixture) | Pranlukast, Kollidon® VA64 | ~88% of the drug dissolved at 30 min vs. ~3.5% for pure drug and ~2% for commercial product.[5] | Not explicitly stated, but enhanced dissolution suggests improved bioavailability. | [5] |
| Nanosuspension | Pranlukast, Poloxamer 407, PEG 200 | Complete release in 30 minutes.[6][7] | ~4.38-fold improvement compared to raw crystals.[6][7] | [6][7] |
| SMEDDS | Pranlukast, Triethylcitrate, Tween 20, Span 20, Triethanolamine, Benzyl Alcohol | 100% release in 2 hours vs. 1.12% for plain drug in simulated intestinal fluid (pH 6.8).[11] | ~3-fold increase in bioavailability compared to plain drug suspension.[10][11] | [10][11] |
Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., Kollidon® VA64) in a suitable organic solvent (e.g., methanol) at a predetermined ratio (e.g., 1:2 w/w).[1][13]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a dry film is formed.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Sizing: Pulverize the dried mass and sieve it to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution behavior, and solid-state properties (using techniques like DSC and XRD).[13]
Preparation of this compound Nanosuspension (High-Pressure Homogenization)
-
Pre-suspension: Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., 0.375% w/v Poloxamer 407) and a surfactant (e.g., 0.375% w/v PEG 200).[6][7]
-
Pre-milling: Reduce the particle size of the pre-suspension using a high-shear mixer.
-
Homogenization: Subject the pre-milled suspension to high-pressure homogenization. A programmed approach with incrementally increasing pressure (e.g., 680 bar for 15 cycles, 1048 bar for 9 cycles, and 1500 bar for 9 cycles) can be effective.[6][7]
-
Characterization: Analyze the resulting nanosuspension for particle size, zeta potential, and in vitro dissolution rate.[6][7]
In Vitro Dissolution Testing (USP Apparatus II - Paddle Method)
-
Medium: Use 900 mL of a suitable dissolution medium (e.g., pH 6.8 phosphate buffer) maintained at 37 ± 0.5°C.[5]
-
Apparatus: Utilize a USP Apparatus II (paddle) set at a rotation speed of 100 rpm.[5]
-
Sample Introduction: Introduce a sample of the Pranlukast formulation (equivalent to a specific dose of the drug) into the dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh medium.
-
Analysis: Filter the samples and analyze the concentration of dissolved Pranlukast using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Visualizations
Caption: Mechanism of action of this compound as a CysLT1 receptor antagonist.
Caption: General experimental workflow for enhancing this compound dissolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Leukotriene Receptor Antagonists: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Antileukotriene - Wikipedia [en.wikipedia.org]
- 5. What are LTRs antagonists and how do they work? [synapse.patsnap.com]
- 6. Solubility | Dissolution | Bioavailability Enhancement CDMO [pharmacompass.com]
- 7. Enhance the dissolution rate and oral bioavailability of pranlukast by preparing nanosuspensions with high-pressure homogenizing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Pranlukast | C27H23N5O4 | CID 4887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. KR101233235B1 - Pharmaceutical composition of pranlukast solid-dispersion with improved early dissolution rate and the method of preparing the composition - Google Patents [patents.google.com]
Technical Support Center: Enantiomeric Separation of Pranlukast Hydrate
This guide provides researchers, scientists, and drug development professionals with detailed methodologies, troubleshooting advice, and frequently asked questions for the successful chiral separation of Pranlukast Hydrate enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the most effective type of chiral stationary phase (CSP) for separating this compound enantiomers?
A1: Polysaccharide-based CSPs are highly effective for separating a wide range of chiral compounds, including those structurally similar to Pranlukast. Columns with derivatized cellulose or amylose, such as Chiralpak® AD-H or Chiralcel® OD-H, are excellent starting points for method development due to their broad applicability and proven success with related structures. The chiral recognition mechanism on these phases often involves a combination of hydrogen bonding, π-π interactions, and steric fit into the chiral cavities of the polysaccharide structure.
Q2: Which chromatographic mode is preferred for Pranlukast enantiomer separation: HPLC or SFC?
A2: Both High-Performance Liquid Chromatography (HPLC) in normal-phase mode and Supercritical Fluid Chromatography (SFC) are powerful techniques for this type of chiral separation.
-
Normal-Phase HPLC is a well-established method, often utilizing mobile phases composed of alkanes (like n-hexane) and alcohol modifiers (like ethanol or isopropanol).
-
SFC is increasingly popular as a "greener" and often faster alternative.[1][2] It uses supercritical CO2 as the main mobile phase component, which reduces organic solvent consumption and can lead to higher efficiency and quicker analysis times.[1][2] The choice between them may depend on available instrumentation and specific method requirements.
Q3: Why are acidic or basic additives often required in the mobile phase?
A3: Pranlukast is an acidic molecule. Additives are used to improve peak shape and control retention time by minimizing undesirable interactions between the analyte and the stationary phase. For acidic compounds like Pranlukast, a small amount of an acidic additive like trifluoroacetic acid (TFA) or formic acid is typically added to the mobile phase. This suppresses the ionization of the analyte, leading to sharper, more symmetrical peaks and better reproducibility.
Q4: How does temperature affect the chiral separation?
A4: Temperature is a critical parameter that can significantly influence enantioselectivity. Its effect can be unpredictable; sometimes, lowering the temperature enhances resolution by favoring the thermodynamic differences in the analyte-CSP interactions, while other times, increasing it can improve kinetics and peak efficiency. It is a valuable parameter to screen during method optimization. For instance, with some polysaccharide CSPs, separations are enthalpy-driven and perform better at lower temperatures.
Q5: Can I use reversed-phase HPLC for this separation?
A5: While normal-phase and SFC are more common for this class of compounds on polysaccharide CSPs, reversed-phase chiral methods are also possible with appropriately modified columns (e.g., Chiralcel® OD-RH). However, achieving good separation in reversed-phase mode may be more challenging and often requires extensive screening of mobile phase composition, pH, and buffer concentration.
Troubleshooting Guide
This section addresses common issues encountered during the chiral separation of this compound.
Issue 1: Poor or No Resolution Between Enantiomers
| Potential Cause | Recommended Solution |
| Inappropriate CSP | The selected chiral stationary phase may not provide sufficient selectivity. Screen other polysaccharide-based columns (e.g., if using an amylose-based CSP, try a cellulose-based one). |
| Mobile Phase Too Strong | The analyte is eluting too quickly for chiral recognition to occur. Decrease the percentage of the alcohol modifier (e.g., ethanol, isopropanol) in the mobile phase in 2-5% increments. |
| Incorrect Additive | For an acidic analyte like Pranlukast, ensure a small amount (0.1%) of an acidic additive like TFA is present to improve peak shape and interaction with the CSP. |
| Suboptimal Temperature | Screen a range of temperatures (e.g., 15°C, 25°C, 40°C). Resolution can be highly sensitive to temperature changes. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary Interactions | Unwanted interactions with the silica support can cause peak tailing. Ensure an appropriate additive (e.g., 0.1% TFA) is used to minimize these effects. |
| Column Overload | Injecting too much sample can lead to broad, tailing, or fronting peaks. Reduce the sample concentration or injection volume. |
| Inappropriate Sample Solvent | The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion. |
| Column Degradation | The stationary phase may be fouled or damaged. Flush the column with a strong, compatible solvent (check manufacturer's guidelines) or replace the column if performance does not improve. |
Issue 3: Unstable Retention Times
| Potential Cause | Recommended Solution |
| Insufficient Column Equilibration | Chiral columns, especially polysaccharide-based ones, may require longer equilibration times than achiral columns. Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before the first injection. |
| Mobile Phase Instability | Prepare fresh mobile phase daily. Evaporation of the more volatile component (e.g., hexane) can alter the composition and affect retention. Keep solvent reservoirs capped. |
| Temperature Fluctuations | Use a column oven to maintain a stable and consistent temperature. Even small ambient temperature changes can cause retention time drift. |
Experimental Protocols
While a specific validated method for this compound enantiomers is not publicly available, the following protocol is a robust starting point for method development, based on successful separations of the structurally similar compound, Montelukast.[3][4]
Method 1: Normal-Phase HPLC (NP-HPLC)
-
HPLC System: Standard HPLC with UV detector
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Ethanol / Isopropanol / Trifluoroacetic Acid (TFA) (Ratio to be optimized, start with 85:10:5:0.1 v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
Sample Preparation: Dissolve this compound racemate in the mobile phase to a concentration of approximately 0.5 mg/mL.
Method 2: Supercritical Fluid Chromatography (SFC)
-
SFC System: Analytical SFC system with UV detector
-
Column: Chiralpak® AS-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Supercritical CO₂ / 2-Propanol (Ratio to be optimized, start with 85:15 v/v)
-
Flow Rate: 2.0 mL/min
-
Outlet Pressure: 150 bar
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Detection: UV at 280 nm
-
Sample Preparation: Dissolve this compound racemate in Methanol or 2-Propanol to a concentration of approximately 1.0 mg/mL.
Quantitative Data for Method Development
The following table presents typical performance metrics based on the separation of the structurally similar compound, Montelukast, on a polysaccharide CSP. These values serve as a benchmark for what can be expected during Pranlukast method development.
| Parameter | NP-HPLC Method (Example) | SFC Method (Example) |
| Chiral Column | Chiralpak® AD-H (250 x 4.6 mm, 5µm) | Chiralpak® AS-H (250 x 4.6 mm, 5µm) |
| Mobile Phase | Hexane:Ethanol:TFA (90:10:0.1) | CO₂:2-Propanol (85:15) |
| Retention Time (Enantiomer 1) | ~ 8.5 min | ~ 4.2 min |
| Retention Time (Enantiomer 2) | ~ 10.2 min | ~ 5.1 min |
| Resolution (Rs) | > 2.0 | > 1.5 |
| Separation Factor (α) | ~ 1.25 | ~ 1.22 |
Visualizations
Chiral Method Development Workflow
The following diagram outlines a systematic approach to developing a chiral separation method for this compound.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Pranlukast Hydrate Technical Support Center: Navigating Experimental Variability and Ensuring Reproducibility
Welcome to the Pranlukast Hydrate Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comprehensive data summaries to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the handling, storage, and experimental use of this compound.
1. Compound Stability and Storage
-
Question: My this compound solution appears cloudy or precipitated. What could be the cause and how can I resolve this?
-
Answer: this compound has low aqueous solubility. Precipitation can occur due to solvent choice, pH, or temperature. It is more soluble in organic solvents like DMSO and methanol.[1] For cell-based assays, prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it to the final working concentration in your aqueous-based culture medium. Ensure the final solvent concentration is low enough to not affect cell viability.
-
-
Question: I am observing degradation of my this compound sample. What are the likely causes and how can I mitigate this?
-
Answer: this compound is susceptible to degradation under certain conditions. It is particularly labile in alkaline environments, showing significant degradation (up to 62.48%).[2][3] It also degrades in the liquid state when exposed to light (photolytic degradation of around 7.67%).[2][3] Conversely, it is relatively stable under acidic, oxidative, thermal, and solid-state photolytic conditions.[2][3] To ensure stability, store this compound as a solid in a cool, dark, and dry place. Prepare solutions fresh for each experiment and protect them from light.
-
2. In Vitro & Cell-Based Assays
-
Question: I am seeing high variability and inconsistent results in my cell-based assays. What are the potential sources of this variability?
-
Answer: Variability in cell-based assays can stem from several factors. These include inconsistencies in cell health and passage number, variations in cell seeding density, and the "edge effect" in multi-well plates.[4] It is also crucial to ensure that the cell line used expresses the target receptor, the cysteinyl leukotriene receptor 1 (CysLT1). Off-target effects at high concentrations of this compound can also lead to unexpected results.
-
-
Question: My dose-response curve for this compound is not as expected. What should I check?
-
Answer: An abnormal dose-response curve could be due to several issues. Firstly, verify the concentration of your this compound stock solution. Secondly, ensure the compound is fully dissolved in your assay medium, as poor solubility can lead to inaccurate concentrations. Thirdly, check the health and responsiveness of your cells by including a positive control. Finally, consider the possibility of off-target effects, which can sometimes occur at higher concentrations.
-
3. In Vivo Experiments
-
Question: The oral bioavailability of this compound in my animal model is lower than expected and highly variable. Why might this be happening?
-
Answer: this compound is known to have low and variable oral bioavailability due to its poor water solubility.[5][6] The formulation used for administration can significantly impact its absorption. For instance, amorphous solid dispersions and surface-modified microparticles have been shown to increase bioavailability by 2.5 to 3.9-fold.[6] The presence of food can also affect absorption. Additionally, inter-individual differences in metabolism, influenced by factors like age, can contribute to variability.[7][8]
-
-
Question: How can I improve the consistency of my in vivo study results with this compound?
-
Answer: To improve consistency, it is crucial to use a well-characterized and optimized formulation to enhance solubility and absorption. Standardize the administration protocol, including the timing with respect to feeding. Carefully control for subject-specific variables such as age and health status. Employ a sufficient number of animals to account for biological variability and ensure robust statistical analysis.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and pharmacokinetics of this compound, highlighting potential sources of experimental variability.
Table 1: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Reagent/Condition Details | Duration | Degradation (%) | Reference |
| Alkaline Hydrolysis | 0.1 N NaOH | 24 hours | 62.48 | [2][3] |
| Photolytic (Liquid) | UV light exposure in solution | Not specified | 7.67 | [2][3] |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | Stable | [2][3] |
| Oxidative | 3% H₂O₂ | 24 hours | Stable | [2][3] |
| Thermal | 60°C | 24 hours | Stable | [2][3] |
| Photolytic (Solid) | UV light exposure as solid | Not specified | Stable | [2][3] |
Table 2: Pharmacokinetic Parameters of this compound in Different Populations and Formulations
| Population/Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Key Finding | Reference |
| Healthy Young Adults | 300 mg (single dose) | ~450 | 4.5 | ~3000 | Baseline PK in healthy young subjects. | [9] |
| Healthy Elderly Adults | 300 mg (single dose) | ~420 | 4.5 | ~3000 | No significant difference in PK compared to young adults. | [9] |
| Children (3-14 years) | 3.5 mg/kg | Not specified | Not specified | Not specified | Apparent clearance (CL/F) was 1.81 L/h/kg with 48.7% interindividual variability. Age was a significant factor affecting clearance. | [7] |
| Commercial Capsule | Not specified | ~200 | ~4 | ~1000 | Standard formulation shows limited bioavailability. | [5][6] |
| Surface-Modified Microparticles | Not specified | ~780 (3.9-fold increase) | ~2 | ~2500 (2.5-fold increase) | Formulation significantly enhances absorption. | [5][6] |
| Amorphous Solid Dispersion | Not specified | ~660 (3.3-fold increase) | ~2 | ~2500 (2.5-fold increase) | Amorphous form improves dissolution and bioavailability. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
1. Protocol for Forced Degradation Study of this compound
This protocol is based on ICH Q1A (R2) guidelines to assess the stability of this compound under various stress conditions.[2][3][10]
-
Objective: To identify the degradation pathways and intrinsic stability of this compound.
-
Materials: this compound, HPLC-grade solvents (acetonitrile, methanol), hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), purified water.
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 24 hours. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 60°C for 24 hours. Dissolve the stressed solid in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light (254 nm) for a specified period.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (see protocol below). Compare the chromatograms of the stressed samples with that of an unstressed control to determine the percentage of degradation and identify degradation products.
2. Protocol for RP-HPLC Analysis of this compound
This method is adapted from a validated stability-indicating RP-HPLC method.[11][12]
-
Objective: To quantify this compound and its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Kromosil 100 C18 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 0.1% Glacial Acetic Acid (85:15 v/v)
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 262 nm
-
Column Temperature: 30°C
-
-
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 10 µg/mL).
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a suitable concentration.
-
Injection: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the HPLC system.
-
Data Analysis: Calculate the concentration of this compound in the samples by comparing the peak area with that of the standard. The percentage degradation can be calculated as: [(Area_control - Area_sample) / Area_control] * 100.
-
Visualizations
Signaling Pathway
This compound exerts its therapeutic effect by antagonizing the cysteinyl leukotriene receptor 1 (CysLT1). The following diagram illustrates the cysteinyl leukotriene signaling pathway and the point of inhibition by this compound.
Caption: Cysteinyl Leukotriene 1 (CysLT1) Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the efficacy of this compound in a cell-based assay.
Caption: General workflow for an in vitro cell-based efficacy assay of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Improving dissolution and oral bioavailability of pranlukast hemihydrate by particle surface modification with surfactants and homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Population pharmacokinetics of this compound dry syrup in children with allergic rhinitis and bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics of pranlukast in healthy young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of this compound in its Laboratory Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: Pranlukast Hydrate Versus Montelukast in Asthma Models
In the landscape of asthma therapeutics, leukotriene receptor antagonists (LTRAs) have carved out a significant niche by targeting the cysteinyl leukotriene (CysLT) pathway, a key contributor to airway inflammation and bronchoconstriction. Among these, Pranlukast Hydrate and Montelukast are two prominent molecules. This guide offers a comparative analysis of their performance in preclinical asthma models, providing researchers, scientists, and drug development professionals with a synthesis of available experimental data to inform future research and development.
Both Pranlukast and Montelukast are selective antagonists of the cysteinyl leukotriene receptor 1 (CysLT1).[1] By blocking this receptor, they prevent the binding of potent inflammatory mediators like LTC4, LTD4, and LTE4, thereby mitigating airway edema, smooth muscle contraction, and the recruitment of eosinophils.[1] While their clinical benefits are generally considered comparable, subtle differences in their preclinical profiles may exist.[1]
Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway
The signaling cascade initiated by the binding of cysteinyl leukotrienes to the CysLT1 receptor is a critical driver of the asthmatic response. Both this compound and Montelukast act to competitively inhibit this interaction, leading to a reduction in the inflammatory and bronchoconstrictive sequelae.
Comparative Efficacy in Preclinical Asthma Models
Direct head-to-head preclinical studies comparing this compound and Montelukast are limited in the public domain. However, a review of existing literature on their individual effects in animal models of asthma, primarily ovalbumin (OVA)-sensitized rodents, allows for an indirect comparison. Both compounds have demonstrated efficacy in reducing key asthma-related parameters.[1]
Effects on Airway Inflammation
Both Pranlukast and Montelukast have been shown to attenuate airway inflammation in murine models of allergic asthma by reducing the infiltration of inflammatory cells, particularly eosinophils, into the airways.[1]
| Parameter | Animal Model | This compound | Montelukast | Reference |
| Eosinophil Infiltration in BALF | Murine OVA-induced asthma | Significant Reduction | Significant Reduction | [1] |
| Th2 Cytokine Levels (IL-4, IL-5, IL-13) | Murine OVA-induced asthma | Significant Reduction | Significant Reduction | [1] |
Note: This table is a synthesis of findings from various preclinical studies and does not represent data from a single head-to-head comparative study.
Effects on Airway Hyperresponsiveness (AHR)
A hallmark of asthma, airway hyperresponsiveness to bronchoconstrictors like methacholine, is a critical endpoint in preclinical evaluation. Both LTRAs have shown the ability to reduce AHR in animal models.[1]
| Parameter | Animal Model | This compound | Montelukast | Reference |
| Airway Resistance (Penh) | Murine OVA-induced asthma | Significant Reduction | Significant Reduction | [1] |
| Bronchoconstriction to Methacholine | Guinea pig OVA-induced asthma | Attenuation | Attenuation | [1] |
Note: This table is a synthesis of findings from various preclinical studies and does not represent data from a single head-to-head comparative study.
Experimental Protocols: A Standardized Approach
The most commonly employed preclinical model to evaluate anti-asthma therapeutics is the ovalbumin (OVA)-induced allergic asthma model in mice or guinea pigs. The following provides a generalized experimental workflow.
Detailed Methodology for Ovalbumin-Induced Murine Asthma Model:
-
Animals: Typically, BALB/c mice are used due to their propensity to develop Th2-biased immune responses.
-
Sensitization: Mice are sensitized with intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (alum) on days 0 and 14.
-
Challenge: From day 21, mice are challenged with intranasal or aerosolized OVA for several consecutive days to induce an asthmatic phenotype.
-
Drug Administration: this compound or Montelukast is typically administered orally or via the appropriate route at specified doses prior to each OVA challenge.
-
Outcome Assessment: 24 to 48 hours after the final OVA challenge, various parameters are assessed:
-
Airway Hyperresponsiveness (AHR): Measured using techniques like whole-body plethysmography to assess the response to increasing concentrations of a bronchoconstrictor (e.g., methacholine).
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged to collect fluid, which is then analyzed for total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes) and cytokine levels (e.g., IL-4, IL-5, IL-13) using methods like ELISA.
-
Lung Histology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin for inflammation, Periodic acid-Schiff for mucus) to assess the degree of peribronchial inflammation and goblet cell hyperplasia.
-
Conclusion
Based on the available preclinical data, both this compound and Montelukast demonstrate efficacy in mitigating key features of asthma in animal models, including airway inflammation and hyperresponsiveness.[1] Their shared mechanism of action as CysLT1 receptor antagonists underlies their therapeutic potential. While this guide provides a comparative overview based on a synthesis of existing literature, the need for direct head-to-head preclinical studies with standardized protocols and comprehensive endpoint analysis remains. Such studies would be invaluable for discerning any subtle but potentially significant differences in their pharmacological profiles, which could further guide the development and clinical application of these important anti-asthmatic agents.
References
A Comparative In Vitro Efficacy Analysis of Pranlukast Hydrate and Zafirlukast
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of two prominent cysteinyl leukotriene receptor antagonists, Pranlukast Hydrate and Zafirlukast. The information presented herein is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the nuanced differences between these two compounds.
Mechanism of Action
Both Pranlukast and Zafirlukast are selective and competitive antagonists of the cysteinyl leukotriene receptor 1 (CysLT1R).[1][2] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators of inflammation that play a crucial role in the pathophysiology of asthma and allergic rhinitis.[3] By blocking the binding of these leukotrienes to CysLT1R, both drugs inhibit downstream signaling pathways that lead to bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment.[2][3][4] Recent structural biology studies have revealed that while both drugs bind to the CysLT1R, they do so with distinct molecular interactions, highlighting the plasticity of the receptor's binding pocket.[5]
In addition to their primary action on CysLT1R, both Pranlukast and Zafirlukast have been shown to inhibit volume-regulated anion channels (VRACs) independently of the CysLT1 receptor, suggesting a potential secondary mechanism of action.[6][7]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes key quantitative data from in vitro studies comparing the potency of this compound and Zafirlukast in various functional assays.
| Assay | Parameter | This compound | Zafirlukast | Reference |
| Inhibition of LTD₄-induced Mucus Secretion (Guinea Pig Trachea) | IC₅₀ | 0.3 µM | 0.6 µM | [8] |
| Maximal Inhibition | 83% (at 10 µM) | 78% (at 10 µM) | [8] | |
| Inhibition of Ovalbumin-induced Mucus Secretion (Sensitized Guinea Pig Trachea) | % Inhibition | 70% (at 5 µM) | 65% (at 5 µM) | [8] |
| Inhibition of LTD₄-induced Bronchoconstriction (Human Bronchus) | pK₋B | 7.0 | Not Reported in this study | [8] |
| Inhibition of Volume-Regulated Anion Channels (VRACs) (HEK293 Cells) | IC₅₀ | ~50% inhibition at high concentrations | ~17 µM | [7] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited are provided below.
Inhibition of LTD₄-Induced Mucus Secretion in Guinea Pig Trachea
This assay quantifies the ability of Pranlukast and Zafirlukast to inhibit leukotriene D₄ (LTD₄)-induced mucus secretion from tracheal tissue.
Materials:
-
Tracheas from male Dunkin-Hartley guinea pigs
-
Krebs-Henseleit (K-H) solution
-
³⁵SO₄ (as Na₂³⁵SO₄)
-
Leukotriene D₄ (LTD₄)
-
This compound and Zafirlukast
-
Liquid scintillation cocktail and counter
-
Organ bath system
Procedure:
-
Tissue Preparation:
-
Euthanize guinea pigs and excise the tracheas.
-
Clean the tracheas of adhering connective tissue and cut them into 5 mm rings.
-
Mount the tracheal rings in organ baths containing K-H solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
-
Radiolabeling:
-
Add ³⁵SO₄ to the K-H solution in the organ baths to a final concentration of 10 µCi/ml.
-
Incubate the tracheal rings for 2 hours to allow for the incorporation of the radiolabel into newly synthesized mucins.
-
-
Drug Incubation:
-
Wash the tissues with fresh K-H solution to remove unincorporated ³⁵SO₄.
-
Add varying concentrations of this compound or Zafirlukast to the respective organ baths and incubate for 30 minutes. A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Stimulation and Sample Collection:
-
Add LTD₄ to a final concentration of 10 µM to stimulate mucus secretion.
-
Collect the bathing solution at specified time intervals (e.g., 0, 15, 30, 45, and 60 minutes) post-stimulation.
-
-
Quantification:
-
Add an equal volume of liquid scintillation cocktail to the collected samples.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate the percentage inhibition of ³⁵SO₄-labeled mucin secretion for each drug concentration compared to the LTD₄-only control.
-
Plot the percentage inhibition against the drug concentration to determine the IC₅₀ value.
-
Inhibition of Volume-Regulated Anion Channels (VRACs)
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effects of Pranlukast and Zafirlukast on VRAC currents in HEK293 cells.
Materials:
-
HEK293 cells
-
Cell culture reagents
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular (pipette) solution
-
Extracellular (bath) solution (isotonic and hypotonic)
-
This compound and Zafirlukast
Procedure:
-
Cell Culture:
-
Culture HEK293 cells to 50-70% confluency on glass coverslips.
-
-
Patch-Clamp Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with isotonic extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
VRAC Activation and Drug Application:
-
Induce cell swelling and activate VRACs by switching the perfusion from isotonic to hypotonic extracellular solution.
-
Record the resulting outwardly rectifying chloride currents.
-
Once a stable VRAC current is established, apply different concentrations of this compound or Zafirlukast via the perfusion system.
-
-
Data Acquisition and Analysis:
-
Record the current responses to voltage steps before and after drug application.
-
Measure the peak current amplitude at a specific depolarizing voltage (e.g., +100 mV).
-
Calculate the percentage inhibition of the VRAC current for each drug concentration.
-
Construct a dose-response curve to determine the IC₅₀ value for Zafirlukast. For Pranlukast, which showed partial inhibition, the maximal efficacy is reported.
-
Visualizations
Signaling Pathway
Caption: Cysteinyl Leukotriene 1 (CysLT1) Receptor Signaling Pathway.
Experimental Workflow
Caption: General Experimental Workflow for In Vitro Comparison.
References
- 1. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 2. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]
- 3. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CysLT1 receptor-induced human airway smooth muscle cells proliferation requires ROS generation, EGF receptor transactivation and ERK1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independently of the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CysLT1 receptor antagonists pranlukast and zafirlukast inhibit LRRC8-mediated volume regulated anion channels independently of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Pranlukast Hydrate Bioactivity in Primary Cell Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of Pranlukast Hydrate with other common leukotriene receptor antagonists, Montelukast and Zafirlukast, in primary cell cultures. The information is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs.
Introduction
This compound is a selective and competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R).[1][2][3] Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators involved in the pathophysiology of asthma and other allergic diseases, inducing bronchoconstriction, eosinophil migration, and mucus secretion. By blocking the CysLT1R, this compound effectively mitigates these pro-inflammatory responses. This guide focuses on its validated bioactivity in primary cell cultures, providing a direct comparison with Montelukast and Zafirlukast, two other widely used CysLT1R antagonists.
Comparative Bioactivity in Primary Cells
The following tables summarize the available quantitative data on the bioactivity of this compound and its alternatives in relevant primary cell models.
Table 1: Inhibition of Leukotriene D4 (LTD4)-Induced Responses
| Compound | Cell Type | Assay | Potency (IC50/pKB) | Reference |
| Pranlukast | Guinea-Pig Trachea | LTD4-induced Mucus Secretion | IC50: 0.3 µM | [4] |
| Zafirlukast | Guinea-Pig Trachea | LTD4-induced Mucus Secretion | IC50: 0.6 µM | [4] |
| Montelukast | N/A | N/A | Data not available in searched literature | |
| Pranlukast | Human Bronchus | LTD4-induced Contraction | pKB: 6.9 | |
| Zafirlukast | Human Bronchus | LTD4-induced Contraction | pKB: 6.5 | |
| Pobilukast | Human Bronchus | LTD4-induced Contraction | pKB: 7.0 |
Table 2: Inhibition of Eosinophil Activity
| Compound | Primary Cell Type | Effect | Quantitative Data | Reference |
| Pranlukast | Human Eosinophils | Inhibition of PAF-induced Superoxide Generation | Partial Inhibition | [5] |
| Pranlukast | Human Eosinophils | Inhibition of PAF-induced Degranulation | Partial Inhibition | [5] |
| Pranlukast | Human Eosinophils | Inhibition of LTD4-induced Superoxide Generation | Complete Inhibition | [5] |
| Montelukast | Human Eosinophils | Inhibition of PAF-induced Transendothelial Migration | Significant Reduction |
Table 3: Inhibition of Cytokine Production
| Compound | Primary Cell Type | Cytokine(s) Inhibited | Key Findings | Reference |
| Pranlukast | Human Peripheral Blood Mononuclear Cells | IL-4, IL-5, GM-CSF | Marked suppression at 10 µg/mL | |
| Pranlukast | Human Lung Tissue | IL-5 | 40% decrease in protein level | [6] |
Signaling Pathways
This compound primarily exerts its effects through the CysLT1R signaling pathway. However, evidence suggests it may also have off-target effects, such as the inhibition of NF-κB activation.
Caption: CysLT1R Signaling Pathway and Pranlukast Inhibition.
Caption: Potential NF-κB Inhibition by Pranlukast.
Experimental Protocols
Primary Human Bronchial Epithelial Cell (HBEC) Culture
This protocol is adapted from established methods for isolating and culturing primary HBECs.[7][8][9][10][11]
Materials:
-
Human bronchial tissue
-
Dulbecco's Modified Eagle Medium (DMEM)/Ham's F-12
-
Fetal Bovine Serum (FBS)
-
Growth factor and supplement kit (e.g., BEGM™ SingleQuots™)
-
Collagen-coated culture flasks and plates
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Tissue Processing: Mince the bronchial tissue into small fragments (1-2 mm³).
-
Explant Culture: Place the tissue fragments onto collagen-coated culture dishes. Add a minimal amount of culture medium to allow the tissue to adhere.
-
Cell Growth: Incubate at 37°C in a 5% CO₂ incubator. Epithelial cells will migrate out from the explants.
-
Subculture: When the cells reach 70-80% confluency, remove the explants and passage the cells using Trypsin-EDTA.
-
Expansion: Expand the cell population in larger collagen-coated flasks.
Caption: Primary HBEC Culture Workflow.
Eosinophil Chemotaxis Assay
This protocol outlines a standard method for assessing the effect of leukotriene receptor antagonists on eosinophil migration.[12][13][14][15][16]
Materials:
-
Freshly isolated human eosinophils
-
Chemotaxis chamber (e.g., Boyden chamber)
-
Polycarbonate membrane (5 µm pore size)
-
Chemoattractant (e.g., LTD4)
-
This compound, Montelukast, Zafirlukast
-
Cell counting solution
Procedure:
-
Cell Preparation: Isolate eosinophils from peripheral blood using a negative selection kit.
-
Chamber Setup: Place the polycarbonate membrane between the upper and lower wells of the chemotaxis chamber.
-
Loading: Add the chemoattractant (LTD4) to the lower wells.
-
Treatment: Pre-incubate the isolated eosinophils with varying concentrations of this compound or its alternatives.
-
Cell Addition: Add the pre-treated eosinophils to the upper wells.
-
Incubation: Incubate the chamber for 1-2 hours at 37°C.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a hemocytometer or an automated cell counter.
Caption: Eosinophil Chemotaxis Assay Workflow.
Conclusion
This compound demonstrates significant bioactivity in primary cell cultures, effectively inhibiting key inflammatory responses mediated by the CysLT1R. The available data suggests that Pranlukast is a potent inhibitor of LTD4-induced effects, comparable to or, in some assays, more potent than Zafirlukast. While direct comparative data with Montelukast in primary human respiratory cells is limited in the currently available literature, the provided protocols offer a framework for conducting such comparative studies. Furthermore, the potential for Pranlukast to act through NF-κB inhibition presents an interesting avenue for further research, suggesting a broader anti-inflammatory profile than CysLT1R antagonism alone. Researchers should consider the specific cellular context and desired endpoint when selecting a leukotriene receptor antagonist for their studies.
References
- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 2. Pranlukast: a review of its use in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New perspectives for asthma treatment: anti-leukotriene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of human eosinophil activation by a cysteinyl leukotriene receptor antagonist (pranlukast; ONO-1078) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pranlukast, a leukotriene receptor antagonist, inhibits interleukin-5 production via a mechanism distinct from leukotriene receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.unc.edu [med.unc.edu]
- 8. youtube.com [youtube.com]
- 9. Primary Human Bronchial Epithelial Cells Grown from Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Human Normal Bronchial Epithelial Cells: A Novel In Vitro Cell Model for Toxicity Evaluation | PLOS One [journals.plos.org]
- 12. Isolation of Human Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Purification of functional eosinophils from human bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.stemcell.com [cdn.stemcell.com]
Pranlukast Hydrate vs. Inhaled Corticosteroids: A Comparative Analysis in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic effects of Pranlukast Hydrate, a cysteinyl leukotriene receptor antagonist, and inhaled corticosteroids (ICS) in animal models of allergic asthma. The following sections present a synthesis of experimental data, detailed methodologies from key studies, and visualizations of the implicated signaling pathways to offer a comprehensive overview for researchers in respiratory drug development.
At a Glance: Comparative Efficacy
The primary animal model utilized in the foundational studies for both this compound and inhaled corticosteroids is the ovalbumin (OVA)-sensitized mouse model of allergic asthma. This model recapitulates key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling.
| Parameter | This compound | Inhaled Corticosteroids (Fluticasone) | Key Findings |
| Airway Inflammation | Significantly attenuates allergic airway inflammation.[1] | Inhibits the development of eosinophilic inflammation.[2] | Both agents demonstrate potent anti-inflammatory effects by reducing the infiltration of eosinophils, key inflammatory cells in asthma. |
| Airway Remodeling | Attenuates goblet cell hyperplasia, collagen deposition, and α-smooth muscle actin expression.[1] | Prevents the thickening of the peribronchial smooth muscle layer.[2] | Both compounds show efficacy in mitigating the structural changes associated with chronic asthma, although they may target different specific aspects of the remodeling process. |
| Airway Hyperresponsiveness (AHR) | Decreases AHR in OVA-sensitized and challenged mice.[1] | Reduces airway hyperresponsiveness. | Both treatments are effective in reducing the exaggerated bronchoconstrictor response characteristic of asthma. |
| Mechanism of Action | Antagonizes the cysteinyl leukotriene receptor 1 (CysLT1), inhibiting the pro-inflammatory effects of leukotrienes.[3] | Inhibit the enzyme phospholipase A2, leading to reduced production of arachidonic acid and subsequently leukotrienes and prostaglandins. They also inhibit B and T cell function.[4] | The fundamental mechanisms of action are distinct, with Pranlukast targeting a specific inflammatory mediator pathway, while corticosteroids have a broader, more upstream anti-inflammatory effect. |
| Signaling Pathway Modulation | Inhibits transforming growth factor-beta 1 (TGF-β1)-induced Smad signaling.[1] | Reduces TGF-β1 levels and regulates active TGF-β1 signaling by decreasing phospho-Smad2/3 expression and up-regulating Smad7.[2] | Interestingly, both agents appear to converge on the TGF-β signaling pathway, a critical regulator of airway remodeling, albeit through potentially different modulatory actions on Smad proteins. |
Delving into the Mechanisms: Signaling Pathways
The therapeutic effects of both this compound and inhaled corticosteroids are underpinned by their modulation of key inflammatory and remodeling signaling pathways.
This compound: Targeting the Leukotriene Pathway
This compound acts as a selective antagonist of the CysLT1 receptor.[3] By blocking this receptor, it prevents the binding of cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent mediators of bronchoconstriction, mucus secretion, and eosinophil recruitment.[3]
Inhaled Corticosteroids: Broad Anti-inflammatory Action
Inhaled corticosteroids exert their effects through multiple intracellular mechanisms. They bind to glucocorticoid receptors, which then translocate to the nucleus to regulate gene expression. This leads to the suppression of pro-inflammatory genes and the upregulation of anti-inflammatory genes. A key molecular action is the inhibition of phospholipase A2, which blocks the production of arachidonic acid, the precursor to leukotrienes and prostaglandins.[4]
References
- 1. The leukotriene receptor antagonist pranlukast attenuates airway remodeling by suppressing TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhaled corticosteroid prevents the thickening of airway smooth muscle in murine model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
Head-to-Head In Vivo Comparison of Leukotriene Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the performance of three key leukotriene receptor antagonists: montelukast, zafirlukast, and pranlukast. The information is supported by experimental data from various in vivo studies, primarily focusing on murine models of allergic airway inflammation, a common preclinical model for asthma.
Introduction to Leukotriene Receptor Antagonists
Leukotriene receptor antagonists (LTRAs) are a class of drugs that inhibit the action of cysteinyl leukotrienes (CysLTs), which are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory diseases.[1] By blocking the cysteinyl leukotriene receptor 1 (CysLT1), these antagonists can reduce bronchoconstriction, airway edema, and eosinophil infiltration.[1][2] The three most widely studied LTRAs are montelukast, zafirlukast, and pranlukast.[1][3] While all three share a common mechanism of action, their in vivo efficacy can vary. This guide aims to provide a comparative overview based on available preclinical data.
Leukotriene Signaling Pathway
Cysteinyl leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. Upon cellular stimulation, arachidonic acid is converted to leukotriene A4 (LTA4), which is then conjugated with glutathione to form LTC4. LTC4 is subsequently converted to LTD4 and LTE4. These CysLTs exert their biological effects by binding to CysLT receptors, primarily CysLTR1.[4][5] LTRAs competitively block this binding, thereby inhibiting the downstream signaling cascade that leads to inflammation and bronchoconstriction.[4][6]
In Vivo Performance Comparison
The following tables summarize quantitative data from various in vivo studies investigating the effects of montelukast, zafirlukast, and pranlukast on key parameters of allergic airway inflammation. It is important to note that the data presented are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Effect on Eosinophil Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Leukotriene Receptor Antagonist | Animal Model | Allergen | Dosage | % Reduction in Eosinophils (Compared to Control) |
| Montelukast | Mouse (BALB/c) | Ovalbumin (OVA) | 10 mg/kg | Significant reduction |
| Zafirlukast | Mouse | Lipopolysaccharide (LPS) and Bleomycin | Not Specified | Significant reduction in inflammatory cell infiltration |
| Pranlukast | Human (Clinical Study) | Not Applicable | 225 mg twice daily | Significant decrease in sputum eosinophils |
Table 2: Effect on Airway Hyperresponsiveness (AHR)
| Leukotriene Receptor Antagonist | Animal Model | Method of AHR Induction | Dosage | Effect on AHR |
| Montelukast | Mouse (BALB/c) | Ovalbumin (OVA) | Not Specified | Reverses AHR |
| Zafirlukast | Human (Clinical Study) | Allergen Inhalation | 20 mg twice daily | Mitigated the increase in bronchial hyperresponsiveness |
| Pranlukast | Human (Clinical Study) | Methacholine | 225 mg twice daily | Significant improvement |
Note: Data for montelukast is from a murine model where it reversed established AHR.[10] Data for zafirlukast and pranlukast are from clinical studies in asthmatic patients.[9][11]
Experimental Protocols
The ovalbumin (OVA)-induced allergic airway inflammation model in mice is a widely used preclinical model to evaluate the efficacy of anti-asthma drugs.[12][13][14]
Ovalbumin-Induced Allergic Airway Inflammation Mouse Model Workflow
Detailed Methodology for Ovalbumin-Induced Asthma Model in BALB/c Mice
1. Animals:
-
Female BALB/c mice, 6-8 weeks old.
2. Sensitization:
-
On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL saline.[11][15]
3. Challenge:
-
From day 21 to 23, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes each day.[16]
4. Drug Treatment:
-
Leukotriene receptor antagonists (e.g., montelukast, zafirlukast, pranlukast) or vehicle are typically administered orally or via i.p. injection at specified doses one hour prior to each OVA challenge.
5. Outcome Measures (24 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS). The collected BAL fluid is centrifuged, and the cell pellet is resuspended. Total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are determined using a hemocytometer and cytospin preparations stained with Wright-Giemsa.[17][18]
-
Airway Hyperresponsiveness (AHR): AHR to increasing concentrations of methacholine is measured using invasive plethysmography to assess changes in lung resistance and compliance.
-
Cytokine Analysis: Levels of Th2 cytokines such as IL-4, IL-5, and IL-13 in the BAL fluid supernatant are quantified by ELISA.[19]
-
Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production and goblet cell hyperplasia.[20][21]
Summary and Conclusion
For researchers designing future preclinical studies, the provided experimental protocol for the OVA-induced asthma model offers a robust framework for conducting direct comparative efficacy studies. Such studies would be invaluable in further elucidating the nuanced differences in the in vivo performance of these important therapeutic agents. Clinical studies suggest that while the efficacy of montelukast and zafirlukast is comparable, montelukast's once-daily dosing may offer an advantage in terms of patient compliance.[2][22][23][24] Further head-to-head preclinical research is warranted to provide a more granular comparison of their potency and efficacy in vivo.
References
- 1. Montelukast in Asthma: A Review of its Efficacy and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New perspectives for asthma treatment: anti-leukotriene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 7. qdcxjkg.com [qdcxjkg.com]
- 8. Zafirlukast ameliorates lipopolysaccharide and bleomycin-induced lung inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pranlukast on bronchial inflammation in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Montelukast reverses airway remodeling in actively sensitized young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Eosinophils and the ovalbumin mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 16. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 17. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Ovalbumin-Induced Chronic Asthma in Female Wistar Rats: Eosinophilic Infiltration, IL-5 Profiles and Bronchial Histopathology | Trends in Sciences [tis.wu.ac.th]
- 22. Zafirlukast vs Montelukast | Power [withpower.com]
- 23. pdf.journalagent.com [pdf.journalagent.com]
- 24. Effect of the two different leukotriene receptor antagonists, montelukast and zafirlukast, on quality of life: a 12-week randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
Pranlukast Hydrate: A Comparative Guide to Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pranlukast Hydrate is a selective and competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] It is primarily used in the management of bronchial asthma and allergic rhinitis.[1] By blocking the action of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) at the CysLT1 receptor, Pranlukast helps to mitigate the inflammatory processes that contribute to these conditions.[1] Understanding the cross-reactivity of this compound with other receptors is crucial for a comprehensive assessment of its pharmacological profile, including its potential for off-target effects and therapeutic applications beyond its primary indication.
This guide provides a comparative analysis of the cross-reactivity of this compound with various receptors, supported by available experimental data.
Quantitative Analysis of Receptor and Enzyme Interactions
The following tables summarize the quantitative data on the interaction of this compound with its primary target, CysLT1, and other receptors and enzymes.
Table 1: Binding Affinity and Potency at Cysteinyl Leukotriene Receptors
| Target Receptor | Ligand/Agonist | Assay Type | Species | Test System | Parameter | Value | Reference |
| CysLT1 | [³H]-LTD₄ | Radioligand Binding | Human | Lung Membranes | Ki | 0.99 ± 0.19 nM | BenchChem |
| CysLT2 | - | In vitro estimate | - | - | Selectivity Fold (vs. CysLT1) | ~4500 | BenchChem |
Table 2: Functional Inhibition of P2Y Receptors
| Receptor Subtype(s) | Agonist | Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| P2Y₂/P2Y₄/P2Y₆/P2Y₁₁/P2Y₁₃/P2Y₁₄ | UTP | Calcium Mobilization | dU937 cells | IC₅₀ | 4.3 | [2] |
| P2Y₂/P2Y₄/P2Y₆/P2Y₁₁/P2Y₁₃/P2Y₁₄ | UDP | Calcium Mobilization | dU937 cells | IC₅₀ | 1.6 | [2] |
| P2Y₁ | 2-MeSADP | Inositol Phosphate Production | 1321N1 astrocytoma cells | IC₅₀ | 0.028 ± 0.013 | [2] |
| P2Y₆ | UDP | Inositol Phosphate Production | 1321N1 astrocytoma cells | IC₅₀ | 0.150 ± 0.065 | [2] |
Table 3: Interaction with Other Receptors and Ion Channels
| Target | Agonist/Stimulus | Assay Type | Cell Line/Test System | Parameter | Value | Reference |
| Volume-Regulated Anion Channel (VRAC) | Hypotonic solution | Electrophysiology | HEK293 cells | Inhibition | Yes, independent of CysLT1R | NIH |
Table 4: Inhibition of Cytochrome P450 Enzymes
| Enzyme | Substrate | Assay Type | Test System | Parameter | Value (µM) | Reference |
| CYP2C9 | Tolbutamide | In vitro microsomal incubation | Human liver microsomes | Ki | 3.82 ± 0.50 | [3] |
| CYP1A2 | Phenacetin | In vitro microsomal incubation | Human liver microsomes | Inhibition | No significant inhibition | [3] |
| CYP2C19 | S-mephenytoin | In vitro microsomal incubation | Human liver microsomes | Inhibition | No effect | [3] |
| CYP2D6 | Dextromethorphan | In vitro microsomal incubation | Human liver microsomes | Inhibition | No significant inhibition | [3] |
| CYP2E1 | Chlorzoxazone | In vitro microsomal incubation | Human liver microsomes | Inhibition | No significant inhibition | [3] |
| CYP3A4 | Midazolam | In vitro microsomal incubation | Human liver microsomes | Inhibition | No effect | [3] |
Signaling Pathways and Experimental Workflows
CysLT1 Receptor Signaling Pathway
The cysteinyl leukotriene receptor 1 (CysLT1R) is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon binding of its ligands (LTD4, LTC4, LTE4), the receptor activates Phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These signaling events contribute to the various physiological responses associated with CysLT1R activation, including smooth muscle contraction and inflammation.
Caption: CysLT1 Receptor Signaling Pathway and Point of Pranlukast Inhibition.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are a common method to determine the affinity of a drug for a specific receptor. The following diagram illustrates a typical workflow for a competitive binding assay to assess the cross-reactivity of this compound.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., this compound) for a target receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer
-
A fixed concentration of a radiolabeled ligand specific for the receptor (e.g., [³H]-LTD₄ for CysLT1).
-
A range of concentrations of the unlabeled test compound (this compound).
-
The membrane preparation.
-
-
For determination of non-specific binding, a high concentration of an unlabeled specific ligand is used instead of the test compound.
-
Total binding is determined in the absence of any unlabeled compound.
3. Incubation:
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.
4. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
5. Quantification and Data Analysis:
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization
This protocol describes a method to assess the functional antagonism of a compound at a Gq-coupled receptor, such as the P2Y receptors.
1. Cell Culture and Loading:
-
Cells endogenously expressing or recombinantly overexpressing the target receptor (e.g., dU937 cells for P2Y receptors) are cultured to an appropriate density.
-
The cells are harvested and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
2. Antagonist Pre-incubation:
-
The dye-loaded cells are pre-incubated with varying concentrations of the test compound (this compound) for a defined period.
3. Agonist Stimulation and Signal Detection:
-
The cells are then stimulated with a known agonist for the target receptor (e.g., UTP or UDP for P2Y receptors).
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader or a similar instrument.
4. Data Analysis:
-
The ability of the test compound to inhibit the agonist-induced calcium mobilization is quantified.
-
The concentration of the antagonist that produces a 50% inhibition of the agonist response (IC₅₀) is determined by plotting the percentage of inhibition against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a highly selective antagonist of the CysLT1 receptor, with approximately 4500-fold greater selectivity for CysLT1 over the CysLT2 receptor.[4] This high selectivity is a key feature of its pharmacological profile and contributes to its targeted therapeutic action in asthma and allergic rhinitis.
However, this guide also highlights that this compound is not entirely devoid of off-target activity. Notably, it exhibits inhibitory effects on several subtypes of P2Y purinergic receptors at micromolar concentrations.[2] Additionally, it has been shown to inhibit volume-regulated anion channels (VRACs) through a mechanism independent of the CysLT1 receptor. In terms of drug metabolism, Pranlukast demonstrates moderate inhibitory potential on the cytochrome P450 enzyme CYP2C9, while having no significant effect on other major CYP isoforms such as 1A2, 2C19, 2D6, 2E1, and 3A4.[3]
It is important to note that a comprehensive, publicly available off-target screening panel for this compound against a broad range of other receptors, ion channels, and kinases was not identified during the literature search for this guide. Such data, often generated during preclinical safety pharmacology studies, would provide a more complete picture of its cross-reactivity profile. The absence of this information represents a limitation in the current understanding of Pranlukast's full off-target interaction landscape.
For researchers and drug development professionals, the data presented herein underscores the importance of considering both the high on-target selectivity and the known off-target interactions of this compound in future research and clinical applications. Further investigation into its broader cross-reactivity profile would be beneficial for a more complete risk-benefit assessment and could potentially uncover novel therapeutic opportunities.
References
Validating the Anti-inflammatory Effects of Pranlukast Hydrate In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Pranlukast Hydrate against other leukotriene receptor antagonists (LTRAs) and corticosteroids. The information is compiled from preclinical studies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and experimental workflows.
Comparative Efficacy of Anti-inflammatory Agents
This compound, a selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, has demonstrated significant anti-inflammatory properties in various in vivo models. Its efficacy is often compared with other LTRAs, such as Montelukast and Zafirlukast, as well as corticosteroids like Dexamethasone, which are standard anti-inflammatory treatments.
The following table summarizes the quantitative data from preclinical studies, offering a comparative overview of their effects on key inflammatory markers.
| In Vivo Model | Drug | Dosage | Key Inflammatory Markers & Percentage Inhibition/Reduction | Reference |
| Ovalbumin (OVA)-Induced Airway Inflammation (Mouse) | Pranlukast | Not Specified | Eosinophil infiltration in bronchoalveolar lavage fluid (BALF) | [1] |
| Montelukast | Not Specified | Eosinophil infiltration in BALF | [1] | |
| Lipopolysaccharide (LPS)-Induced Acute Lung Injury (Rat) | Dexamethasone | 1 mg/kg (p.o.) | Pulmonary Inflammation (Leukocytes & Neutrophils in BALF): ≥ 65% reduction | [2] |
| Pulmonary Edema (BALF protein content & Lung weight to body weight ratio): ≥ 65% reduction | [2] | |||
| Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) in BALF: ≥ 75% reduction | [2] | |||
| Carrageenan-Induced Paw Edema (Rat) | Dexamethasone | Not Specified | Inhibition of edema formation | [3] |
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by selectively targeting the CysLT1 receptor. This action interrupts the signaling cascade initiated by cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent inflammatory mediators. The diagram below illustrates this mechanism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative protocols for two common models used to assess anti-inflammatory effects on the respiratory system.
Ovalbumin (OVA)-Induced Airway Inflammation in Mice
This model is widely used to mimic the allergic inflammation characteristic of asthma.
1. Sensitization:
-
On days 0 and 14, BALB/c mice are sensitized by intraperitoneal (i.p.) injection of 50 µg ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide in a total volume of 200 µL phosphate-buffered saline (PBS).[4]
-
The control group receives i.p. injections of PBS with aluminum hydroxide only.[4]
2. Drug Administration:
-
Treatment with this compound or comparator drugs (e.g., Montelukast, Dexamethasone) is typically initiated before the challenge phase. The specific dosage and route of administration (e.g., oral gavage, i.p. injection) should be clearly defined.
3. Challenge:
-
On days 28, 29, and 30, sensitized mice are challenged by exposure to an aerosol of 2% OVA in saline for 20 minutes using a nebulizer.[4] The control group is challenged with saline aerosol.[4]
4. Assessment of Inflammation (24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL): The trachea is cannulated, and the lungs are lavaged with PBS. The collected BAL fluid is used for total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes, and macrophages).
-
Histopathology: Lungs are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid are quantified using ELISA.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rats
This model is used to study acute inflammation in the lungs, mimicking aspects of acute respiratory distress syndrome (ARDS).
1. Induction of Lung Injury:
-
Wistar rats are anesthetized, and a single intratracheal (i.t.) instillation of LPS (e.g., 10 µ g/rat in 300 µL PBS) is administered to induce acute lung injury.[2]
-
The control group receives an i.t. instillation of sterile PBS.[2]
2. Drug Administration:
-
This compound or comparator drugs (e.g., Dexamethasone) are administered prior to or shortly after the LPS challenge. The timing, dose, and route of administration are critical parameters. For instance, Dexamethasone can be given orally 1 hour before the LPS challenge.[2]
3. Assessment of Lung Injury (typically 4-24 hours post-LPS):
-
Bronchoalveolar Lavage (BAL): Lungs are lavaged with saline to collect BAL fluid. Total and differential cell counts (particularly neutrophils) are performed. The protein concentration in the BAL fluid is measured as an indicator of alveolar-capillary barrier permeability.[2]
-
Pulmonary Edema: The lung wet-to-dry weight ratio is determined as a measure of pulmonary edema.[2]
-
Myeloperoxidase (MPO) Activity: MPO activity in lung tissue homogenates is measured as an index of neutrophil infiltration.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the BAL fluid or lung homogenates are quantified by ELISA.[2]
-
Histopathology: Lung tissues are processed for H&E staining to evaluate histological changes, including inflammatory cell infiltration, alveolar wall thickening, and edema.
Conclusion
This compound demonstrates anti-inflammatory effects in vivo by antagonizing the CysLT1 receptor. While direct, quantitative preclinical comparisons with other LTRAs and corticosteroids are not extensively available in the public literature, the established models of OVA-induced airway inflammation and LPS-induced acute lung injury provide robust platforms for such evaluations. The provided protocols and workflows serve as a foundation for designing and conducting studies to further validate and compare the in vivo anti-inflammatory efficacy of this compound.
References
- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 2. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effect of antiinflammatory drugs on rat paw edema induced by human sterile dental plaque extract, carrageenan or dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Pranlukast Hydrate and Its Metabolites for Drug Development Professionals
An in-depth guide for researchers and scientists on the comparative pharmacology, metabolism, and analytical assessment of the CysLT1 receptor antagonist, Pranlukast Hydrate, and its primary oxidative metabolites.
This compound, a selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, is a well-established therapeutic agent for bronchial asthma and allergic rhinitis. Its efficacy is primarily attributed to the blockade of the pro-inflammatory effects of cysteinyl leukotrienes in the airways. As with many xenobiotics, this compound undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme system. Understanding the pharmacological profile of its metabolites is crucial for a comprehensive assessment of the drug's overall activity, potential for drug-drug interactions, and safety profile.
This guide provides a comparative analysis of this compound and its three major oxidative metabolites—SB 240103, SB 241484, and SB 218663. It is designed to offer researchers, scientists, and drug development professionals a consolidated resource of experimental data and methodologies to support further investigation and clinical development.
Pharmacological Profile: A Head-to-Head Comparison
The primary mechanism of action of this compound is its competitive antagonism at the CysLT1 receptor. The binding affinity and inhibitory potency of the parent drug have been well-characterized. While specific comparative data for its metabolites is limited in publicly available literature, the following tables summarize the known quantitative data for this compound, which serves as a benchmark for future comparative studies of its metabolites.
Table 1: Comparative Pharmacological Activity
| Compound | Target | Assay Type | IC50 / Ki Value | Reference |
| This compound | CysLT1 Receptor | Radioligand Binding ([³H]LTD₄) | Ki: 0.99 ± 0.19 nM | [1] |
| This compound | CysLT1 Receptor | Inhibition of LTD₄-induced mucus secretion | IC50: 0.3 µM | [2] |
| This compound | CysLT1 Receptor | Radioligand Binding | IC50: 0.8 nM | [3] |
| This compound | CysLT2 Receptor | Radioligand Binding | IC50: 3,620 nM | [4] |
| SB 240103 | CysLT1 Receptor | Data Not Available | N/A | |
| SB 241484 | CysLT1 Receptor | Data Not Available | N/A | |
| SB 218663 | CysLT1 Receptor | Data Not Available | N/A |
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Parameter | Value | Species | Reference |
| This compound | Bioavailability | ~40% (decreased by food) | Human | [5] |
| This compound | Elimination Half-life | 1.5 hours | Human | [5] |
| Pranlukast & Metabolites | Lower Limit of Quantification (LLQ) in Plasma | Pranlukast: 10.0 ng/mL; Metabolites: 1.00 ng/mL | Human | [6] |
| SB 240103 | Pharmacokinetic Data | Data Not Available | N/A | |
| SB 241484 | Pharmacokinetic Data | Data Not Available | N/A | |
| SB 218663 | Pharmacokinetic Data | Data Not Available | N/A |
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound.
Experimental Protocols
Detailed and validated experimental protocols are fundamental for the accurate comparison of this compound and its metabolites.
In Vitro Metabolism Study
This protocol is designed to investigate the metabolism of this compound using human liver microsomes.
Objective: To identify the metabolites of this compound and characterize the P450 isoforms involved.
Materials:
-
This compound
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Specific P450 inhibitors (e.g., ketoconazole for CYP3A4)
-
LC-MS/MS system
Procedure:
-
Prepare incubation mixtures containing human liver microsomes, this compound, and phosphate buffer.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the parent drug and its metabolites.
-
To identify the specific P450 isoforms involved, repeat the experiment with the inclusion of specific inhibitors.
Caption: Workflow for in vitro metabolism study.
CysLT1 Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of compounds for the CysLT1 receptor.
Objective: To determine the binding affinity (Ki) of this compound and its metabolites for the CysLT1 receptor.
Materials:
-
Cell membranes expressing the human CysLT1 receptor
-
[³H]-LTD₄ (radioligand)
-
Test compounds (this compound and its metabolites)
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and CaCl₂)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare assay tubes containing cell membranes, varying concentrations of the test compound (or vehicle for total binding), and assay buffer.
-
Add a fixed concentration of [³H]-LTD₄ to all tubes to initiate the binding reaction.
-
Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CysLT1 antagonist.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for CysLT1 receptor binding assay.
LC-MS/MS Method for Quantification in Human Plasma
This method, adapted from a validated protocol, is suitable for the simultaneous determination of Pranlukast and its oxidative metabolites in human plasma.[6]
Objective: To accurately quantify the concentrations of Pranlukast, SB 240103, SB 241484, and SB 218663 in human plasma samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with a turbo-ionspray interface
Sample Preparation:
-
On-line solid-phase extraction (SPE) for direct plasma injection.
Chromatographic Conditions:
-
Mobile Phase: A gradient of 20 mM ammonium acetate and methanol.
-
Column: A suitable reversed-phase column for separation of the parent drug and its more polar metabolites.
Mass Spectrometric Detection:
-
Ionization Mode: Negative ion selected reaction monitoring (SRM).
-
Transitions: Specific precursor-to-product ion transitions for Pranlukast, its metabolites, and an internal standard.
Validation Parameters:
-
Linearity: 10.0 to 2000 ng/mL for Pranlukast and 1.00 to 200 ng/mL for the metabolites.[6]
-
Precision and Accuracy: Intra- and inter-assay precision with a coefficient of variation less than 15%.
Safety and Toxicity Considerations
The safety profile of this compound is well-established, with the most common adverse effects being gastrointestinal disturbances. However, the safety and toxicity profiles of its individual metabolites are not well-documented. In vitro toxicology studies are essential to assess the potential for metabolite-mediated toxicity.
Recommended In Vitro Safety Assays:
-
Cytotoxicity Assays: To evaluate the potential of the metabolites to cause cell death in relevant cell lines (e.g., hepatocytes).
-
Genotoxicity Assays: To assess the potential for the metabolites to damage DNA, using assays such as the Ames test and chromosomal aberration tests.[8]
-
CYP Inhibition Assays: To determine if the metabolites inhibit major cytochrome P450 enzymes, which could lead to drug-drug interactions.
Conclusion and Future Directions
This comparative guide highlights the current state of knowledge regarding this compound and its primary oxidative metabolites. While the pharmacology and pharmacokinetics of the parent drug are well-understood, there is a clear need for further research into the specific activities and safety profiles of its metabolites.
Future research should focus on:
-
Elucidation of Metabolite Structures: Definitive identification of the chemical structures of SB 240103, SB 241484, and SB 218663.
-
Comparative Pharmacological Studies: Direct comparison of the CysLT1 receptor binding affinity and functional antagonism of the metabolites relative to this compound.
-
In Vitro and In Vivo Toxicity Studies: A comprehensive assessment of the safety profiles of the individual metabolites.
By addressing these knowledge gaps, a more complete understanding of the clinical pharmacology of this compound can be achieved, potentially leading to improved therapeutic strategies and patient outcomes.
References
- 1. Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. scimatic.org [scimatic.org]
- 7. labcorp.com [labcorp.com]
- 8. fda.gov [fda.gov]
The Evolving Landscape of Asthma Management: A Comparative Analysis of Pranlukast Hydrate and Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Efficacy and Mechanisms
The management of asthma, a chronic inflammatory disease of the airways, has significantly advanced beyond traditional therapies. While established treatments like leukotriene receptor antagonists (LTRAs) remain relevant, the advent of novel biologics and advanced bronchodilator combinations is reshaping treatment paradigms, particularly for severe and uncontrolled asthma. This guide provides an objective comparison of the efficacy of Pranlukast Hydrate, a selective cysteinyl leukotriene receptor antagonist, with these emerging therapeutic classes, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Pathways
This compound exerts its therapeutic effect by selectively antagonizing the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3] Leukotrienes are potent inflammatory mediators that cause bronchoconstriction, increased mucus secretion, and airway inflammation.[1][2] By blocking the CysLT1 receptor, Pranlukast inhibits these downstream effects, leading to improved asthma control.[1][3]
Novel asthma therapeutics, particularly biologics, target more specific inflammatory pathways that are key drivers in certain asthma phenotypes.[4][5][6] These therapies include monoclonal antibodies targeting Immunoglobulin E (IgE), Interleukin-5 (IL-5) and its receptor, the Interleukin-4/Interleukin-13 (IL-4/IL-13) receptor, and Thymic Stromal Lymphopoietin (TSLP).[5][7][8] This targeted approach has revolutionized the treatment of severe eosinophilic or allergic asthma.[4]
Signaling Pathway of this compound
Caption: Pranlukast blocks leukotrienes from binding to the CysLT1 receptor.
Signaling Pathways of Novel Biologic Therapeutics
Caption: Biologics target specific cytokines or receptors in asthma pathways.
Comparative Efficacy: Quantitative Data Overview
The following table summarizes key efficacy endpoints from clinical trials for this compound and various novel asthma therapeutics. It is important to note that direct head-to-head comparisons are limited, and patient populations (e.g., mild-to-moderate vs. severe asthma) differ significantly across studies.
| Therapeutic Agent | Class | Key Efficacy Outcomes | Patient Population | Citation |
| This compound | Leukotriene Receptor Antagonist (LTRA) | - Significant improvement in asthma symptom scores. - Significant increase in morning and evening Peak Expiratory Flow (PEF). - Significant reduction in rescue β2-agonist use. - Morning PEF improved from 311 to 341 L/min in severe asthma patients. | Mild to Severe Asthma | [9][10][11][12] |
| Omalizumab (Xolair) | Anti-IgE Monoclonal Antibody | - 26% reduction in asthma exacerbation rate. - 50% reduction in severe exacerbation rate. - Improved lung function (FEV1) and quality of life. | Severe Allergic Asthma | [13] |
| Mepolizumab (Nucala) | Anti-IL-5 Monoclonal Antibody | - Up to 50% reduction in exacerbations. - Significant corticosteroid-sparing effect (50% reduction in oral corticosteroid dose). - Improved lung function and asthma control. | Severe Eosinophilic Asthma | [13] |
| Benralizumab (Fasenra) | Anti-IL-5 Receptor Monoclonal Antibody | - Up to 55% reduction in severe exacerbations. - 25% increase in lung function (FEV1) from baseline. - Significant reduction/discontinuation of oral corticosteroids. | Severe Eosinophilic Asthma | [14] |
| Dupilumab (Dupixent) | Anti-IL-4/IL-13 Receptor Monoclonal Antibody | - Significant reduction in severe exacerbations. - Improvement in FEV1. - Approved for chronic rhinosinusitis with nasal polyps, a common asthma comorbidity. | Severe Eosinophilic Asthma or Oral Corticosteroid-Dependent Asthma | [4][7] |
| Tezepelumab (Tezspire) | Anti-TSLP Monoclonal Antibody | - Up to 56% reduction in asthma exacerbation rates. - Effective regardless of baseline eosinophil counts. - Over 50% of patients stopped oral steroid medication after one year. | Severe, Uncontrolled Asthma | [15][16] |
| Indacaterol | Long-Acting β2-Agonist (LABA) | - Provided effective and sustained 24-hour bronchodilator control. - Rapid onset of action (<5 minutes). - Longer duration of action than salmeterol 50 μg. | Mild to Moderate Persistent Asthma | [17][18] |
| ICS/LABA/LAMA Combinations | Triple Therapy Inhaler | - More effective in preventing moderate-to-severe asthma attacks than dual therapy (ICS/LABA). | Tough-to-treat Asthma Patients | [19] |
Key Experimental Protocols and Methodologies
The evaluation of asthma therapeutics relies on robust clinical trial designs. Below are summaries of typical methodologies employed in the assessment of these drugs.
Protocol: Randomized, Double-Blind, Placebo-Controlled Trial for this compound
-
Objective: To evaluate the efficacy and safety of this compound in adults with mild-to-moderate persistent asthma.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study over a 4- to 8-week treatment period.[9][12]
-
Patient Population: Patients aged 18-65 with a diagnosis of mild-to-moderate asthma, demonstrating a forced expiratory volume in one second (FEV1) of 60-80% of predicted value and airway reversibility.
-
Intervention: Patients are randomized to receive either this compound (e.g., 225 mg twice daily) or a matching placebo.[9]
-
Primary Endpoints:
-
Secondary Endpoints:
-
Data Collection: Patients record symptoms, PEF measurements, and rescue medication use in a daily diary. Spirometry is performed at clinic visits at baseline and specified follow-up intervals.
-
Statistical Analysis: Analysis of covariance (ANCOVA) is used to compare the change from baseline in primary and secondary endpoints between the treatment and placebo groups.
Protocol: Phase III Efficacy and Safety Study of a Monoclonal Antibody (e.g., Tezepelumab)
-
Objective: To evaluate the efficacy of a novel biologic in reducing the annualized asthma exacerbation rate (AAER) in patients with severe, uncontrolled asthma.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial (e.g., the NAVIGATOR study for Tezepelumab).[4][16]
-
Patient Population: Patients (adults and adolescents) with severe asthma requiring high-dose inhaled corticosteroids (ICS) plus at least one other controller medication, with a history of two or more exacerbations in the previous year.[4]
-
Intervention: Patients are randomized to receive the investigational biologic (e.g., Tezepelumab subcutaneously every 4 weeks) or placebo, in addition to their standard of care.[15]
-
Primary Endpoint: The annualized rate of asthma exacerbations over the treatment period (e.g., 52 weeks).[16]
-
Key Secondary Endpoints:
-
Change from baseline in pre-bronchodilator FEV1.
-
Change from baseline in patient-reported outcomes (e.g., Asthma Control Questionnaire (ACQ), Asthma Quality of Life Questionnaire (AQLQ)).
-
Reduction in the dose of maintenance oral corticosteroids (in steroid-dependent cohorts).
-
-
Biomarker Analysis: Subgroup analyses are performed based on baseline blood eosinophil counts, fractional exhaled nitric oxide (FeNO), and allergic status to identify patient populations with the greatest response.[4]
-
Statistical Analysis: The primary endpoint (AAER) is typically analyzed using a negative binomial regression model to account for the count nature of exacerbation data.
Generalized Experimental Workflow for Asthma Clinical Trials
Caption: A typical workflow for a randomized controlled asthma clinical trial.
Conclusion
This compound remains a valuable therapeutic option in the management of mild-to-moderate asthma, offering a broad anti-inflammatory effect by targeting the cysteinyl leukotriene pathway.[1] Its oral administration and established safety profile are significant advantages.[9][10]
However, the treatment landscape for severe asthma has been transformed by the introduction of novel biologics.[4][14] These agents offer a precision-medicine approach, targeting specific inflammatory cascades that drive the disease in phenotypically distinct patient populations.[4][5] Clinical data demonstrate that biologics can dramatically reduce exacerbation rates, improve lung function, and decrease the reliance on oral corticosteroids for patients with severe, uncontrolled disease.[21][22] Similarly, new combinations of long-acting bronchodilators are improving symptom control and convenience for a broader range of patients.[19]
For researchers and drug development professionals, the future of asthma therapy lies in further elucidating disease endotypes and developing more targeted treatments. While established therapies like Pranlukast provide a foundation of control, the superior efficacy of novel therapeutics in severe disease highlights the success of pathway-specific drug development and the ongoing need for personalized medicine in respiratory care.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Pranlukast | C27H23N5O4 | CID 4887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clinical Trials & Emerging Therapies in Asthma Treatment [snsinsider.com]
- 5. Biologics in severe asthma: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel asthma treatments: Advancing beyond approved novel step-up therapies for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biologic Therapies for Severe Asthma: Current Insights and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigational Treatments in Phase I and II Clinical Trials: A Systematic Review in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pranlukast: a review of its use in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of pranlukast, a leukotriene receptor antagonist, in patients with severe asthma refractory to corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Novel therapies for severe asthma in children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Severe asthma can be controlled by a monthly injection, trial finds | Asthma | The Guardian [theguardian.com]
- 16. What are the new drugs for Asthma? [synapse.patsnap.com]
- 17. Novel long-acting bronchodilators for COPD and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. publications.ersnet.org [publications.ersnet.org]
- 19. Three-Drug Inhaler May Be an Advance for Asthma Patients Piedmont Orthopedics | OrthoAtlanta [orthoatlanta.com]
- 20. ovid.com [ovid.com]
- 21. publications.ersnet.org [publications.ersnet.org]
- 22. Frontiers | The efficacy and safety of biologics for patients with severe asthma: an umbrella review of systematic reviews and meta-analyses [frontiersin.org]
Pranlukast Hydrate: A Comparative Performance Analysis Against Industry-Standard Leukotriene Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pranlukast Hydrate's performance against two other widely used leukotriene receptor antagonists, Montelukast and Zafirlukast. The information presented herein is intended to offer an objective overview for researchers, scientists, and professionals involved in drug development, based on available preclinical and clinical data.
Introduction to Leukotriene Receptor Antagonists
This compound, Montelukast, and Zafirlukast belong to a class of drugs known as cysteinyl leukotriene receptor 1 (CysLT1) antagonists.[1] These drugs play a crucial role in the management of asthma and allergic rhinitis by blocking the effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent inflammatory mediators responsible for bronchoconstriction, airway edema, and inflammatory cell recruitment.[1][2] By competitively inhibiting the CysLT1 receptor, these antagonists help to alleviate the symptoms associated with these respiratory conditions.[1]
Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway
The primary mechanism of action for this compound and its counterparts involves the selective blockade of the CysLT1 receptor. This action interrupts the pro-inflammatory cascade initiated by the binding of cysteinyl leukotrienes, which are produced by various inflammatory cells, including mast cells and eosinophils.[3] The binding of these leukotrienes to their receptors on airway smooth muscle cells and other cells leads to the characteristic features of asthma and allergic rhinitis.
Preclinical Performance: In Vitro and In Vivo Studies
Preclinical studies are fundamental in characterizing the potency and efficacy of pharmaceutical compounds. This section summarizes the available in vitro and in vivo data for this compound in comparison to Montelukast and Zafirlukast.
In Vitro Potency at the CysLT1 Receptor
The binding affinity and functional inhibition of CysLT1 receptor antagonists are key indicators of their potency. While a direct head-to-head comparison with identical methodologies is limited in publicly available literature, existing studies provide valuable insights.
A study evaluating the equilibrium and kinetic binding to the ³H-LTD4 receptor (CysLT1) in human lung parenchyma established a rank order of potency.[4] Another study provided IC50 values for the inhibition of LTD4-evoked mucus secretion in guinea-pig trachea.[5][6]
| Parameter | Pranlukast | Montelukast | Zafirlukast | Source |
| CysLT1 Receptor Binding Affinity (Rank Order) | Lower | Higher | Higher | [4] |
| IC50 (LTD4-induced mucus secretion in guinea pig trachea) | 0.3 µM | Not Reported | 0.6 µM | [5][6] |
In Vivo Efficacy in Animal Models of Asthma
The ovalbumin (OVA)-induced asthma model in rodents is a standard preclinical model to evaluate the efficacy of anti-asthmatic drugs. This model mimics key features of human asthma, including airway hyperresponsiveness and eosinophilic inflammation.
While direct head-to-head in vivo studies comparing all three antagonists are scarce, individual studies have demonstrated the efficacy of each compound in these models. For instance, studies have shown that leukotriene receptor antagonists can significantly suppress eosinophil infiltration into the bronchoalveolar lavage fluid (BALF) and airway walls in OVA-sensitized guinea pigs.[7] Montelukast has been shown to reduce eosinophil counts in a dose-dependent manner in mice.[7] Pranlukast has also been shown to suppress eosinophil infiltration and cytokine production in the nasal mucosa of patients with perennial allergic rhinitis.[8]
Clinical Performance: Efficacy in Asthma and Allergic Rhinitis
Clinical trials provide the ultimate assessment of a drug's efficacy and safety in the target patient population. This section summarizes the comparative clinical data for this compound, Montelukast, and Zafirlukast in the treatment of asthma and allergic rhinitis.
Asthma
A head-to-head clinical trial comparing Montelukast (5 mg/day) and Zafirlukast (20 mg/day) in children with asthma demonstrated that both treatments were effective, with no statistically significant difference in the improvement of Forced Expiratory Volume in 1 second (FEV1) between the two groups.[9] Another study showed that Pranlukast (450 mg twice daily) significantly attenuated allergen-induced early and late asthmatic responses and airway hyperresponsiveness in asthmatic subjects.[10]
| Clinical Endpoint (Asthma) | Pranlukast | Montelukast | Zafirlukast | Source |
| Change in FEV1 | Significant Improvement | Significant Improvement | Significant Improvement | [9][10] |
| Head-to-Head FEV1 Comparison | Not Directly Compared with both | No significant difference vs. Zafirlukast | No significant difference vs. Montelukast | [9] |
Allergic Rhinitis
A double-blind, non-inferiority clinical study directly compared the efficacy of Montelukast (5mg and 10mg once daily) with Pranlukast (450mg/day) in patients with seasonal allergic rhinitis.[11] The study concluded that both doses of Montelukast were non-inferior to Pranlukast in improving composite nasal symptom scores.[11]
| Clinical Endpoint (Allergic Rhinitis) | Pranlukast | Montelukast | Zafirlukast | Source |
| Change in Nasal Symptom Scores | Significant Improvement | Significant Improvement | Not Directly Compared | [11] |
| Head-to-Head Nasal Symptom Score Comparison | Comparable to Montelukast | Non-inferior to Pranlukast | Not Directly Compared | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.
CysLT1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the CysLT1 receptor.
Protocol Summary:
-
Membrane Preparation: Homogenize tissues or cells expressing CysLT1 receptors (e.g., lung parenchyma) in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Binding Reaction: Incubate the membrane preparation with a fixed concentration of a radiolabeled CysLT1 ligand (e.g., [³H]LTD₄) and varying concentrations of the unlabeled competitor drug (Pranlukast, Montelukast, or Zafirlukast).
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor drug to determine the IC₅₀ value (the concentration of drug that inhibits 50% of radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Ovalbumin (OVA)-Induced Murine Model of Asthma
This in vivo model is used to assess the efficacy of anti-asthmatic drugs.
Protocol Summary:
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide. This is typically done on multiple days (e.g., day 0 and day 14).
-
Challenge: After a period of time to allow for an immune response to develop, the mice are challenged with aerosolized OVA on several consecutive days to induce an asthmatic phenotype.
-
Treatment: The test compounds (Pranlukast, Montelukast, or Zafirlukast) are administered to the animals, usually before each OVA challenge.
-
Assessment of Airway Inflammation: 24 to 48 hours after the final challenge, various parameters are assessed:
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the collected fluid (BALF) is analyzed for the number and type of inflammatory cells, particularly eosinophils.
-
Lung Histology: The lungs are removed, fixed, and sectioned for histological analysis to assess inflammation and mucus production.
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine is measured using techniques such as whole-body plethysmography.
-
Conclusion
This compound demonstrates efficacy as a CysLT1 receptor antagonist, comparable in many respects to industry standards such as Montelukast and Zafirlukast. Preclinical data indicates that while it may have a slightly lower binding affinity to the CysLT1 receptor compared to Montelukast and Zafirlukast, it effectively inhibits leukotriene-mediated responses. Clinical trials have established its efficacy in both asthma and allergic rhinitis.
The choice of a specific leukotriene receptor antagonist in a clinical or research setting may depend on various factors, including the specific indication, patient population, and dosing regimen. Further head-to-head comparative studies, particularly in in vivo asthma models and large-scale clinical trials for asthma, would be beneficial to provide a more definitive and nuanced comparison of the performance of these three important therapeutic agents.
References
- 1. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 2. Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pranlukast on bronchial inflammation in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological differences among CysLT(1) receptor antagonists with respect to LTC(4) and LTD(4) in human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Eosinophilic Inflammation in Allergic Asthma [frontiersin.org]
- 8. Leukotriene receptor antagonist pranlukast suppresses eosinophil infiltration and cytokine production in human nasal mucosa of perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.journalagent.com [pdf.journalagent.com]
- 10. Pranlukast, a cysteinyl leukotriene receptor antagonist, attenuates allergen-induced early- and late-phase bronchoconstriction and airway hyperresponsiveness in asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A double-blind non-inferiority clinical study of montelukast, a cysteinyl leukotriene receptor 1 antagonist, compared with pranlukast in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pranlukast Hydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Pranlukast Hydrate is a critical component of laboratory safety and regulatory compliance. Improper disposal can lead to environmental contamination and potential health hazards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting, ensuring the protection of personnel and the environment.
This compound, a leukotriene receptor antagonist, should be managed as a chemical substance requiring specific disposal protocols.[1][2] The overarching principle is to treat it as a hazardous waste unless determined otherwise by a qualified professional, and to dispose of it through an approved waste disposal plant.[1]
Hazard Identification and Safety Precautions
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. According to safety data sheets (SDS), this compound is considered hazardous.[1][2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Key Hazard Information:
| Hazard Statement | Classification | Source |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | [2] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | [2] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [2] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | [2] |
| May cause long lasting harmful effects to aquatic life | Hazardous to the aquatic environment, long-term hazard (Category 4) | [2] |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.[2]
-
Hand Protection: Protective gloves.[2]
-
Skin and Body Protection: Impervious clothing and lab coat.[2]
-
Respiratory Protection: A suitable respirator should be used if dust is generated.[2]
Step-by-Step Disposal Procedure
The disposal of this compound should follow a structured plan that complies with institutional policies and national regulations, such as those from the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4]
1. Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials.
-
Segregate this compound waste from other waste streams to prevent chemical reactions and ensure proper disposal.
2. Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be appropriate for solid chemical waste and compatible with the material.
-
Label the container with "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
3. Spill Management:
-
In case of a spill, avoid dust formation.[5]
-
Wear appropriate PPE, including a self-contained breathing apparatus if necessary.[5]
-
Sweep up the spilled solid material and place it into a suitable container for disposal.[1]
-
Wash the spill area with plenty of water and ensure adequate ventilation.[5]
4. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[4][6] Flushing pharmaceuticals can lead to water contamination as sewage treatment systems may not effectively remove such chemicals.[6]
-
The collected hazardous waste must be disposed of through a licensed environmental management vendor.[7] This is typically coordinated through your institution's EHS department.
-
Most pharmaceutical waste is incinerated at a licensed medical incineration site.[4]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. kmpharma.in [kmpharma.in]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Pranlukast Hydrate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Pranlukast Hydrate, a potent leukotriene receptor antagonist. Adherence to these protocols is critical for minimizing exposure risk and ensuring experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with the following potential health effects: harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Long-term exposure may also be harmful to aquatic life.[1][2] Therefore, a robust personal protective equipment (PPE) protocol is mandatory.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving provides an extra layer of protection, and the outer glove can be removed immediately if contaminated.[4] |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of low-permeability fabric (e.g., polyethylene-coated).[5] | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or if contaminated.[5] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over the goggles when handling powder or solutions.[5][6] | Protects against splashes and aerosolized particles entering the eyes or face.[5] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator.[4] | Required when handling the solid compound outside of a certified containment system (e.g., fume hood) to prevent inhalation of dust.[1][7] |
| Foot & Hair Protection | Disposable Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the designated work area.[4] |
Operational Plan: Step-by-Step Handling Procedures
This section provides a detailed workflow for the safe handling of this compound, from receiving the compound to its final disposal.
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound powder must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[6]
-
Ventilation: Ensure adequate ventilation in the laboratory.[1] An accessible safety shower and eye wash station are mandatory.[1]
-
Decontamination: Before starting, decontaminate the work surface with an appropriate cleaning agent.
2. Handling the Solid Compound:
-
Donning PPE: Before handling, put on all required PPE as specified in the table above.
-
Weighing: When weighing the powder, use a balance inside the fume hood. Use disposable weigh boats.
-
Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[1][6]
-
Solution Preparation: If preparing a solution, add the solvent to the powder slowly to avoid splashing.
3. Accidental Release Measures:
-
Spill Response: In case of a spill, evacuate non-essential personnel from the area.[8]
-
Containment: For powder spills, cover with a plastic sheet or tarp to minimize spreading.
-
Clean-up: Wearing full PPE, clean up the spill using a method that does not generate dust, such as a HEPA-filtered vacuum or by gently wetting the material with an appropriate solvent and absorbing it with an inert material (e.g., diatomite).[1]
-
Decontamination: Decontaminate the spill area and all equipment used for cleanup with alcohol or another suitable solvent.[1]
-
Waste Disposal: Collect all contaminated materials in a sealed, labeled hazardous waste container for proper disposal.[1]
4. First Aid Procedures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek immediate medical attention.[6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9] Seek medical attention if symptoms persist.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.[2]
Storage and Disposal Plan
Proper storage and disposal are crucial for maintaining a safe laboratory environment and complying with regulations.
Storage Conditions:
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures:
Waste Disposal:
-
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional, local, state, and federal regulations.[1][10]
-
Solid Waste: Contaminated gloves, gowns, shoe covers, weigh boats, and other disposable materials should be placed in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Unused or expired solutions and contaminated solvents should be collected in a labeled, leak-proof hazardous liquid waste container. Do not pour down the drain.[5]
-
Disposal Method: The preferred method of disposal is high-temperature incineration by a certified hazardous waste management company.[5][6]
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. canbipharm.com [canbipharm.com]
- 4. pppmag.com [pppmag.com]
- 5. benchchem.com [benchchem.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. This compound | CAS No: 150821-03-7 [aquigenbio.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. kmpharma.in [kmpharma.in]
- 10. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
